4-(4-Methoxyphenoxy)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMYEAQYLDCUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392213 | |
| Record name | 4-(4-methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162402-33-7 | |
| Record name | 4-(4-methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxyphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenoxy)piperidine is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring linked to a methoxy-substituted phenoxy group, makes it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on data relevant to researchers and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available for related compounds, many of the properties for this specific molecule are predicted values from computational models.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| CAS Number | 162402-33-7 | [1] |
| Appearance | Not explicitly reported; likely a solid or oil at room temperature. | |
| Boiling Point | 326.2 ± 32.0 °C (Predicted) | [2][3] |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 9.0 ± 0.10 (Predicted) | [3] |
| Solubility | No explicit experimental data found. The hydrochloride salt is reported to have excellent solubility. The parent compound, piperidine, is miscible with water and soluble in many organic solvents. | [4] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
Table 2: Predicted and Expected Spectroscopic Data for this compound
| Technique | Expected Peaks and Interpretation |
| ¹H NMR | - Aromatic Protons: Doublets around 6.8-7.0 ppm for the protons on the phenoxy ring. - Methoxy Protons: A singlet around 3.7-3.8 ppm. - Piperidine Protons: Multiplets in the range of 1.5-3.5 ppm. The proton at C4 attached to the oxygen will be shifted downfield. - N-H Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. |
| ¹³C NMR | - Aromatic Carbons: Peaks in the range of 114-155 ppm. The carbon bearing the methoxy group and the carbon attached to the piperidine oxygen will be the most deshielded. - Methoxy Carbon: A peak around 55-56 ppm. - Piperidine Carbons: Peaks in the range of 30-70 ppm. The carbon at C4 will be the most deshielded due to the attached oxygen. |
| FTIR (cm⁻¹) | - N-H Stretch: A peak around 3300-3500 cm⁻¹ (may be broad). - C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹. - C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹. - C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O-C Stretch (ether): Strong peaks in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. |
| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 207. - Fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a likely fragmentation pathway, leading to the loss of substituents on the piperidine ring. Cleavage of the ether bond is also possible. |
Experimental Protocols
Representative Synthesis Protocol: Williamson Ether Synthesis
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Reaction Scheme:
4-Hydroxypiperidine + 4-Methoxyphenol → this compound
Materials:
-
N-Boc-4-hydroxypiperidine
-
4-Methoxyphenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Mitsunobu Reaction:
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq), 4-methoxyphenol (1.1 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(4-methoxyphenoxy)piperidine.
-
-
Deprotection:
-
Dissolve the purified N-Boc-4-(4-methoxyphenoxy)piperidine in a mixture of trifluoroacetic acid and dichloromethane (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification Protocol: Column Chromatography and Recrystallization
-
Column Chromatography: The crude product from the synthesis can be further purified by flash column chromatography on silica gel. A suitable eluent system would typically be a gradient of methanol in dichloromethane, often with a small percentage of a basic modifier like triethylamine to prevent streaking of the amine product on the silica gel.
-
Recrystallization: If the purified product is a solid, recrystallization can be employed for final purification. A suitable solvent system would need to be determined empirically but could include ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes. The general procedure involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly to form crystals. The crystals are then collected by filtration.[5]
Biological Activity and Signaling Pathways
This compound and its derivatives have been investigated for their potential biological activities, primarily as modulators of targets in the central nervous system and as anti-cancer agents.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that plays a crucial role in the regulation of gene expression and is a validated target in oncology.[6] Piperidine-containing compounds have been explored as LSD1 inhibitors. Inhibition of LSD1 has been shown to impact several key signaling pathways involved in cancer cell proliferation and survival.
-
PI3K/AKT Signaling Pathway: LSD1 inhibitors have been demonstrated to suppress the PI3K/AKT signaling pathway by reducing the expression of the PI3K regulatory subunit p85.[3][7][8][9][10] This leads to decreased phosphorylation and activation of AKT, a key downstream effector that promotes cell survival and proliferation.
-
PLK1 Mitotic Pathway: LSD1 directly regulates the expression of Polo-like kinase 1 (PLK1), a key regulator of the G2/M phase of the cell cycle.[6][11][12] Inhibition of LSD1 leads to the downregulation of PLK1 and its downstream targets, resulting in cell cycle arrest and reduced tumor cell proliferation.[6][11][12]
Modulation of Neurotransmitter Pathways
Piperidine derivatives are well-known for their ability to interact with various neurotransmitter receptors in the central nervous system, including dopamine and serotonin receptors. This makes them attractive scaffolds for the development of drugs for neurological and psychiatric disorders.[12]
-
Dopamine Receptor Modulation: Certain piperidine derivatives can act as ligands for dopamine receptors (D1-D5), modulating dopamine signaling pathways.[13][14][15][16][17] This can involve either agonistic or antagonistic activity, leading to potential therapeutic applications in conditions such as Parkinson's disease or schizophrenia.
-
Serotonin Receptor/Transporter Modulation: Piperidine-containing compounds have also been shown to interact with serotonin (5-HT) receptors and the serotonin transporter (SERT).[4][18][19] By modulating serotonergic signaling, these compounds have potential as antidepressants and anxiolytics.
Conclusion
This compound represents a valuable chemical entity with significant potential in drug discovery and development. Its chemical properties and structural features make it a suitable starting point for the design of potent and selective modulators of various biological targets. While a considerable amount of information is available for related compounds, further experimental characterization of this compound itself is warranted to fully elucidate its physicochemical properties and biological activity. This technical guide provides a foundational understanding for researchers and scientists working with this and similar molecules.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Phosphorylation of LSD1 by PLK1 promotes its chromatin release during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LabXchange [labxchange.org]
- 6. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway | Semantic Scholar [semanticscholar.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. experts.unthsc.edu [experts.unthsc.edu]
- 17. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Solubility of 4-(4-Methoxyphenoxy)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-(4-Methoxyphenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical development. Given the limited availability of quantitative solubility data in public literature, this document outlines its anticipated solubility based on its physicochemical properties and provides detailed experimental protocols for its precise determination.
Introduction
This compound hydrochloride is a versatile chemical compound widely utilized in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a piperidine ring, a methoxyphenoxy group, and its formulation as a hydrochloride salt, suggests a specific solubility profile that is critical for its application in drug synthesis and formulation.[1][2] The hydrochloride salt form generally enhances aqueous solubility and stability, making it a favorable candidate for various research and development processes.[2] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly those targeting neurological disorders.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented below. These properties are crucial in predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 333954-89-5 | [3][4] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [3] |
| Molecular Weight | 243.73 g/mol | [3] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 174-176°C | [5] |
| Calculated LogP | 2.2478 | [3] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [3] |
Anticipated Solubility Profile
While specific quantitative data is scarce, a qualitative solubility profile can be inferred from the compound's structure and available information. The presence of the polar piperidine ring and the hydrochloride salt suggests good solubility in polar protic solvents. The aromatic methoxyphenoxy group contributes to its lipophilicity, allowing for some solubility in organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Soluble to Highly Soluble | The hydrochloride salt and the nitrogen in the piperidine ring can form hydrogen bonds with protic solvents. It is reported to be soluble in water and ethanol.[5] |
| Polar Aprotic | DMSO, Acetonitrile | Moderately Soluble to Soluble | The molecule's polarity allows for favorable dipole-dipole interactions. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the hydrochloride salt limits its solubility in non-polar environments. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and accurate solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[6] The following protocol provides a detailed methodology for this experiment.
4.1. Materials and Equipment
-
This compound hydrochloride
-
Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25°C and 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound hydrochloride to a vial containing a known volume of the selected solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of this compound hydrochloride using the shake-flask method.
Caption: Workflow for determining equilibrium solubility.
5.2. Role in Pharmaceutical Development
This compound hydrochloride is a key starting material in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. The diagram below outlines its logical progression in a drug development context.
Caption: Role in pharmaceutical development.
Conclusion
References
An In-depth Technical Guide to 4-(4-Methoxyphenoxy)piperidine Hydrochloride
CAS Number: 333954-89-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Methoxyphenoxy)piperidine hydrochloride, a versatile building block in medicinal chemistry. This document consolidates key chemical and physical properties, outlines detailed synthetic and experimental protocols, and explores its biological significance, with a focus on its potential applications in neuroscience and drug discovery.
Chemical and Physical Properties
This compound hydrochloride is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.[1][2]
| Property | Value | Reference |
| CAS Number | 333954-89-5 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂・HCl | [1] |
| Molecular Weight | 243.73 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [2] |
| Solubility | Soluble in water and ethanol | |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [2] |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | [2] |
| logP | 2.2478 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis initiates with the protection of the piperidine nitrogen, typically with a tert-butoxycarbonyl (Boc) group. The protected 4-hydroxypiperidine then undergoes a Williamson ether synthesis with 4-methoxyphenol. The final steps involve the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt.
References
The Biological Activity of 4-(4-Methoxyphenoxy)piperidine: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Promising Scaffold for Sigma-1 Receptor Modulation
This technical guide provides a comprehensive overview of the biological activity of 4-(4-methoxyphenoxy)piperidine and its derivatives, with a particular focus on their potent and selective interaction with the sigma-1 (σ1) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold for a range of neurological and psychiatric disorders.
Introduction
The this compound scaffold has emerged as a valuable pharmacophore in the design of ligands targeting the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it plays a crucial role in regulating a multitude of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[1][2] Ligands that modulate the σ1 receptor have shown therapeutic promise in preclinical models of neurodegenerative diseases, depression, amnesia, and pain.[3][4] This guide will delve into the synthesis, biological activity, and mechanism of action of this compound derivatives, presenting key data and experimental methodologies to facilitate further research and development in this area.
Synthesis of this compound Derivatives
The synthesis of this compound and its N-substituted derivatives typically involves the reaction of 4-hydroxypiperidine with a suitable 4-methoxyphenyl electrophile or the reaction of piperidine with a 4-(4-methoxyphenoxy)-containing electrophile. A general synthetic approach for N-alkylated derivatives, such as 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, is outlined below.
General Synthesis Workflow
Biological Activity and Quantitative Data
Derivatives of this compound have been extensively evaluated for their binding affinity at sigma receptors. The primary measure of this affinity is the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.
Sigma-1 and Sigma-2 Receptor Binding Affinities
The following table summarizes the binding affinities of a series of N-substituted this compound derivatives for the σ1 and σ2 receptors. The data highlights the high affinity and selectivity of these compounds for the σ1 receptor.[5]
| Compound | R1 | R2 | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| 1b | H | H | 0.89 | 158 | 177 |
| (R)-2b | CH3 | H | 1.49 | 809 | 543 |
| (S)-2b | H | CH3 | 1.25 | 256 | 205 |
| (R)-3b | CH3 | H | 39.4 | >1000 | >25 |
| (S)-3b | H | CH3 | 45.6 | >1000 | >22 |
| 4b | H | H | 0.45 | 52.3 | 116 |
| 5b | CH3 | CH3 | 138 | >1000 | >7 |
| 6b | (CH3)2 | (CH3)2 | >1000 | >1000 | - |
Data sourced from a study on phenoxyalkylpiperidines as high-affinity σ1 receptor ligands.[5]
In Vivo Activity: Anti-amnesic Effects
Several σ1 receptor agonists have demonstrated potent anti-amnesic effects in various animal models.[3][6] For instance, these compounds have been shown to reverse memory deficits induced by agents like scopolamine (a muscarinic antagonist) and dizocilpine (an NMDA antagonist).[7][8] This suggests a potential therapeutic application in cognitive disorders. The anti-amnesic effects are believed to be mediated through the modulation of cholinergic and glutamatergic neurotransmission.[3][4]
Mechanism of Action: The Sigma-1 Receptor Signaling Pathway
The this compound derivatives exert their biological effects primarily through agonism at the σ1 receptor. The σ1 receptor is a ligand-operated chaperone protein that, upon activation, can translocate from the endoplasmic reticulum to other cellular compartments to interact with a variety of client proteins, including ion channels and G-protein coupled receptors.[1][9]
Sigma-1 Receptor Activation and Downstream Signaling
Activation of the σ1 receptor by an agonist, such as a this compound derivative, leads to its dissociation from the binding immunoglobulin protein (BiP). The activated σ1 receptor is then free to interact with various downstream effectors. Key actions include:
-
Modulation of Ion Channels: The σ1 receptor can directly interact with and modulate the activity of various voltage-gated ion channels, including potassium and calcium channels.[10][11]
-
Regulation of Calcium Homeostasis: It plays a critical role in regulating intracellular calcium levels by modulating calcium release from the endoplasmic reticulum.[12]
-
Potentiation of NMDA Receptor Signaling: Sigma-1 receptor activation has been shown to enhance NMDA receptor function, which is crucial for synaptic plasticity and memory formation.[3][11]
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines a standard procedure for determining the binding affinity of test compounds for the σ1 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells or tissues expressing σ1 receptors (e.g., guinea pig liver).
-
Radioligand: --INVALID-LINK---pentazocine.
-
Non-specific binding control: Haloperidol.
-
Test compounds (e.g., this compound derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Preparation: Thaw the membrane preparation and resuspend in assay buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand (--INVALID-LINK---pentazocine) at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of haloperidol instead of the test compound.
-
Incubation: Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Passive Avoidance Test for Anti-amnesic Activity
This protocol describes a common behavioral test to assess the anti-amnesic effects of compounds in rodents.
Apparatus:
-
A two-compartment chamber with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
Procedure:
-
Acquisition Trial:
-
Place a mouse in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the mouse enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration:
-
Administer the amnesic agent (e.g., scopolamine) and the test compound (e.g., a this compound derivative) at appropriate times before the acquisition or retention trial.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the mouse back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency).
-
-
Data Analysis:
-
An increased step-through latency in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.
-
Amnesic agents will decrease this latency, while effective anti-amnesic compounds will reverse this effect, leading to a longer latency.
-
Conclusion
The this compound scaffold represents a highly promising starting point for the development of potent and selective σ1 receptor agonists. The data presented in this guide demonstrate the high binding affinity and potential therapeutic efficacy of these compounds in preclinical models of cognitive dysfunction. The detailed experimental protocols and an understanding of the underlying sigma-1 receptor signaling pathway provide a solid foundation for further investigation and optimization of this chemical series for the treatment of various central nervous system disorders. Future research should focus on elucidating the functional activity (i.e., agonist versus antagonist properties) of new derivatives and further exploring their in vivo efficacy and pharmacokinetic profiles.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. [Anti-amnesic effects of sigma (sigma)-receptor agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-amnesic effects of sigma1 (sigma1) receptor agonists confirmed by in vivo antisense strategy in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sigma1 (sigma 1) receptor agonists and neurosteroids attenuate B25-35-amyloid peptide-induced amnesia in mice through a common mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 12. Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 4-(4-Methoxyphenoxy)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-methoxyphenoxy)piperidine scaffold is a versatile chemical structure that serves as a foundation for a variety of pharmacologically active compounds. While the parent molecule itself is primarily a building block, its derivatives have been shown to exhibit a range of mechanisms of action by targeting different receptors in the central nervous system. This technical guide provides a detailed overview of the core mechanisms of action for three prominent classes of this compound derivatives: sigma-1 (σ1) receptor agonists, NMDA receptor antagonists, and dopamine D4 receptor antagonists. Additionally, preliminary findings on the serotonin 5-HT2A receptor activity of related piperidine derivatives are discussed.
Sigma-1 (σ1) Receptor Agonists: The N-[(4-methoxyphenoxy)alkyl]piperidine Series
Derivatives of this compound, particularly those with an N-alkyl ether linkage, have been identified as potent and selective agonists for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. These compounds have demonstrated potential in preclinical models for treating cognitive deficits.[1][2]
Mechanism of Action
N-[(4-methoxyphenoxy)alkyl]piperidine derivatives bind to the σ1 receptor and act as agonists. This activation is associated with the modulation of intracellular calcium signaling and potentiation of neurotransmitter systems. The anti-amnesic effects of these compounds are linked to their σ1 receptor agonism.[1][2]
Quantitative Data: Binding Affinities
The binding affinities of several N-[(4-methoxyphenoxy)ethyl]piperidine derivatives for the σ1 and σ2 receptors have been determined through radioligand binding assays. The data highlights the high affinity and selectivity of these compounds for the σ1 receptor.[1]
| Compound | R | Ki (nM) σ1 | Ki (nM) σ2 |
| 1b | 4-CH3 | 1.49 | 809 |
| (R)-2b | (R)-CH(CH3) | 0.89 | - |
| (S)-2b | (S)-CH(CH3) | 1.33 | - |
| (R)-3b | (R)-2-CH3 | >39 | - |
| (S)-3b | (S)-2-CH3 | >39 | - |
| 5b | 2,6-(CH3)2 | 379 | - |
| 6b | 2,2,6,6-(CH3)4 | >5000 | - |
Signaling Pathway
Upon agonist binding, the σ1 receptor is thought to dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to other client proteins, including ion channels and G-protein coupled receptors. This interaction modulates a variety of downstream signaling pathways, including intracellular calcium mobilization from the endoplasmic reticulum.
Experimental Protocol: Competitive Radioligand Binding Assay for σ1 Receptor
This protocol outlines the determination of the binding affinity (Ki) of test compounds for the σ1 receptor using a competitive radioligand binding assay with [³H]-(+)-pentazocine.
-
Membrane Preparation: Guinea pig brain tissue is homogenized in a Tris-HCl buffer and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains the membrane preparation, a fixed concentration of the radioligand ([³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
NMDA Receptor Antagonists: The Case of 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine
A hydroxylated derivative of the this compound scaffold has been identified as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the NR1/2B subunit.[3][4][5] This compound shows potential for the treatment of neurological disorders involving excessive NMDA receptor activation.
Mechanism of Action
4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine acts as a non-competitive antagonist at the NMDA receptor, with high selectivity for the NR1/2B subunit combination.[3] This antagonism blocks the influx of Ca²⁺ through the ion channel, thereby reducing excitotoxicity.
Quantitative Data: NMDA Receptor Antagonist Potency
The potency of 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine (Compound 10e) and its precursors was determined by electrical recordings in Xenopus oocytes expressing cloned rat NMDA receptors.[3]
| Compound | R1 | R2 | R3 | NR1A/2A IC50 (µM) | NR1A/2B IC50 (µM) |
| 8 | H | H | H | >100 | 0.63 |
| 10a | OH | H | H | 2.5 | 0.025 |
| 10b | H | CH3 | H | >100 | 0.44 |
| 10e | OH | CH3 | OH | 13 | 0.083 |
Signaling Pathway
NMDA receptor antagonists block the ion channel pore, preventing the influx of Ca²⁺ that is triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This blockade of Ca²⁺ influx inhibits the activation of downstream signaling cascades that can lead to excitotoxicity and neuronal cell death.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes the functional characterization of NMDA receptor antagonists using TEVC in Xenopus oocytes.[3]
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired NMDA receptor subunits (e.g., NR1 and NR2B). The oocytes are then incubated to allow for receptor expression.
-
Electrophysiological Recording: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
Compound Application: The oocyte is perfused with a solution containing NMDA and glycine to elicit a baseline current. The test compound is then co-applied with the agonists at various concentrations.
-
Data Acquisition: The current responses are recorded and measured.
-
Data Analysis: The concentration of the test compound that produces a 50% inhibition of the maximal agonist-induced current (IC50) is determined by fitting the concentration-response data to a sigmoidal curve.
Dopamine D4 Receptor Antagonists: The 4,4-Difluoro-3-(phenoxymethyl)piperidine Series
Derivatives of this compound incorporating a 4,4-difluoropiperidine scaffold have been developed as potent and highly selective antagonists of the dopamine D4 receptor.[1] These compounds are being investigated for their potential in treating neurological and psychiatric disorders where D4 receptor dysregulation is implicated.
Mechanism of Action
These compounds act as competitive antagonists at the dopamine D4 receptor. By blocking the binding of endogenous dopamine, they inhibit the downstream signaling cascades typically initiated by D4 receptor activation.
Quantitative Data: Dopamine D4 Receptor Binding Affinities
The binding affinities of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives for the human dopamine D4 receptor were determined by competitive inhibition of [³H]N-methylspiperone binding.
| Compound | R | D4 Ki (nM) |
| 8a | 4-fluorophenyl | 5.5 |
| 8b | 3,4-difluorophenyl | 5.5 |
| 8c | 3-methylphenyl | 13 |
| 8d | 4-chlorophenyl | 53 |
| 8e | phenyl | 27 |
| 8f | 3-fluoro-4-methylphenyl | 72 |
Signaling Pathway
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gαi/o proteins. Antagonism of the D4 receptor blocks the dopamine-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels. This can also affect other signaling pathways, such as the Akt and ERK pathways.
Experimental Protocol: Dopamine D4 Receptor Competitive Binding Assay
This protocol details the determination of Ki values for test compounds at the dopamine D4 receptor.
-
Membrane Preparation: Membranes are harvested from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Assay Setup: The assay is conducted in 96-well plates containing the cell membranes, a fixed concentration of the radioligand [³H]N-methylspiperone, and a range of concentrations of the test compound.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The amount of bound radioligand on the filters is quantified using a scintillation counter.
-
Data Analysis: IC50 values are determined from the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.
Serotonin 5-HT2A Receptor Activity
Preliminary research suggests that some piperidine-based compounds, structurally related to the this compound scaffold, may also possess affinity for serotonin receptors, particularly the 5-HT2A receptor.[3] However, the available data for direct derivatives of this compound at this receptor is limited, and this remains an area for further investigation.
Quantitative Data: 5-HT2A Receptor Binding Affinity
The following table presents the binding affinities of bivalent M100907 derivatives, which share a piperidine core, for the 5-HT2A receptor.[3]
| Compound | Linker Length (n) | 5-HT2A Ki (nM) |
| 3 | 3 | 24 |
| 4 | 4 | 22 |
| 5 | 5 | 13 |
| 6 | 6 | 12 |
| 7 | 7 | 12 |
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with diverse and potent mechanisms of action. The three main classes of compounds detailed in this guide—sigma-1 receptor agonists, NMDA receptor antagonists, and dopamine D4 receptor antagonists—highlight the versatility of this chemical framework in targeting key proteins involved in neurotransmission and cellular signaling. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of these and related compounds. Future investigations into the polypharmacology of these derivatives, including their activity at serotonin receptors, may reveal additional therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
The Pivotal Role of the 4-(4-Methoxyphenoxy)piperidine Scaffold: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
This technical guide delves into the intricate structure-activity relationships (SAR) of 4-(4-methoxyphenoxy)piperidine derivatives, a core scaffold in medicinal chemistry with demonstrated efficacy across a range of neurological and epigenetic targets. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. We will explore the key structural modifications that influence the potency and selectivity of these compounds as inhibitors of the presynaptic choline transporter (CHT), dopamine D4 receptors, acetylcholinesterase (AChE), and lysine-specific demethylase 1 (LSD1).
Introduction: The Versatility of the this compound Core
The this compound moiety serves as a versatile template in drug design, offering a privileged structure for interacting with various biological targets. Its inherent features, including a basic piperidine nitrogen for potential salt formation and hydrogen bonding, a flexible ether linkage, and an aromatic methoxyphenyl group for diverse substitutions, provide a rich landscape for SAR exploration. This guide will systematically dissect the impact of structural alterations on the biological activity of these derivatives, providing a comprehensive overview for the rational design of next-generation therapeutics.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is profoundly influenced by substitutions on the piperidine nitrogen, the phenoxy ring, and the piperidine ring itself. The following sections and tables summarize the key SAR findings for different biological targets.
Inhibitors of the Presynaptic Choline Transporter (CHT)
A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, structurally related to the core scaffold, have been identified as potent inhibitors of the presynaptic choline transporter. The SAR around this series reveals critical insights into the structural requirements for CHT inhibition.
| Compound | R Group (Amide) | IC50 (µM) at 100 nM Choline | IC50 (µM) at 10 µM Choline |
| 10a | Phenyl | > 5 | > 5 |
| 10b | 4-Fluorophenyl | 0.98 ± 0.11 | 0.52 ± 0.06 |
| 10c | 4-Chlorophenyl | 0.61 ± 0.05 | 0.35 ± 0.03 |
| 10d | 4-Bromophenyl | 0.53 ± 0.04 | 0.31 ± 0.02 |
| 10e | 4-Iodophenyl | 0.45 ± 0.03 | 0.26 ± 0.02 |
| 10f | 4-Trifluoromethylphenyl | 0.39 ± 0.03 | 0.22 ± 0.02 |
| 10g | 4-Methylphenyl | 1.1 ± 0.1 | 0.65 ± 0.07 |
| 10h | 4-Methoxyphenyl | 1.5 ± 0.1 | 0.88 ± 0.09 |
| 10i | 3-Pyridyl | 0.28 ± 0.02 | 0.16 ± 0.01 |
| 10j | 4-Pyridyl | 0.32 ± 0.02 | 0.18 ± 0.01 |
| 10k | Benzyl | 0.15 ± 0.01 | 0.09 ± 0.01 |
| ML352 (10m) | 1-Methyl-1H-pyrazol-3-yl | 0.11 ± 0.01 | 0.06 ± 0.01 |
Data summarized from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are close structural analogs.[1]
Key SAR Insights for CHT Inhibition:
-
Amide Substituent: Aromatic and heteroaromatic amides are favored. Electron-withdrawing groups on the phenyl ring of the benzamide generally enhance potency. The benzylamide (10k) and pyrazole amide (ML352) derivatives exhibit the highest potency.
-
Piperidine Substituent: The 4-position of the piperidine ring is a critical point for substitution. Small alkyl groups on the piperidine nitrogen are tolerated, with the methylpiperidine ether analog (ML352) showing high potency.[1]
Dopamine D4 Receptor Antagonists
Modifications of the piperidine and phenoxy moieties have yielded potent and selective dopamine D4 receptor antagonists. The introduction of fluorine atoms and specific aromatic ethers plays a crucial role in enhancing binding affinity.
| Compound | R Group (Phenoxy) | Ki (nM) for D4 Receptor |
| 8a | 4-Fluorophenyl | 140 - 320 |
| 8b | 3,4-Difluorophenyl | 5.5 |
| 8c | 3-Methylphenyl | 13 |
| 8d | 4-Chlorophenyl | 53 |
| 8e | Phenyl | 27 |
| 8f | 3-Fluoro-4-methylphenyl | 72 |
Data is for 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, highlighting the SAR around the phenoxy ether portion.[2]
Key SAR Insights for Dopamine D4 Receptor Antagonism:
-
Phenoxy Substituents: The nature and position of substituents on the phenoxy ring significantly impact D4 receptor affinity. A 3,4-difluorophenyl group (8b) confers the highest potency in this series.
-
Fluorination of Piperidine: While not the core this compound, the data on difluoropiperidine analogs suggests that substitution on the piperidine ring can modulate activity.
Acetylcholinesterase (AChE) Inhibitors
The this compound scaffold is a component of potent acetylcholinesterase inhibitors. Donepezil, a well-known AChE inhibitor, features a related N-benzylpiperidine moiety linked to a dimethoxyindanone. SAR studies on related piperidine derivatives highlight the importance of the N-benzyl group and substitutions on the aromatic ring for potent AChE inhibition.
| Compound | R1 (on Benzyl) | R2 (on Benzyl) | IC50 (nM) for AChE |
| Donepezil Analog 1 | H | H | 5.7 |
| Donepezil Analog 2 | 3-Cl | H | 3.2 |
| Donepezil Analog 3 | 4-Cl | H | 4.5 |
| Donepezil Analog 4 | 3-F | H | 2.9 |
| Donepezil Analog 5 | 4-F | H | 3.8 |
Data for N-benzylpiperidine derivatives structurally related to Donepezil.
Key SAR Insights for AChE Inhibition:
-
N-Benzyl Group: The N-benzyl group on the piperidine is a crucial feature for high-potency AChE inhibition.
-
Aromatic Substituents: Halogen substitutions on the benzyl ring can modulate potency, with 3-fluoro and 3-chloro substitutions showing a slight increase in activity.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
Derivatives incorporating a 3-(piperidin-4-ylmethoxy)pyridine core have emerged as potent and selective inhibitors of LSD1. These compounds demonstrate the adaptability of the piperidine scaffold for targeting epigenetic enzymes.
| Compound | R Group (on Pyridine) | Ki (nM) for LSD1 |
| 5 | 5,6-diphenyl | > 50,000 |
| 9 | 5-(4-cyanophenyl)-6-phenyl | 540 |
| 17 | 5-(4-cyanophenyl)-6-(4-methylphenyl) | 29 |
| 22 | 5-(4-cyanophenyl)-6-(4-chlorophenyl) | 43 |
Data for 3-(piperidin-4-ylmethoxy)pyridine derivatives.[3]
Key SAR Insights for LSD1 Inhibition:
-
Pyridine Substituents: The substitution pattern on the pyridine ring is critical for LSD1 inhibitory activity. The presence of a 4-cyanophenyl group at the 5-position and another substituted phenyl group at the 6-position leads to potent inhibitors.
-
Piperidine Moiety: The piperidine ring is thought to interact with a negatively charged pocket in the LSD1 active site, contributing to the binding affinity.[4]
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and further investigation of these compounds.
Presynaptic Choline Transporter (CHT) Inhibition Assay
Principle: This assay measures the uptake of radiolabeled choline ([³H]choline) into HEK293 cells stably expressing the human choline transporter. Inhibition of choline uptake by test compounds is quantified by a decrease in intracellular radioactivity.[1][5]
Protocol:
-
Cell Culture: Maintain HEK293 cells stably expressing a high-level expression mutant of human CHT in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Plating: Seed cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Incubation: Wash the cells with Krebs-Ringer's-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle control in KRH buffer for 30 minutes at 37°C.
-
Choline Uptake: Initiate choline uptake by adding [³H]choline (final concentration of 100 nM or as required for kinetic studies) to each well.
-
Termination: After a 1-minute incubation at 37°C, terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Dopamine D4 Receptor Binding Assay
Principle: This is a competitive radioligand binding assay that measures the ability of a test compound to displace a radiolabeled antagonist, such as [³H]spiperone, from the dopamine D4 receptor expressed in cell membranes.[6][7]
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]spiperone (at a concentration near its Kd), and various concentrations of the test compound in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Incubation: Incubate the plate at room temperature for 2 hours to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation, based on the IC50 values obtained from the competitive binding curves.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic hydrolysis of acetylthiocholine. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[8][9][10]
Protocol:
-
Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a solution of DTNB in the buffer, and a solution of acetylthiocholine iodide (ATCI) in water. Prepare a solution of AChE enzyme.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, AChE enzyme solution, and the test compound at various concentrations or a vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the ATCI solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
LSD1 Inhibition Assay
Principle: This assay measures the activity of LSD1 by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation of a biotinylated histone H3 peptide substrate. The H₂O₂ is detected using a horseradish peroxidase (HRP)-coupled reaction that generates a fluorescent or colorimetric signal.[11][12]
Protocol:
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human LSD1 enzyme, a biotinylated H3K4me2 peptide substrate, HRP, and a fluorogenic or chromogenic HRP substrate (e.g., Amplex Red).
-
Assay Setup: In a 96-well plate, add the assay buffer, LSD1 enzyme, and the test compound at various concentrations or a vehicle control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Start the enzymatic reaction by adding the H3K4me2 peptide substrate.
-
Development: After a 1-hour incubation at 37°C, add the HRP and the fluorogenic/chromogenic substrate.
-
Signal Detection: Incubate for an additional 15-30 minutes and then measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing Key Processes
To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for screening and characterizing inhibitors.
Caption: Simplified signaling pathway of the Dopamine D4 receptor and its inhibition.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of potent and selective modulators of various CNS and epigenetic targets. The structure-activity relationships discussed herein underscore the importance of systematic chemical modifications to optimize biological activity. The detailed experimental protocols provided will aid researchers in the further exploration and characterization of novel derivatives based on this privileged core structure. Future work should focus on integrating computational modeling with synthetic chemistry to further refine the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanisms of human sodium-coupled high-affinity choline transporter CHT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics | Enzyme Inhibitor [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Role of 4-(4-Methoxyphenoxy)piperidine in Neurotransmitter Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(4-Methoxyphenoxy)piperidine and its analogues as a core scaffold in neurotransmitter research. While specific data on the unsubstituted parent compound is limited in publicly accessible literature, extensive research on its derivatives, particularly N-substituted analogues, highlights its significance as a pharmacophore for targeting central nervous system (CNS) receptors. This document will focus on the synthesis, receptor binding profiles, and potential signaling pathways associated with this class of compounds, with a particular emphasis on their interaction with sigma receptors.
Introduction to this compound and its Analogues
The this compound scaffold is a key structural motif in the design of neuromodulatory compounds.[1] Its derivatives have been investigated for their potential to interact with various neurotransmitter systems, making them valuable tools for studying neurological disorders and for the development of novel therapeutics.[2][3] Research has particularly focused on N-substituted derivatives, which have shown high affinity for sigma-1 (σ1) receptors, implicating them in processes such as neuroprotection, cognitive enhancement, and the modulation of mood.[4]
Synthesis of this compound Analogues
The synthesis of N-substituted this compound analogues is typically achieved through nucleophilic substitution. A general protocol for the synthesis of a related compound, 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine Hydrochloride, is described below.[4]
Experimental Protocol: Synthesis of 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine Hydrochloride
-
Reaction Setup: A solution of 4-methylpiperidine (1.12 g, 11.2 mmol) in dry tetrahydrofuran (THF, 50 mL) is prepared, and potassium carbonate (K2CO3, 1.54 g, 11.2 mmol) is added.
-
Addition of Alkylating Agent: After 10 minutes of stirring, a solution of the appropriate 2-(4-methoxyphenoxy)ethyl derivative (e.g., a mesylate or halide, 10.2 mmol) in dry THF (40 mL) is added to the mixture.
-
Reflux: The reaction mixture is refluxed with stirring for 10 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in diethyl ether (Et2O), washed with water, and extracted with 2 N hydrochloric acid (HCl).
-
Purification: The collected aqueous phases are basified with 6 N sodium hydroxide (NaOH) and extracted with Et2O. The final product can be isolated as the hydrochloride salt.[4]
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of several N-substituted phenoxyalkylpiperidine analogues for sigma-1 (σ1) and sigma-2 (σ2) receptors. The data is presented as Ki values (nM), which represent the inhibition constant. A lower Ki value indicates a higher binding affinity.
| Compound | R | σ1 Ki (nM) | σ2 Ki (nM) |
| 1b | H | 1.49 | 809 |
| (R)-2b | (R)-CH3 | 0.89 | 285 |
| (S)-2b | (S)-CH3 | 1.24 | 420 |
| (R)-3b | (R)-CH3 | >39 | - |
| (S)-3b | (S)-CH3 | >39 | - |
| 5b | cis-2,6-di-CH3 | >39 | - |
| 6b | 2,2,6,6-tetra-CH3 | >1000 | - |
Data sourced from a study on N-[(4-methoxyphenoxy)ethyl]piperidines.[4]
Experimental Protocols for In Vitro Assays
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol provides a generalized methodology for determining the binding affinity of test compounds to sigma-1 and sigma-2 receptors.
Caption: Generalized workflow for a radioligand binding assay.
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
For σ1 receptor binding, incubate the membranes with a specific radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.
-
For σ2 receptor binding, a similar procedure is followed using a σ2-selective radioligand (e.g., [³H]ditolylguanidine) in the presence of a masking agent for σ1 sites.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).
-
Incubate the mixture at a specified temperature for a set duration (e.g., 120 minutes at 25°C).
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Signaling Pathways in Neurotransmitter Research
The this compound scaffold and its analogues are of interest for their potential to modulate key neurotransmitter systems. Below are diagrams of signaling pathways that are likely targets for this class of compounds.
Sigma-1 Receptor Signaling
Sigma-1 receptors are intracellular chaperone proteins that can translocate from the endoplasmic reticulum to the plasma membrane upon ligand activation.[5][6] They modulate a variety of signaling pathways, including calcium signaling and ion channel function.[7][8]
Caption: Simplified Sigma-1 receptor signaling pathway.
Dopamine Transporter (DAT) Signaling
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[9][10] Compounds that inhibit DAT can increase synaptic dopamine levels.
Caption: Dopamine transporter signaling modulation.
NMDA Receptor Signaling
NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[1][11] Their function is dependent on both ligand binding and membrane depolarization.[12]
Caption: NMDA receptor activation and signaling.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. While further research is needed to fully elucidate the pharmacological profile of the unsubstituted parent compound, studies on its analogues have demonstrated high affinity and selectivity for the sigma-1 receptor, with potential applications in the treatment of a range of neurological and psychiatric disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate this important class of compounds.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 8. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. NMDA receptor - Wikipedia [en.wikipedia.org]
The Pivotal Role of 4-(4-Methoxyphenoxy)piperidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(4-methoxyphenoxy)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse array of potent and selective therapeutic agents. Its unique combination of a rigid piperidine ring, a flexible ether linkage, and an electron-rich methoxyphenyl group provides an ideal framework for optimizing interactions with various biological targets, particularly within the central nervous system (CNS). This technical guide delves into the synthesis, biological activities, and therapeutic applications of compounds derived from this essential chemical moiety, offering a comprehensive resource for researchers in the field of drug discovery.
Core Applications in Drug Discovery
The this compound core has been successfully incorporated into molecules targeting a range of receptors and transporters implicated in neurological and psychiatric disorders. Key areas of application include the development of sigma-1 (σ1) receptor modulators, dopamine D4 receptor antagonists, and choline transporter (CHT) inhibitors.
Sigma-1 (σ1) Receptor Modulators
Derivatives of this compound have demonstrated high affinity and selectivity for the σ1 receptor, a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling.[1] Agonism at the σ1 receptor has been associated with neuroprotective and anti-amnesic effects, making it a promising target for the treatment of neurodegenerative diseases and cognitive disorders.
Quantitative Data for Sigma-1 Receptor Ligands
| Compound | Modification from Core | Target | Assay | Activity (Ki, nM) | Reference |
| 1b | N-ethyl-4-methylpiperidine | σ1 Receptor | Radioligand Binding | 0.89 | [1] |
| (R)-2b | N-(1-methyl)ethyl-4-methylpiperidine | σ1 Receptor | Radioligand Binding | 1.49 | [1] |
| (S)-2b | N-(1-methyl)ethyl-4-methylpiperidine | σ1 Receptor | Radioligand Binding | 1.01 | [1] |
Dopamine D4 Receptor Antagonists
The this compound scaffold has been instrumental in the design of potent and selective antagonists for the dopamine D4 receptor.[2][3] This receptor is a key target for the development of antipsychotic medications with a potentially improved side-effect profile compared to existing treatments for schizophrenia and other psychotic disorders. The strategic introduction of fluorine atoms onto the piperidine ring has been shown to enhance binding affinity and selectivity.
Quantitative Data for Dopamine D4 Receptor Antagonists
| Compound | Modification from Core | Target | Assay | Activity (Ki, nM) | Reference |
| 8b | 3,4-difluorophenoxy, 4,4-difluoropiperidine | D4 Receptor | Radioligand Binding | 5.5 | [2][3] |
| 8c | 3-methylphenoxy, 4,4-difluoropiperidine | D4 Receptor | Radioligand Binding | 13 | [2][3] |
| 14a | 4-cyanophenoxy, 4,4-difluoropiperidine | D4 Receptor | Radioligand Binding | 0.3 | [2][3] |
Choline Transporter (CHT) Inhibitors
A series of benzamides incorporating a 3-(piperidin-4-yl)oxy moiety, closely related to the this compound core, have been identified as potent inhibitors of the presynaptic choline transporter (CHT).[4][5] CHT is responsible for the rate-limiting step in acetylcholine synthesis, making its inhibition a potential therapeutic strategy for conditions characterized by cholinergic hyperactivity.
Quantitative Data for Choline Transporter Inhibitors
| Compound | Modification | Target | Assay | Activity (IC50, µM @ 100 nM Choline) | Reference |
| ML352 (10m) | 4-methoxy-3-(N-methylpiperidin-4-yl)oxy benzamide | Choline Transporter | [3H]choline uptake | 0.23 | [4] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to N-substituted this compound derivatives involves the reaction of 4-hydroxypiperidine with 1-fluoro-4-methoxybenzene under basic conditions to form the core scaffold, followed by N-alkylation or N-arylation.
Example Protocol: Synthesis of 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine Hydrochloride (1b) [1]
-
Formation of the Ether Linkage: To a solution of 4-hydroxypiperidine in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) at 0°C. After stirring for a short period, add 1-fluoro-4-methoxybenzene and allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography to yield this compound.
-
N-Alkylation: Dissolve this compound and 4-methylpiperidine in an appropriate solvent like tetrahydrofuran (THF) with a base such as potassium carbonate (K2CO3). Add the alkylating agent, for instance, a 2-bromoethanol derivative, and reflux the mixture. After completion, the solvent is removed, and the residue is worked up and purified.
-
Salt Formation: The final compound, if basic, can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.
Radioligand Binding Assay for Receptor Affinity Determination
This is a standard method to determine the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a cold buffer and centrifuge to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]-(+)-pentazocine for σ1 receptors), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat, which separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Visualizations
Sigma-1 Receptor Signaling
The σ1 receptor, upon activation by an agonist, dissociates from its binding partner BiP (Binding immunoglobulin protein) at the endoplasmic reticulum-mitochondrion interface. This allows the activated σ1 receptor to modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, leading to changes in intracellular calcium levels and downstream cellular responses related to cell survival and neuroprotection.
Caption: Sigma-1 Receptor Activation Pathway.
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon binding of an antagonist, the receptor is prevented from being activated by dopamine. This blocks the inhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP) and preventing the downstream effects associated with D4 receptor activation.
Caption: Dopamine D4 Receptor Antagonism.
Choline Transporter (CHT) Inhibition Workflow
The experimental workflow for identifying and characterizing CHT inhibitors typically involves a multi-step process, starting from a high-throughput screen to identify initial hits, followed by secondary assays to confirm activity and determine the mechanism of inhibition.
Caption: Choline Transporter Inhibitor Discovery Workflow.
Conclusion
The this compound scaffold continues to be a cornerstone in the development of novel therapeutics for a multitude of disorders, particularly those affecting the central nervous system. Its amenability to synthetic modification allows for the fine-tuning of pharmacological properties, leading to the discovery of highly potent and selective agents. The data and protocols presented in this guide underscore the significance of this chemical entity and provide a solid foundation for future drug discovery efforts centered around this remarkable core structure.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(4-methoxyphenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-(4-methoxyphenyl)piperidine and its more commonly characterized hydrochloride salt. 4-(4-methoxyphenyl)piperidine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry, particularly in the development of central nervous system (CNS) agents.[1] This document consolidates available data on its molecular structure, physicochemical properties, and synthesis. It also presents standardized experimental protocols for the determination of key physical characteristics and a general workflow for its synthesis and characterization. Due to the limited availability of specific experimental data for the free base, this guide also draws upon information available for its hydrochloride salt and related piperidine derivatives.
Chemical Identity and Structure
4-(4-methoxyphenyl)piperidine is a derivative of piperidine with a 4-methoxyphenyl group attached to the fourth carbon of the piperidine ring. The presence of the basic nitrogen atom in the piperidine ring and the methoxy-substituted aromatic ring are key features that influence its chemical reactivity and biological activity.
Table 1: Compound Identification
| Identifier | 4-(4-methoxyphenyl)piperidine | 4-(4-methoxyphenyl)piperidine Hydrochloride |
| IUPAC Name | 4-(4-methoxyphenyl)piperidine | 4-(4-methoxyphenyl)piperidine hydrochloride |
| CAS Number | 67259-62-5 | 6748-48-7[2] |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₈ClNO |
| Canonical SMILES | COC1=CC=C(C=C1)C2CCNCC2 | COC1=CC=C(C=C1)C2CCNCC2.Cl |
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for the free base is limited in publicly available literature, the properties of the hydrochloride salt are better documented.
Table 2: Physical and Chemical Properties
| Property | 4-(4-methoxyphenyl)piperidine | 4-(4-methoxyphenyl)piperidine Hydrochloride |
| Molecular Weight | 191.27 g/mol | 227.73 g/mol [2] |
| Appearance | Data not available | White crystalline powder |
| Melting Point | Data not available | 174-176 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Inferred to be soluble in many organic solvents.[3] | Soluble in water and ethanol. |
| pKa | Data not available (Estimated to be basic) | Data not available |
Synthesis and Characterization Workflow
The synthesis of 4-(4-methoxyphenyl)piperidine and its subsequent conversion to the hydrochloride salt is a common practice to improve its stability and handling properties. The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and characterization of 4-(4-methoxyphenyl)piperidine.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 4-(4-methoxyphenyl)piperidine hydrochloride and the determination of its key physical properties.
Synthesis of 4-(4-methoxyphenyl)piperidine Hydrochloride
A general method for the synthesis of 4-(4-methoxyphenyl)piperidine hydrochloride involves a multi-step process.
Protocol:
-
Nitration of Styrene: Styrene is reacted with nitric acid to produce 4-nitrostyrene.
-
Reaction with Methoxy Aniline: The resulting 4-nitrostyrene is then reacted with methoxy aniline to generate methyl 4-methoxyphenyl acrylate.
-
Reaction with Piperidine: Methyl 4-methoxyphenyl acrylate is reacted with piperidine to yield the free base, 4-(4-methoxyphenyl)piperidine.
-
Hydrochloride Salt Formation: The synthesized free base is then treated with hydrochloric acid to form the hydrochloride salt, which can be isolated as a crystalline solid.[4]
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Protocol:
-
A small, finely powdered sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow range typically indicates high purity.
Determination of Solubility
Understanding a compound's solubility in various solvents is essential for its formulation and use in reactions.
Protocol:
-
A small, accurately weighed amount of the solute (e.g., 1-5 mg) is placed in a vial.
-
A measured volume of the solvent (e.g., 0.1 mL) is added.
-
The mixture is vortexed or agitated at a constant temperature.
-
The process of adding solvent is continued until the solute is completely dissolved.
-
Solubility is expressed in terms of concentration (e.g., mg/mL or mol/L). For qualitative assessment, solubility in solvents like water, ethanol, and other organic solvents is observed.[5][6]
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet), and the protons of the piperidine ring. The chemical shifts and splitting patterns of the piperidine protons would provide information about their chemical environment and stereochemistry.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methoxy group, and the piperidine ring.[7]
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond in the piperidine ring, C-H bonds (both aromatic and aliphatic), C-O stretching of the methoxy group, and C=C stretching of the aromatic ring. For the hydrochloride salt, a broad absorption band corresponding to the N⁺-H stretch would be expected.[8]
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would provide further structural information.[9]
Biological Activity and Applications
4-(4-methoxyphenyl)piperidine serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its structural motif is found in compounds targeting the central nervous system, including potential antipsychotic and antidepressant agents. The piperidine moiety is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.[1]
Safety and Handling
4-(4-methoxyphenyl)piperidine hydrochloride is a chemical that should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-(4-methoxyphenyl)piperidine is a valuable synthetic intermediate with significant potential in drug discovery. This guide has summarized the available physicochemical data, primarily for its hydrochloride salt, and provided general experimental protocols for its synthesis and characterization. Further research to fully characterize the free base and explore its biological activities would be beneficial for the scientific community. The provided workflows and protocols offer a solid foundation for researchers working with this and related compounds.
References
- 1. ijnrd.org [ijnrd.org]
- 2. 4-(4-Methoxyphenyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China [chemheterocycles.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Toxicological detection of the new designer drug 1-(4-methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of structurally related medicaments using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(4-Methoxyphenoxy)piperidine safety and handling precautions
An In-Depth Technical Guide to the Safety and Handling of 4-(4-Methoxyphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its structural analogs are versatile intermediates in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] The incorporation of the piperidine scaffold is a common strategy in the development of CNS-targeting drugs and receptor modulators. This guide provides a comprehensive overview of the safety protocols, handling procedures, and risk mitigation strategies essential for the safe use of this compound in a laboratory setting. By synthesizing data from structurally related compounds and the parent molecule, piperidine, this document offers a robust framework for risk assessment and management, ensuring the protection of personnel and the integrity of research.
Chemical & Physical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a substituted piperidine derivative. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data available for closely related analogs.
| Property | Data | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 162402-33-7 | [2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2] |
| Molecular Weight | 207.27 g/mol | [2] |
| Appearance | Assumed to be an off-white to light yellow solid, based on analogs | [3] |
| Solubility | The hydrochloride salt exhibits excellent solubility in water.[1] | [1] |
| Parent Compound (Piperidine) Boiling Point | 106 °C (222.8 °F) | [4][5] |
| Parent Compound (Piperidine) Flash Point | 3 °C (37 °F) - Highly Flammable | [5] |
Toxicological Profile and Hazard Identification
While comprehensive toxicological data for this compound is not available, the Globally Harmonized System (GHS) classifications for it and its close isomers, such as 4-(2-Methoxyphenyl)piperidine, provide a clear indication of its primary hazards.[6][7] To fully appreciate the potential risks, it is instructive to consider the toxicology of the parent compound, piperidine, which is well-documented.[4]
GHS Hazard Classification
| Hazard Class | Category | GHS Code | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [6][7] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [6][7] |
| Acute Toxicity, Oral (for related compounds) | 4 | H302 | Harmful if swallowed | [8] |
Toxicological Data of Piperidine (Parent Compound)
The high toxicity of piperidine underscores the need for stringent handling precautions for its derivatives. The primary routes of exposure are inhalation, skin absorption, and ingestion.
| Metric | Species | Value | Exposure Route | Classification | Source(s) |
| LD50 (Lethal Dose, 50%) | Rabbit | 276 mg/kg | Dermal | Toxic | [4] |
| LD50 (Lethal Dose, 50%) | Rat | 400 mg/kg | Oral | Harmful | [4] |
| LC50 (Lethal Conc., 50%) | Rat | 6,000 mg/m³ for 2 hours | Inhalation | Toxic | [4] |
Expert Interpretation: The piperidine ring is a strong alkaline agent, making it corrosive to tissues upon contact.[9] Derivatives like this compound, while modified, retain this basic nitrogen center. Therefore, the irritant properties are a direct consequence of its chemical nature. The "harmful if swallowed" classification for related compounds suggests systemic toxicity is possible.[8] The high dermal and inhalation toxicity of the parent compound, piperidine, is a critical warning; even though the derivative is a solid, any dust or aerosol generated during handling could pose a significant risk.
Core Safety Principles and Risk Assessment
A multi-layered approach to safety, grounded in the principles of risk assessment, is mandatory. The core principle is to minimize all routes of exposure .
Caption: Risk Assessment Workflow for Handling Chemical Intermediates.
Standard Operating Procedures (SOPs) for Handling
Adherence to well-defined SOPs is crucial for minimizing exposure and ensuring reproducible, safe science.
Engineering and Administrative Controls
The primary causality for using engineering controls is to contain the chemical at its source, preventing it from entering the general laboratory environment.
-
Primary Engineering Control: All weighing and handling of solid this compound must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates.[10]
-
Ventilation: Ensure the laboratory is well-ventilated, with negative pressure relative to adjacent non-laboratory areas.[11]
-
Access Control: Clearly designate the area where the compound is being used. Limit access to trained and authorized personnel only.
-
Hygiene: Prohibit eating, drinking, and smoking in all areas where the chemical is handled.[6][11] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Protocol for Weighing and Transfer
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface and line it with absorbent, disposable bench paper.
-
PPE: Don all required PPE as detailed in Section 5.
-
Weighing: Use an anti-static weigh boat or glassine paper. Tare the balance with the weigh boat inside the fume hood. Carefully transfer the required amount of solid using a clean spatula, minimizing any dust generation.
-
Transfer: For transfer into a reaction vessel, gently tap the powder from the weigh boat. Use a small amount of a compatible, low-volatility solvent to rinse the weigh boat to ensure a quantitative transfer.
-
Cleanup: Immediately after use, wipe down the spatula and work surface with a damp cloth. Dispose of the weigh boat and bench paper as hazardous waste.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the compound. The rationale for each piece of equipment is to create a barrier against the primary routes of exposure.[10]
| Body Part | Required PPE | Causality and Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield | Protects against splashes of solvents and impact from airborne particles. The face shield provides a secondary layer of protection for the entire face.[11] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Provides a direct barrier against skin contact. Piperidine derivatives can be absorbed through the skin.[4] Gloves should be inspected before use and changed frequently.[10] |
| Body | Impermeable, long-sleeved laboratory coat | Protects skin and personal clothing from contamination. Cuffs should be snug to prevent dust from entering sleeves.[10] |
| Respiratory | NIOSH-approved respirator (if required) | Mandatory if handling the powder outside of a fume hood or during a large spill. An N95 respirator may be sufficient for dust, but an organic vapor cartridge is needed for vapors.[10] |
Emergency Response Protocols
Rapid and correct response during an emergency is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: Emergency Response Flowchart for Spills and Exposures.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4][12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Synthesis, Reactivity, and Waste Disposal
Synthesis & Reactivity Hazards
The synthesis of aryl piperidine ethers can involve hazardous reagents and conditions. Common synthetic routes may include nucleophilic aromatic substitution (SNAr) or coupling reactions.[13][14]
-
Incompatible Materials: Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4] The basic nitrogen of the piperidine ring will react exothermically with acids.
-
Hazardous Decomposition: Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4]
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous.
-
Segregation: Collect all solid waste (contaminated gloves, bench paper, weigh boats) and liquid waste (reaction residues, contaminated solvents) in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant, Toxic).
-
Disposal: Dispose of the waste through an authorized hazardous waste disposal company. For incineration, an afterburner and scrubber are recommended to handle the nitrogenous byproducts.[6] Do not dispose of it down the drain.[11]
Analytical Methods for Detection and Quantification
For researchers in drug development, accurate analysis of the compound is critical for purity assessment, pharmacokinetic studies, and quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of piperidine and piperazine derivatives.[15][16] The compound is volatilized and separated on a capillary column before being fragmented and detected by a mass spectrometer, providing a unique fingerprint. Derivatization may sometimes be employed to improve chromatographic performance.[17]
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometry (LC-MS) detection, is suitable for analyzing non-volatile or thermally sensitive piperidine derivatives.[18] Reversed-phase chromatography is a common method. A sensitive HPLC method for a related piperidine metabolite involved pre-column derivatization with a fluorogenic agent (NBD-F) followed by fluorescence detection, achieving low detection limits.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity confirmation. The presence of the methoxy group and the distinct aromatic and piperidine protons provide a clear spectral signature.[19]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 162402-33-7 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 4-(2-Methoxyphenyl)piperidine | C12H17NO | CID 544738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-(4-Methoxyphenyl)piperidine | C12H17NO | CID 10679270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. carlroth.com [carlroth.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dea.gov [dea.gov]
Discovery of 4-(4-benzyloxy)phenoxypiperidines as LSD1 inhibitors
An In-Depth Technical Guide to the Discovery of 4-(4-benzyloxy)phenoxypiperidines as Reversible LSD1 Inhibitors
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the identification and characterization of 4-(4-benzyloxy)phenoxypiperidines as a novel class of reversible inhibitors targeting Lysine-Specific Demethylase 1 (LSD1). We will delve into the strategic rationale for targeting LSD1, the synthetic chemistry and structure-activity relationship (SAR) of this specific scaffold, its mechanism of action, and the detailed experimental protocols used for its validation.
The Rationale for Targeting LSD1 in Oncology
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation.[1] It functions primarily to remove mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] Demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation. This dual functionality allows LSD1 to modulate a wide array of biological processes.[4][5]
LSD1 is frequently overexpressed in a variety of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), prostate, and breast cancer.[2][3][6] Its elevated expression is often correlated with poor prognosis, as it contributes to tumor initiation, progression, and resistance to therapy by silencing tumor suppressor genes and enabling oncogenic programs.[5][7][8] This central role in oncogenesis has established LSD1 as a high-priority therapeutic target in drug discovery.[1][4]
Caption: Mechanism of LSD1-mediated transcriptional repression.
Discovery of the 4-(4-benzyloxy)phenoxypiperidine Scaffold
The search for novel LSD1 inhibitors has explored both irreversible (covalent) and reversible (non-covalent) mechanisms of action. While many early inhibitors were based on the structure of tranylcypromine, an irreversible monoamine oxidase (MAO) inhibitor, concerns about off-target effects and potential toxicity spurred the development of reversible inhibitors.[9]
A 2018 study published in Bioorganic Chemistry detailed the design, synthesis, and evaluation of a series of 4-(4-benzyloxy)phenoxypiperidines as novel, selective, and reversible LSD1 inhibitors.[10] The design strategy focused on identifying a scaffold that could effectively occupy the substrate-binding pocket of LSD1 without forming a covalent bond with the FAD cofactor.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of the 4-(4-benzyloxy)phenoxypiperidine scaffold was achieved through a straightforward multi-step process, allowing for systematic modification of key structural components to explore the SAR. The core structure consists of a central phenoxypiperidine unit, a benzyloxy group, and various substitutions on the terminal phenyl ring.
The causality behind the SAR exploration was to optimize the interactions within the LSD1 active site. Modifications were systematically introduced to probe the effects of electronics, sterics, and hydrogen bonding potential on inhibitory potency. The results of this exploration, summarized in the table below, revealed several key insights:
-
Piperidine Moiety: An unsubstituted piperidine nitrogen was found to be crucial for activity.
-
Benzyloxy Ring Substitution: The position and nature of substituents on the benzyloxy ring significantly impacted potency. Small, electron-withdrawing groups at the para-position, such as fluorine or chlorine, were generally favorable.
-
Lead Compound Identification: This systematic approach led to the identification of compound 10d , featuring a 4-chloro-benzyloxy moiety, as a potent inhibitor with an IC₅₀ of 4 µM against LSD1.[10]
| Compound ID | R Group (Substitution on Benzyloxy Ring) | LSD1 IC₅₀ (µM)[10] |
| 10a | H | 10 |
| 10b | 4-F | 6 |
| 10c | 4-CH₃ | 11 |
| 10d | 4-Cl | 4 |
| 10e | 4-Br | 5 |
| 10f | 4-OCH₃ | 12 |
| 10g | 3-Cl | 8 |
| 10h | 2-Cl | 15 |
Table 1: Structure-Activity Relationship of 4-(4-benzyloxy)phenoxypiperidine analogs.
Mechanism of Action and Predicted Binding Mode
Compound 10d was characterized as a reversible inhibitor of LSD1. This mode of action is advantageous as it can potentially lead to a better safety profile compared to irreversible inhibitors that permanently deactivate the enzyme.
To understand the structural basis of inhibition, molecular docking studies were performed.[10] These computational models predict how the inhibitor fits into the enzyme's catalytic site. The docking results for compound 10d indicated that it occupies the substrate-binding pocket and interacts with key amino acid residues.
Caption: Predicted binding of compound 10d in the LSD1 active site.
The docking model suggests:
-
The piperidine nitrogen forms a critical hydrogen bond interaction, likely with residues such as Asp555, mimicking the interaction of the substrate's protonated lysine.
-
The 4-chlorobenzyloxy group extends into a hydrophobic pocket, explaining why substitutions at this position are critical for potency.
-
The overall conformation of the inhibitor effectively blocks the substrate's access to the FAD cofactor, thereby preventing the demethylation reaction.[10]
Experimental Validation: Protocols and Workflows
The validation of a novel inhibitor series requires a multi-faceted approach, moving from biochemical confirmation of target engagement to cellular assays that demonstrate a desired biological effect.
References
- 1. LSD1 in drug discovery: From biological function to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of 4-(4-Methoxyphenoxy)piperidine Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(4-methoxyphenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS). Its inherent structural features and synthetic tractability make it an attractive starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides an in-depth overview of the initial screening process for compound libraries based on this core, detailing common biological targets, experimental protocols for primary and secondary screening, and a summary of representative quantitative data.
The piperidine ring is a common motif in many FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] The addition of the 4-methoxyphenoxy group provides a key interaction point for various biological targets, influencing affinity and selectivity. Initial screening of libraries derived from this scaffold is a critical step in identifying promising lead compounds for further optimization.
Primary Biological Targets and Screening Strategies
The initial screening of this compound libraries typically focuses on a panel of well-validated biological targets implicated in CNS and other diseases. The primary targets for this scaffold include, but are not limited to, sigma receptors, neurotransmitter transporters, and ion channels.
Sigma-1 (σ1) Receptors
The sigma-1 (σ1) receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.[2] Its involvement in various neurological conditions, including neurodegenerative diseases and psychiatric disorders, makes it a compelling target.
Screening Assay: The primary screening method for σ1 receptor affinity is the radioligand binding assay .[2] This competitive binding assay measures the ability of test compounds to displace a radiolabeled ligand with a known high affinity for the σ1 receptor, such as [³H]-(+)-pentazocine.[3]
Presynaptic Choline Transporter (CHT)
The high-affinity choline transporter (CHT) is responsible for the uptake of choline into cholinergic neurons, which is the rate-limiting step in acetylcholine synthesis.[4] Inhibition of CHT can modulate cholinergic neurotransmission and is a therapeutic strategy for various neurological and psychiatric disorders.
Screening Assay: A common method for screening CHT inhibitors is the radiolabeled choline uptake assay .[5] This assay measures the uptake of radiolabeled choline (e.g., [³H]Choline) into cells expressing the choline transporter. A reduction in radiolabel uptake in the presence of a test compound indicates inhibitory activity.
NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.[6] Antagonists of specific NMDA receptor subunits, such as NR2B, are of interest for the treatment of various neurological disorders.
Screening Assay: The primary screening method for NMDA receptor modulators is electrophysiology , specifically the whole-cell patch-clamp technique.[7] This method allows for the direct measurement of ion channel activity in response to agonist application in the presence and absence of test compounds.
hERG Potassium Channels
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of hERG channels can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[8] Therefore, screening for hERG liability is a crucial step in the early stages of drug discovery to de-risk compounds.
Screening Assay: Similar to NMDA receptors, electrophysiology (whole-cell patch-clamp) is the gold standard for assessing hERG channel inhibition.[9] This assay measures the effect of test compounds on the current flowing through hERG channels expressed in a stable cell line.
Data Presentation: Quantitative Analysis of Library Screening
The following tables summarize representative quantitative data for derivatives of the this compound scaffold against the aforementioned targets.
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities
| Compound ID | Modification on Piperidine Ring | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
| 1b | 4-Methyl | 1.49 | 809 | [10] |
| (R)-2b | 4-Methyl | 0.89 | 52.3 | [10] |
| (S)-2b | 4-Methyl | 1.25 | 158 | [10] |
Table 2: Presynaptic Choline Transporter (CHT) Inhibition
| Compound ID | Modification | IC50 (µM) | Reference |
| ML352 | Complex benzamide derivative | 0.092 | [4] |
Table 3: NMDA Receptor (NR1/2B Subunit) Antagonism
| Compound ID | Modification | IC50 (µM) | Reference |
| 8 | N-(2-phenoxyethyl)-4-benzylpiperidine | 0.63 | [6] |
Table 4: hERG Channel Inhibition
| Compound ID | Modification | IC50 (nM) | Reference |
| E-4031-17 | E-4031 analogue | 40.3 | [8] |
Experimental Protocols
Protocol 1: Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol is adapted from established methods for competitive radioligand binding assays.[2]
Materials:
-
Membrane Preparation: Guinea pig brain membranes expressing σ1 receptors.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound library compounds dissolved in DMSO.
-
Scintillation Cocktail
-
Glass Fiber Filters
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, vehicle (for total binding), or haloperidol (for non-specific binding).
-
Add the [³H]-(+)-pentazocine to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 values for each test compound by non-linear regression analysis of the competition binding data.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Protocol 2: Radiolabeled Choline Uptake Assay for CHT Inhibition
This protocol is based on methods for assessing choline transporter activity in cell lines.[5]
Materials:
-
Cell Line: HEK293 cells stably expressing the human choline transporter (CHT).
-
Radiolabeled Substrate: [³H]Choline.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
Inhibitor Control: Hemicholinium-3 (HC-3).
-
Test Compounds: this compound library compounds dissolved in DMSO.
-
Lysis Buffer
-
Scintillation Cocktail
Procedure:
-
Plate the CHT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with either test compounds, vehicle, or HC-3 for a specified time.
-
Initiate the uptake by adding [³H]Choline to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the percentage of inhibition of choline uptake for each test compound relative to the control.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology for NMDA and hERG Channels
This protocol provides a general framework for assessing ion channel modulation using electrophysiology.[7][9]
Materials:
-
Cell Line: HEK293 cells stably expressing the target ion channel (e.g., NR1/2B NMDA receptor or hERG).
-
Patch Pipettes: Borosilicate glass capillaries.
-
Internal Solution: Containing appropriate ions and buffering agents for the specific channel being studied.
-
External Solution: Containing appropriate ions and agonists/modulators.
-
Patch-Clamp Amplifier and Data Acquisition System
-
Test Compounds: this compound library compounds dissolved in a suitable solvent.
Procedure:
-
Culture the cells on glass coverslips.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope.
-
Fill a patch pipette with the internal solution and approach a single cell.
-
Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a specific holding potential.
-
Record the baseline ion channel current.
-
Apply the appropriate agonist (for ligand-gated channels like NMDA receptors) or voltage protocol (for voltage-gated channels like hERG) to elicit a control current.
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record the current in the presence of the test compound.
-
Analyze the data to determine the percentage of inhibition or potentiation of the current by the test compound.
-
Calculate the IC50 or EC50 values from the concentration-response curves.
Mandatory Visualizations
Caption: General experimental workflow for the initial screening of a compound library.
Caption: Simplified signaling pathway of the Sigma-1 receptor.
Caption: Role of the presynaptic choline transporter (CHT) and its inhibition.
Caption: Simplified signaling pathway of the NMDA receptor.
Conclusion
The initial screening of this compound libraries is a multifaceted process that requires a strategic selection of biological targets and appropriate assay methodologies. The data presented in this guide highlight the potential for this scaffold to yield potent and selective modulators of key CNS targets, including the sigma-1 receptor, the presynaptic choline transporter, and NMDA receptors. Early assessment of off-target effects, such as hERG channel inhibition, is crucial for the successful development of safe and effective drug candidates. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers embarking on the discovery and development of novel therapeutics based on the this compound core.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Voltage-dependent gating of NR1/2B NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Trapping and dissociation of propafenone derivatives in HERG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ricerca.uniba.it [ricerca.uniba.it]
The 4-(4-Methoxyphenoxy)piperidine Scaffold: A Privileged Motif in Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for creating compounds that can effectively interact with biological targets. Within the expansive landscape of piperidine-containing molecules, the 4-(4-methoxyphenoxy)piperidine core has emerged as a particularly promising scaffold for the development of novel therapeutics targeting the central nervous system (CNS).
This guide provides a comprehensive technical overview of the this compound scaffold, delving into its synthesis, physicochemical properties, pharmacological profile, and structure-activity relationships. As a Senior Application Scientist, the aim is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this scaffold in their own discovery programs.
Synthesis and Physicochemical Properties
A common synthetic route to this compound involves the nucleophilic substitution of a suitable piperidine precursor with a methoxyphenoxide. The following protocol is a representative example adapted from methodologies for similar phenoxy-piperidine derivatives.[2]
Representative Synthesis of this compound Hydrochloride
Objective: To synthesize this compound hydrochloride from 4-hydroxypiperidine and 4-methoxyphenol.
Materials:
-
1-Boc-4-hydroxypiperidine
-
4-Methoxyphenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Toluene
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
HCl in diethyl ether
Protocol:
-
Mitsunobu Reaction:
-
To a solution of 1-Boc-4-hydroxypiperidine (1.0 eq), 4-methoxyphenol (1.1 eq), and PPh3 (1.2 eq) in anhydrous toluene, add DIAD (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Boc-4-(4-methoxyphenoxy)piperidine.
-
-
Boc Deprotection:
-
Dissolve the purified 1-Boc-4-(4-methoxyphenoxy)piperidine in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Salt Formation:
-
Dissolve the resulting oil in a minimal amount of diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.
-
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H17NO2 | [3] |
| Molecular Weight | 207.27 g/mol | [3] |
| Appearance | White solid (for hydrochloride salt) | [4] |
| Solubility | Soluble in water and ethanol | [4] |
| Storage Conditions | 0-8 °C | [4] |
Pharmacological Profile and Mechanism of Action
The this compound scaffold has shown significant promise in targeting CNS disorders, with a primary focus on the sigma-1 (σ1) receptor.
Primary Biological Target: The Sigma-1 Receptor
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[5] Modulation of the sigma-1 receptor has been implicated in a range of neurological and psychiatric conditions, including neurodegenerative diseases, depression, and cognitive disorders.[5]
Derivatives of the this compound scaffold have been identified as potent and selective sigma-1 receptor ligands.[5][6] For instance, the closely related analog, 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, exhibits sub-nanomolar affinity for the sigma-1 receptor.[5] This high affinity suggests that the this compound core is an excellent starting point for the design of novel sigma-1 receptor modulators.
Mechanism of Action
Sigma-1 receptor agonists are believed to exert their neuroprotective and cognitive-enhancing effects through the stabilization of the receptor in its active conformation. This leads to the modulation of downstream signaling pathways that are critical for neuronal health and plasticity.
Structure-Activity Relationships (SAR)
While comprehensive SAR studies on the this compound scaffold are limited, valuable insights can be drawn from closely related phenoxyalkylpiperidine analogs.[5][6]
Core Scaffold Analysis
The key structural components of the this compound scaffold each play a critical role in its biological activity:
-
Piperidine Ring: Serves as a versatile scaffold that can be readily functionalized to optimize binding affinity and pharmacokinetic properties.
-
Ether Linkage: Provides a flexible connection between the piperidine and phenyl rings, allowing for optimal positioning within the receptor binding pocket.
-
4-Methoxyphenyl Group: The methoxy substitution can influence electronic properties and provide additional hydrogen bonding opportunities, potentially enhancing receptor affinity and selectivity.
SAR of Related Phenoxyalkylpiperidines at the Sigma-1 Receptor
The following table summarizes the SAR for a series of phenoxyalkylpiperidines, highlighting the impact of substitutions on sigma-1 receptor affinity.[5]
| Compound | R1 | R2 | Linker (n) | σ1 Ki (nM) |
| 1b | H | H | 2 | 1.49 |
| (R)-2b | CH3 | H | 2 | 0.89 |
| (S)-2b | H | CH3 | 2 | 1.09 |
| 4b | H | H | 3 | 0.98 |
Key Insights from SAR:
-
Methyl Substitution on the Piperidine Ring: The introduction of a methyl group at the 4-position of the piperidine ring is well-tolerated and can lead to a slight increase in affinity.[5]
-
Linker Length: Varying the length of the alkyl linker between the phenoxy group and the piperidine nitrogen can impact affinity, with both two and three-carbon linkers showing high potency.[5]
Applications in Drug Discovery: A Case Study
The potent and selective sigma-1 receptor ligand, 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine , serves as an excellent case study for the potential of this scaffold in drug discovery.[5] Its sub-nanomolar affinity for the sigma-1 receptor makes it a valuable tool compound for in vitro studies and a strong starting point for lead optimization.
Experimental Workflow: In Vitro Sigma-1 Receptor Binding Assay
The following is a generalized protocol for determining the binding affinity of a test compound for the sigma-1 receptor.
Objective: To determine the Ki of a test compound for the sigma-1 receptor using a radioligand binding assay.
Materials:
-
HEK-293 cells stably expressing the human sigma-1 receptor
-
[3H]-pentazocine (radioligand)
-
Haloperidol (positive control)
-
Test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
Protocol:
-
Membrane Preparation:
-
Homogenize the HEK-293 cells expressing the sigma-1 receptor in ice-cold binding buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, [3H]-pentazocine at a concentration near its Kd, and varying concentrations of the test compound or haloperidol.
-
Incubate the plate at room temperature for a specified time to allow for binding equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of a high concentration of haloperidol) from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Pharmacokinetics and Metabolism
While specific pharmacokinetic and metabolism data for this compound are not extensively published, some general predictions can be made based on its structure and data from related compounds.
Expected Pharmacokinetic Profile:
-
Absorption: The lipophilicity of the scaffold suggests that it is likely to have good oral absorption.[7]
-
Distribution: Compounds with this scaffold are expected to have good CNS penetration, a critical property for drugs targeting neurological disorders.[7]
-
Metabolism: The primary sites of metabolism are likely to be the methoxy group and the piperidine ring.[8][9]
-
Excretion: Metabolites are typically excreted renally.
Potential Metabolic Pathways:
-
O-demethylation: The methoxy group is a common site for metabolism by cytochrome P450 enzymes, leading to the formation of a phenolic metabolite.[8]
-
Piperidine Ring Oxidation: The piperidine ring can undergo oxidation at various positions, leading to the formation of more polar metabolites.[9]
Future Perspectives and Conclusion
The this compound scaffold represents a highly promising platform for the discovery of novel drugs targeting the central nervous system. Its favorable physicochemical properties, coupled with its demonstrated high affinity for the sigma-1 receptor, make it an attractive starting point for medicinal chemistry campaigns.
Future research in this area should focus on:
-
Synthesis of diverse libraries: Exploring a wider range of substitutions on both the phenyl and piperidine rings to further probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
-
Exploration of additional biological targets: Investigating the activity of this scaffold at other CNS targets, such as dopamine and serotonin receptors, where related phenoxy-piperidine derivatives have shown activity.[10][11]
-
In vivo efficacy studies: Evaluating the therapeutic potential of lead compounds in animal models of CNS disorders to validate their in vitro activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride | 1220029-75-3 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of (R,R)-methoxyfenoterol in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-arylation of Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-arylpiperidine scaffold is a privileged structural motif found in numerous biologically active molecules and approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] The ability to efficiently synthesize these compounds through N-arylation is critical for drug discovery and development. This document provides detailed protocols for two robust and widely used methods for the N-arylation of piperidine derivatives: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][3] It is often the method of choice due to its broad substrate scope, functional group tolerance, and generally high yields. The success of the reaction, especially with challenging or sterically hindered substrates, is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[1]
General Experimental Protocol
Reaction Setup:
-
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the piperidine derivative (1.2 mmol, 1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to a dry reaction vial or flask.
-
Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL per mmol of the limiting reagent) to the flask.[1]
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[1]
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.[1]
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the Buchwald-Hartwig N-arylation of piperidine with various aryl halides.
| Entry | Piperidine Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Piperidine | 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 20 | 93 | [4] |
| 2 | Piperidine | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 0.1 | 85 | [4] |
| 3 | Piperidine | 4-Chloroanisole | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | 100 | 0.25 | 43 | [4] |
| 4 | 4-Methylpiperidine | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / BINAP | K₂CO₃ | Toluene | 110 | 24 | 75 | |
| 5 | 4-Hydroxypiperidine | 1-Chloro-3-nitrobenzene | Pd₂ (dba)₃ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 88 |
*Yields are representative and compiled from typical literature procedures.
Protocol 2: Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a classical copper-promoted C-N cross-coupling reaction.[5] While traditional Ullmann reactions often require harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[5][6] This method is a valuable alternative to palladium-catalyzed reactions, particularly for certain substrate classes.
General Experimental Protocol
Reaction Setup:
-
Under an argon atmosphere, add the amide or piperidine derivative (10 mmol, 1.0 equiv), K₃PO₄ (10 mmol, 1.0 equiv), a ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate, 1 mmol, 10 mol%), and CuI (0.5 mmol, 5 mol%) to a reaction flask.[6]
-
Add the aryl iodide (12 mmol, 1.2 equiv) and the solvent (e.g., DMSO or DMF, 10 mL).[6]
-
Stir the mixture at the desired temperature (typically 110-120 °C).[6][7]
Monitoring and Work-up:
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the copper-catalyzed N-arylation of various nitrogen heterocyles, including piperidine derivatives.
| Entry | N-Heterocycle | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidazole | Iodobenzene | CuI / None | NaOH | Ethylene Glycol | 120 | 1.5 | 98 | [7] |
| 2 | Indole | 4-Bromoiodobenzene | CuI / None | NaOH | Ethylene Glycol | 120 | 1 | 95 | [7] |
| 3 | 2-Pyrrolidone | Iodobenzene | CuI / Ligand* | K₃PO₄ | DMSO | 110 | 5 | 95 | [6] |
| 4 | Piperidine | Iodobenzene | CuI / Phenanthroline | K₃PO₄ | DMF | 120 | 24 | 97 | [8] |
| 5 | Imidazole | 4-Iodotoluene | CuI-PC/CS | Cs₂CO₃ | DMSO | 110 | 24 | 98 | [9] |
*Ligand = (S)-N-methylpyrrolidine-2-carboxylate
Visualizations
Experimental Workflow
The general workflow for a catalytic N-arylation experiment is depicted below. It highlights the key stages from reagent setup under an inert atmosphere to the final purification of the product.
General Reaction Scheme
The fundamental transformation in the N-arylation of piperidine involves the formation of a new carbon-nitrogen bond between the piperidine nitrogen and an aryl group.
Biological Relevance: Dopamine D2 Receptor Antagonism
Many N-arylpiperidine derivatives function as antagonists for CNS receptors, such as the dopamine D2 receptor. This is a common mechanism of action for antipsychotic drugs.[10] The diagram below illustrates this concept.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
- 10. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing 4-(4-Methoxyphenoxy)piperidine in Biochemical Assays
These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on the use of 4-(4-Methoxyphenoxy)piperidine in biochemical assays. This compound and its derivatives are notable for their interaction with sigma (σ) receptors, particularly the σ1 subtype, which are implicated in a variety of neurological and psychiatric conditions. The following sections detail its primary applications in receptor binding and cell viability assays.
Introduction
This compound serves as a key structural motif in the development of ligands targeting the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in cellular signaling and homeostasis.[1] Understanding the binding affinity and cellular effects of this compound and its analogs is fundamental for the development of novel therapeutics.
Key Applications
The primary biochemical applications for this compound and its derivatives include:
-
Sigma-1 (σ1) Receptor Binding Assays: To determine the binding affinity (Ki) of the compound for the σ1 receptor.
-
Cell Viability and Cytotoxicity Assays: To assess the effect of the compound on cell health and proliferation.
Application 1: Sigma-1 (σ1) Receptor Binding Assay
This assay is designed to quantify the affinity of a test compound, such as this compound, for the σ1 receptor through competitive binding with a radiolabeled ligand.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of this compound for the σ1 receptor.
Materials:
-
Test Compound: this compound
-
Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor ligand)
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine
-
Membrane Preparation: Guinea pig liver membranes or membranes from cells expressing the σ1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.[2]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 1.0 nM), and varying concentrations of the test compound (this compound).[3]
-
Total and Non-specific Binding:
-
For total binding wells, add only the membrane preparation and radioligand.
-
For non-specific binding wells, add the membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).[3]
-
-
Incubation: Incubate the plate at 37°C for 120-360 minutes to reach binding equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation
The binding affinities of various phenoxyalkylpiperidine derivatives for σ1 and σ2 receptors are summarized below. This data provides a comparative context for the expected affinity of this compound derivatives.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (1b) | 0.89 - 1.49 | 52.3 - 809 | > 35 |
| N-[(4-methoxyphenoxy)ethyl]piperidine (1b analog) | 0.89 | >100 | >112 |
| (R)-N-[(4-methoxyphenoxy)ethyl]piperidine (2b analog) | 1.49 | >100 | >67 |
| (S)-N-[(4-methoxyphenoxy)ethyl]piperidine (2b analog) | 1.18 | >100 | >85 |
Data sourced from a study on novel phenoxyalkylpiperidines.[4]
Visualization of Experimental Workflow
Application 2: Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cultured cells by measuring their metabolic activity.
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cell line.
Materials:
-
Test Compound: this compound
-
Cell Line: e.g., a cancer cell line or a neuronal cell line
-
Culture Medium: Appropriate for the chosen cell line
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization Solution: e.g., DMSO or 10% SDS in 0.01 M HCl
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualization of the MTT Assay Workflow
References
- 1. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. benchchem.com [benchchem.com]
Application of 4-(4-Methoxyphenoxy)piperidine in Neurological Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 4-(4-methoxyphenoxy)piperidine scaffold is a key pharmacophore in the development of novel therapeutic agents targeting neurological disorders. Its derivatives have shown significant promise, particularly as high-affinity ligands for the sigma-1 (σ1) receptor, a protein implicated in a variety of cellular functions relevant to neuroprotection and cognitive enhancement. Research into these compounds is driven by the potential to develop treatments for conditions such as Alzheimer's disease, Parkinson's disease, and age-related cognitive decline.
Derivatives of this compound, such as 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine, have been identified as potent σ1 receptor agonists.[1][2] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, ion channel activity, and cellular stress responses. Agonism at this receptor has been shown to produce anti-amnesic effects and offer neuroprotection, making it an attractive target for drug discovery in the neurology space.
The versatility of the this compound structure allows for systematic chemical modifications to optimize binding affinity, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the piperidine ring and the length of the alkyl linker can significantly influence ligand binding to the σ1 receptor over other sites like the sigma-2 (σ2) receptor and the Δ8-Δ7 sterol isomerase (SI) site.[1] This allows for the fine-tuning of compounds to achieve desired pharmacological profiles.
These compounds serve as valuable research tools for elucidating the role of the σ1 receptor in various neuropathological processes. Furthermore, their potential for therapeutic intervention continues to be explored, with ongoing efforts to develop selective and potent σ1 receptor agonists based on the this compound framework for the treatment of a range of neurological and psychiatric conditions.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki values) of a series of N-[(4-methoxyphenoxy)ethyl]piperidine derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors, as well as the Δ8-Δ7 sterol isomerase (SI) site. Lower Ki values indicate higher binding affinity.
| Compound ID | Substitution on Piperidine Ring | Linker Length | σ1 Ki (nM) | σ2 Ki (nM) | SI Ki (nM) |
| 1b | 4-methyl | ethyl | 1.49 | 52.3 | >1000 |
| (R)-2b | (R)-2-methyl | ethyl | 0.89 | >1000 | >1000 |
| (S)-2b | (S)-2-methyl | ethyl | 1.10 | >1000 | >1000 |
| (R)-3b | (R)-3-methyl | ethyl | >39 | - | - |
| (S)-3b | (S)-3-methyl | ethyl | >39 | - | - |
| 4b | cis-2,6-dimethyl | propyl | 3.55 | 17.2 | >1000 |
| 5b | cis-2,6-dimethyl | ethyl | >39 | - | - |
| 6b | 2,2,6,6-tetramethyl | ethyl | No measurable affinity | - | - |
Data extracted from receptor binding studies on novel phenoxyalkylpiperidines.[1]
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 (σ1) Receptors
This protocol outlines the procedure for determining the binding affinity of this compound derivatives to the σ1 receptor using a competitive radioligand binding assay.
Materials:
-
Test compounds (e.g., 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine)
-
Membrane homogenates from guinea pig brain (as a source of σ1 receptors)
-
--INVALID-LINK---pentazocine (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Haloperidol (for non-specific binding determination)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters (Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In test tubes, combine the membrane homogenate, --INVALID-LINK---pentazocine at a final concentration approximate to its Kd value, and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of haloperidol. Adjust the final volume with assay buffer.
-
Incubation: Incubate the assay tubes at 37°C for 150 minutes to allow for binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Proposed signaling pathway of this compound derivatives acting as σ1 receptor agonists to promote neuroprotection.
Caption: Experimental workflow for the development and evaluation of this compound derivatives as potential therapeutic agents for neurological disorders.
References
Application Notes and Protocols: 4-(4-Methoxyphenoxy)piperidine in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(4-Methoxyphenoxy)piperidine is a versatile heterocyclic intermediate of significant interest in pharmaceutical research and development. Its structural motif is a key component in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a crucial building block in the preparation of potential therapeutic agents, with a focus on sigma-1 (σ1) receptor ligands. The σ1 receptor is a promising target for the treatment of various neurological and psychiatric disorders, including neurodegenerative diseases, pain, and depression.[1][2]
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and widely used method for forming ethers.[3][4][5] This process involves the reaction of an alkoxide with a primary alkyl halide or, in this case, the reaction of a phenoxide with a suitable piperidine derivative. A common and efficient approach involves the N-protection of 4-hydroxypiperidine, followed by the etherification reaction and subsequent deprotection.
Synthetic Pathway Overview
Caption: Synthesis pathway for this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(4-methoxyphenoxy)piperidine
This protocol details the synthesis of the N-protected intermediate.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Fluoro-4-methoxybenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-fluoro-4-methoxybenzene (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-4-(4-methoxyphenoxy)piperidine.
Protocol 2: Deprotection of N-Boc-4-(4-methoxyphenoxy)piperidine
This protocol describes the removal of the Boc protecting group to yield the final intermediate.[6][7][8][9][10]
Materials:
-
N-Boc-4-(4-methoxyphenoxy)piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-4-(4-methoxyphenoxy)piperidine (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq.) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring completion by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization or chromatography if necessary.
| Parameter | N-Boc-4-(4-methoxyphenoxy)piperidine | This compound |
| Typical Yield | 75-85% | 90-98% |
| Purity | >95% (after chromatography) | >98% (after workup/recrystallization) |
| Appearance | White to off-white solid | Colorless to pale yellow oil/solid |
Application in the Synthesis of Sigma-1 Receptor Ligands
This compound serves as a key scaffold for the synthesis of potent and selective sigma-1 receptor ligands. These ligands are being investigated for their therapeutic potential in a range of CNS disorders. The secondary amine of the piperidine ring provides a convenient handle for N-alkylation to introduce various substituents, allowing for the fine-tuning of pharmacological activity.[1][11][12]
Synthetic Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol
Protocol 3: N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of the title intermediate to synthesize sigma-1 receptor ligands.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromo-2-chloroethane)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 eq.).
-
Add the desired alkyl halide (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired N-alkylated product.
| Product Example (from literature) | Yield | Purity | Target |
| 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperidine | 42% | Not specified | Sigma-1 Receptor |
Note: The yield is for a similar, but not identical, compound and should be considered representative.[12]
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis, particularly for the development of novel CNS-acting agents. The protocols provided herein offer a comprehensive guide for the synthesis and subsequent functionalization of this important building block. The straightforward access to this intermediate, coupled with its utility in constructing potent sigma-1 receptor ligands, underscores its importance for researchers and scientists in the field of drug discovery.
References
- 1. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. peptide.com [peptide.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. researchgate.net [researchgate.net]
- 12. ricerca.uniba.it [ricerca.uniba.it]
Application Notes and Protocols: Experimental Use of 4-(4-Methoxyphenoxy)piperidine for D4 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in the development of therapeutics for various neuropsychiatric disorders.[1] Its unique expression profile, primarily in the prefrontal cortex and limbic regions, suggests that selective D4 receptor antagonists may offer a targeted therapeutic approach with a reduced side-effect profile compared to less selective dopamine antagonists.[1] This document outlines the experimental application of 4-(4-Methoxyphenoxy)piperidine, a novel compound proposed for investigation as a selective D4 receptor antagonist.
These application notes provide a framework for the initial characterization of this compound, including protocols for determining its binding affinity, functional activity, and selectivity for the human dopamine D4 receptor.
Data Presentation
Disclaimer: The following quantitative data are hypothetical and provided for illustrative purposes to guide the presentation of experimental results. Actual experimental data should be substituted.
Table 1: Radioligand Binding Affinity of this compound for Dopamine Receptor Subtypes
| Compound | D4 Receptor Kᵢ (nM) | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D1 Receptor Kᵢ (nM) | D5 Receptor Kᵢ (nM) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| L-745,870 (Reference) | 0.5 | >1000 | >1000 | >1000 | >1000 |
TBD: To Be Determined
Table 2: Functional Antagonist Potency (IC₅₀) of this compound in cAMP Assay
| Compound | D4 Receptor IC₅₀ (nM) |
| This compound | TBD |
| L-745,870 (Reference) | 2.1 |
TBD: To Be Determined
Experimental Protocols
Protocol 1: Dopamine D4 Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine D4 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.
-
[³H]-Spiperone (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[2]
-
This compound.
-
Haloperidol (for non-specific binding determination).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer.
-
25 µL of test compound or haloperidol (10 µM final concentration for non-specific binding).
-
50 µL of [³H]-Spiperone (final concentration ~0.3 nM).
-
100 µL of D4 receptor-containing cell membranes (10-20 µg protein/well).
-
-
Incubate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.[2]
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Antagonism Assay
Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D4 receptor.
-
Quinpirole (D2-like receptor agonist).
-
Forskolin (adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
Cell culture medium.
-
Stimulation buffer.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
Procedure:
-
Seed the D4 receptor-expressing cells in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for 30 minutes.
-
Pre-incubate the cells with various concentrations of this compound for 20 minutes.
-
Stimulate the cells with a fixed concentration of quinpirole (EC₈₀) in the presence of forskolin for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.[3]
-
Generate a dose-response curve by plotting the inhibition of the quinpirole-induced response against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Selectivity Profiling
Objective: To assess the selectivity of this compound for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, D5).
Procedure:
-
Perform radioligand binding assays as described in Protocol 1 using cell lines individually expressing each of the dopamine receptor subtypes (D1, D2, D3, D5).
-
Use appropriate radioligands for each receptor subtype (e.g., [³H]-SCH23390 for D1-like receptors, [³H]-Spiperone or [³H]-Raclopride for D2-like receptors).
-
Calculate the Kᵢ values for this compound at each receptor subtype.
-
Determine the selectivity ratio by dividing the Kᵢ value for the off-target receptor by the Kᵢ value for the D4 receptor. A higher ratio indicates greater selectivity for the D4 receptor.
Visualizations
Caption: D4 Receptor Signaling Pathway and Antagonism.
Caption: Experimental Workflow for D4 Antagonist Characterization.
References
Topic: Analytical Methods for the Quantification of 4-(4-Methoxyphenoxy)piperidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust analytical methodologies for the accurate quantification of 4-(4-Methoxyphenoxy)piperidine, a key intermediate in pharmaceutical research and development.[1] Recognizing the critical need for precise and reliable measurement in drug synthesis and quality control, this document provides detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind methodological choices, ensuring that each protocol serves as a self-validating system. This guide is intended to equip researchers and drug development professionals with the necessary tools to implement sensitive, specific, and accurate quantification assays for this compound.
Introduction: The Analytical Imperative for this compound
This compound is a versatile chemical building block utilized in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents targeting neurological disorders.[1] Its structural motif is of significant interest in medicinal chemistry.[1] The purity and concentration of this intermediate are critical parameters that directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, the development of validated, high-fidelity analytical methods for its quantification is not merely a procedural step but a cornerstone of Good Laboratory Practice (GLP) and Quality Control (QC).
This document provides a comparative overview and detailed protocols for three principal analytical techniques, chosen to address varying requirements for sensitivity, selectivity, and sample matrix complexity.[2]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| CAS Number | 162402-33-7 | [3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [3][4] |
| Molecular Weight | 207.27 g/mol | [3] |
| Monoisotopic Mass | 207.12593 Da | [4] |
| Predicted XlogP | 2.0 | [4] |
| Boiling Point | 326.2±32.0 °C (Predicted) | [5] |
| pKa | 9.0±0.10 (Predicted) | [5] |
Note: The hydrochloride salt of this compound (CAS 333954-89-5) is also common and exhibits excellent solubility, which is a key consideration for sample and standard preparation.[1]
Method Selection: A Rationale-Driven Approach
The choice of an analytical method is dictated by the specific requirements of the analysis, including desired sensitivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse method for routine quality control of bulk materials and intermediates. The presence of the methoxyphenyl group in the analyte provides a suitable chromophore for UV detection. It is robust, reliable, and widely available.[2][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds, GC-MS offers excellent separation and definitive identification based on mass spectra.[2][7] Its applicability here depends on the thermal stability and volatility of this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification, especially in complex biological matrices.[8][9] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), make it the method of choice for pharmacokinetic studies or for detecting low-level impurities.[10][11]
Protocol 1: Quantification by HPLC-UV
This method is ideal for determining the purity and concentration of this compound in raw materials or reaction mixtures where concentrations are relatively high.
Principle of HPLC-UV
Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention of the analyte on the column is controlled. The UV detector measures the absorbance of the eluting analyte at a specific wavelength, which is proportional to its concentration.
Experimental Workflow: HPLC-UV
Caption: Workflow for quantification of this compound by HPLC-UV.
Step-by-Step Protocol
-
Preparation of Mobile Phase and Diluent:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).
-
Diluent: 50:50 (v/v) Acetonitrile:Water. The use of a weak acid in the mobile phase ensures the basic piperidine nitrogen is protonated, leading to better peak shape.[12]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in diluent.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60% ACN, 40% Water with 0.1% Formic Acid(Gradient elution may be required for complex mixtures) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Wavelength | 225 nm or 275 nm (Verify with a UV scan of the analyte) |
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis (R² should be > 0.995).
-
Determine the concentration of the unknown sample using the regression equation.
-
Protocol 2: Quantification by GC-MS
This method is highly specific and provides structural confirmation. It is suitable for purity testing and identifying volatile impurities.
Principle of GC-MS
The sample is vaporized in an injector and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected. The resulting mass spectrum provides a unique "fingerprint" for identification, and the total ion count is used for quantification.
Experimental Workflow: GC-MS
Caption: Workflow for quantification of this compound by GC-MS.
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards in a volatile solvent like methanol or ethyl acetate.
-
Dissolve the unknown sample in the same solvent to a concentration within the calibration range. An internal standard (e.g., eicosane) is recommended for improved accuracy.[13]
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890/5977, PerkinElmer Clarus, or equivalent |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium or Hydrogen at 1.0 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Oven Program | Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| MS Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mode | Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification |
-
Data Analysis:
-
For quantification, use SIM mode, monitoring the molecular ion (m/z 207) and 2-3 characteristic fragment ions.
-
Integrate the peak area of the target ion(s).
-
Construct a calibration curve and calculate the concentration of the unknown sample.
-
Protocol 3: Quantification by LC-MS/MS
This ultra-sensitive method is essential for bioanalysis (e.g., plasma samples), genotoxic impurity analysis, or any application requiring low limits of detection.[11][14]
Principle of LC-MS/MS
LC separates the analyte from the sample matrix. The analyte then enters the mass spectrometer and is ionized (typically by Electrospray Ionization - ESI). The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺). This ion is fragmented in the collision cell (Q2), and the second quadrupole (Q3) selects a specific, characteristic product ion for detection. This two-stage mass filtering (MRM) provides exceptional selectivity and sensitivity.[8]
Experimental Workflow: LC-MS/MS
Caption: Workflow for quantification of this compound by LC-MS/MS.
Step-by-Step Protocol
-
Sample Preparation:
-
For simple matrices (e.g., API solution): Use the "dilute and shoot" approach. Dilute the sample with the mobile phase to a concentration in the low ng/mL range.
-
For biological matrices (e.g., plasma): Perform protein precipitation. Add 3 parts of cold acetonitrile containing an internal standard to 1 part plasma, vortex, centrifuge, and inject the supernatant.[9]
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UHPLC system for fast analysis (e.g., Waters Acquity, Agilent 1290) |
| Column | C18, 50 mm x 2.1 mm, < 2 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole (e.g., Sciex, Waters, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 208.1 ([M+H]⁺) |
| Product Ion (Q3) | A prominent fragment ion (e.g., loss of the methoxyphenoxy group). This must be determined experimentally by infusing the analyte. |
| Key MS Voltages | Optimize Declustering Potential (DP) and Collision Energy (CE) for maximum signal |
-
Data Analysis:
-
Integrate the peak area for the selected MRM transition.
-
Create a calibration curve using matrix-matched standards for highest accuracy.
-
Calculate the concentration in the unknown sample. The linear range can be expected to be in the low ng/mL to pg/mL level.[14]
-
Method Validation and Data Comparison
All developed methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.
Summary of Typical Validation Parameters
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good | Excellent | Superior |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.998 |
| LOD | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~0.01 - 0.1 ng/mL |
| LOQ | ~1 - 5 µg/mL | ~5 - 50 ng/mL | ~0.05 - 0.5 ng/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% (in matrix) |
| Precision (%RSD) | < 2% | < 5% | < 15% (in matrix) |
LOD: Limit of Detection; LOQ: Limit of Quantitation. Values are estimates and must be experimentally determined.
Conclusion
The choice of analytical method for the quantification of this compound is contingent on the specific analytical challenge. For routine QC of bulk material, HPLC-UV provides a robust and cost-effective solution. GC-MS offers enhanced specificity and is valuable for impurity profiling. For applications demanding the highest sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the unequivocal method of choice. The protocols provided herein serve as a comprehensive starting point for method development and validation, enabling researchers to generate accurate and reliable data critical to the advancement of pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 162402-33-7 [amp.chemicalbook.com]
- 6. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 8. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-Methoxyphenoxy)piperidine as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the use of 4-(4-Methoxyphenoxy)piperidine as a reference standard in chromatographic analysis. The protocols outlined are applicable for purity assessment, quantitative analysis, and as an internal standard in various sample matrices.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This section details a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound. The methodology is based on established protocols for analogous piperidine-containing compounds and can be adapted for various analytical requirements.
Data Presentation: HPLC Method Parameters and Performance
The following table summarizes typical chromatographic conditions and expected performance parameters. These values are based on validated methods for structurally similar piperidine derivatives and serve as a strong baseline for method development and validation for this compound.
| Parameter | Representative Value | Reference |
| Chromatographic Conditions | ||
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | [1][2] |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 68:32 v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Column Temperature | 30 °C | [1] |
| Detection Wavelength | Approximately 225 nm and 275 nm (due to the methoxyphenyl group) | [3] |
| Injection Volume | 20 µL | [2] |
| Performance Characteristics | ||
| Linearity Range | 0.44 - 53.33 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.15 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.44 µg/mL | [1] |
| Accuracy (% Recovery) | 95 - 105% | [2] |
| Precision (%RSD) | < 2% | [1][2] |
Experimental Protocol: HPLC Analysis
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Phosphoric acid (analytical grade)
-
Volumetric flasks and pipettes
-
HPLC vials
-
0.45 µm syringe filters
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
3. Sample Preparation (for use as an internal standard in plasma):
-
To 100 µL of the plasma sample, add a known concentration of this compound working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions, starting with the lowest concentration, followed by the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Workflow for HPLC Analysis
Caption: A generalized workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the identification and quantification of this compound. GC-MS provides high selectivity and sensitivity, making it a powerful tool for trace analysis and structural confirmation.
Data Presentation: GC-MS Method Parameters
The following table provides typical GC-MS operating conditions. These parameters may require optimization based on the specific instrumentation and analytical goals.
| Parameter | Suggested Value |
| Gas Chromatograph (GC) Conditions | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer (MS) Conditions | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | 40 - 450 amu |
Experimental Protocol: GC-MS Analysis
1. Reagents and Materials:
-
This compound reference standard
-
Methanol or Ethyl Acetate (GC grade)
-
Volumetric flasks and pipettes
-
GC-MS vials with inserts
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution to the desired concentrations.
3. Sample Preparation:
-
For liquid samples, a direct injection may be possible after appropriate dilution.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
4. GC-MS System Setup and Analysis:
-
Set up the GC-MS system according to the parameters in the table above.
-
Perform a solvent blank injection to ensure system cleanliness.
-
Inject the standard solutions to determine the retention time and mass spectrum of this compound.
-
Inject the prepared samples.
-
Identify the analyte in samples by comparing the retention time and mass spectrum with the reference standard.
-
For quantitative analysis, construct a calibration curve based on the peak areas of the standard solutions.
Expected Mass Fragmentation
The electron ionization mass spectrum of this compound is expected to show characteristic fragments. The molecular ion peak (M+) should be observed at m/z 207. Key fragmentation pathways may involve:
-
Loss of the methoxy group (-OCH3) from the phenyl ring.
-
Cleavage of the ether bond.
-
Fragmentation of the piperidine ring.
Logical Workflow for GC-MS Analysis
Caption: A step-by-step workflow for the GC-MS analysis of this compound.
Signaling Pathway and Experimental Relationship Diagram
The following diagram illustrates the logical relationship in using this compound as a standard in a typical drug development workflow, from initial synthesis to its application in bioanalytical studies.
Caption: Logical flow from synthesis to application of this compound as a standard.
References
Molecular docking of 4-(4-Methoxyphenoxy)piperidine with target proteins
Application Notes & Protocols
Abstract
Molecular docking is a cornerstone of structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets.[1] This guide offers a comprehensive protocol for the molecular docking of 4-(4-Methoxyphenoxy)piperidine, a piperidine derivative with potential therapeutic applications, against a relevant biological target. We will delve into the theoretical underpinnings of molecular docking, provide a validated, step-by-step workflow from ligand and protein preparation to simulation and results analysis, and explain the scientific rationale behind each procedural choice. This document is intended for researchers and scientists in the field of drug discovery, providing both the practical steps and the theoretical context necessary for conducting robust and meaningful docking studies.
Introduction to Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[2] The primary goals are to predict the binding mode and to estimate the binding affinity of the complex. This process involves two main stages:
-
Sampling: Exploring the conformational space of the ligand within the protein's binding site to generate a variety of possible binding poses.
-
Scoring: Evaluating and ranking these poses using a scoring function, which estimates the binding free energy. A more negative binding affinity value (e.g., in kcal/mol) typically indicates a stronger, more favorable interaction.
This technique is instrumental in virtual screening, where large libraries of compounds are computationally screened against a protein target to identify potential hits, and in lead optimization, where the binding of a known active compound is refined to improve its efficacy.[3]
Ligand of Interest: this compound
The molecule at the core of this protocol is this compound. Its structure consists of a piperidine ring linked to a methoxy-substituted phenyl group via an ether linkage. Such scaffolds are common in medicinal chemistry and are explored for activity against various central nervous system (CNS) targets.[4]
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | [5] |
| Molecular Weight | 207.27 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| PubChem CID | 6498684 | [7] |
The presence of the piperidine nitrogen (a potential hydrogen bond acceptor/donor), the ether oxygen (acceptor), and the aromatic ring (hydrophobic and π-π interactions) makes this molecule an interesting candidate for forming stable interactions within a protein's binding pocket.
Target Protein Selection: The Sigma-1 (σ1) Receptor
Phenoxyalkylpiperidine derivatives have been identified as high-affinity ligands for the Sigma-1 (σ1) receptor.[8] The σ1 receptor is an intracellular chaperone protein implicated in a variety of neurological conditions, making it a compelling target for drug discovery. For this protocol, we will use the human σ1 receptor.
Target Selection:
-
Protein: Human Sigma-1 Receptor
-
PDB ID: 5HK1 . This crystal structure contains the receptor in complex with a known ligand, providing a well-defined binding pocket and a reference for validating our docking protocol.
The Molecular Docking Workflow
The following diagram outlines the comprehensive workflow for a molecular docking experiment.
Caption: A generalized workflow for molecular docking studies.
Detailed Experimental Protocol
This protocol utilizes AutoDock Tools (ADT) for molecule preparation and AutoDock Vina for the docking simulation.[9][10] These are widely used, open-source tools. Visualization will be performed using PyMOL .
Required Software
-
AutoDock Tools (MGLTools): For preparing protein and ligand files. (--INVALID-LINK--)
-
AutoDock Vina: The docking engine. (--INVALID-LINK--)
-
PyMOL or UCSF ChimeraX: For visualization and analysis. (--INVALID-LINK-- or --INVALID-LINK--)
Part 1: Protein Preparation
The goal of protein preparation is to clean the crystal structure file (PDB) and convert it into the PDBQT format required by Vina, which includes atomic partial charges and atom types.
-
Download the Protein Structure: Obtain the PDB file for 5HK1 from the RCSB Protein Data Bank (--INVALID-LINK--).
-
Clean the PDB File:
-
Open the 5HK1.pdb file in AutoDock Tools (ADT).
-
Rationale: The raw PDB file contains non-essential components like water molecules, co-crystallized ligands, and potentially multiple protein chains that can interfere with the docking calculation.[11]
-
Action:
-
Delete all water molecules (Select -> Waters -> Delete).
-
Remove the original co-crystallized ligand and any other heteroatoms (HETATM) that are not part of the protein or essential cofactors.
-
Ensure you are working with a single protein chain if the biological unit is a monomer.
-
-
-
Add Hydrogens:
-
Rationale: Crystal structures often do not resolve hydrogen atoms. Adding them is crucial for accurately defining hydrogen bond networks.[12]
-
Action: In ADT, go to Edit > Hydrogens > Add. Select "Polar only" as this is sufficient for most docking purposes and computationally less intensive.
-
-
Compute Charges:
-
Rationale: The scoring function requires partial charges on each atom to calculate electrostatic interactions.
-
Action: Go to Edit > Charges > Compute Gasteiger.
-
-
Set Atom Types:
-
Action: Go to Grid > Macromolecule > Choose. Select the protein to automatically assign AutoDock atom types.
-
-
Save as PDBQT:
-
Action: Save the prepared protein as 5HK1_protein.pdbqt.
-
Part 2: Ligand Preparation
The ligand must also be converted to the PDBQT format, with its rotatable bonds defined.
-
Obtain Ligand Structure: Download the 3D structure of this compound from PubChem (CID 6498684) in SDF or MOL2 format.
-
Load and Prepare in ADT:
-
Action: Open the ligand file in ADT (Ligand > Input > Open).
-
Rationale: ADT will automatically detect the root atom and define the rotatable bonds, which allows for ligand flexibility during the docking simulation.[13]
-
Action: Go to Ligand > Torsion Tree > Detect Root. Then, Ligand > Output > Save as PDBQT and name it ligand.pdbqt.
-
Part 3: Grid Box Generation
The grid box defines the three-dimensional search space on the protein where Vina will attempt to dock the ligand.
-
Identify the Binding Site:
-
Rationale: For structure 5HK1, the binding site is known because it was co-crystallized with a ligand. We will center our grid box on the position of this original ligand to perform a site-specific docking.[14]
-
Action: Load the prepared protein (5HK1_protein.pdbqt) into ADT.
-
-
Define the Grid Box:
-
Action: Go to Grid > Grid Box. A box will appear around the protein.
-
Adjust the center of the box to encompass the key amino acid residues of the known binding pocket.
-
Adjust the dimensions (e.g., 24 x 24 x 24 angstroms) to ensure the box is large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time.
-
Record the center coordinates (x, y, z) and size dimensions. These are critical for the next step.
-
Part 4: Running the AutoDock Vina Simulation
Vina is run from the command line using a configuration file.
-
Create a Configuration File:
-
Action: Create a text file named conf.txt.
-
Content: Populate the file with the information gathered in the previous steps.[15]
-
num_modes: The number of binding poses to generate.
-
exhaustiveness: A parameter that controls the thoroughness of the search (higher is more thorough but slower). A value of 16 is a good balance for standard docking.
-
-
Run Vina:
-
Action: Open a terminal or command prompt, navigate to the folder containing your four files (5HK1_protein.pdbqt, ligand.pdbqt, conf.txt, and the vina executable).
-
Command: ./vina --config conf.txt --log docking_log.txt
-
Analysis and Interpretation of Results
Upon completion, Vina will generate two files: docking_results.pdbqt containing the output poses and docking_log.txt with the binding affinity scores.
Binding Affinity Scores
The log file will contain a table of binding affinities for the generated poses.
Table 2: Example Docking Results
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -7.9 | 2.115 | 3.017 |
| ... | ... | ... | ... |
-
Interpretation: The top-ranked pose (Mode 1) has the most favorable (most negative) binding affinity. This is the predicted best binding mode.
-
RMSD: The Root Mean Square Deviation values compare the atomic positions between different poses. A low RMSD (<2.0 Å) between the top poses suggests they converge into a similar, stable binding conformation.[16]
Visualizing Binding Poses
Visual inspection is critical to determine if the docking result is chemically sensible.[17]
-
Load Structures into PyMOL:
-
Open PyMOL.
-
Load the prepared protein: load 5HK1_protein.pdbqt
-
Load the docking results: load docking_results.pdbqt
-
-
Analyze Interactions:
-
Focus on the top-ranked pose (Mode 1).
-
Identify key interactions between the ligand and protein residues.[17]
-
Hydrogen Bonds: Use PyMOL's "find polar contacts" feature. Are the piperidine nitrogen or ether oxygen forming H-bonds with appropriate donor/acceptor residues (e.g., Ser, Thr, Asp, Glu)?
-
Hydrophobic Interactions: Is the methoxyphenyl ring situated in a hydrophobic pocket, interacting with residues like Leu, Val, Ile, or Phe?
-
π-π Stacking: Is the aromatic ring parallel to the aromatic side chain of a Phe, Tyr, or Trp residue?
-
-
-
Create a 2D Interaction Diagram:
-
Tools like Discovery Studio Visualizer or LigPlot+ can generate 2D diagrams that clearly summarize these interactions for publications and reports.[17]
-
Caption: Key components of analyzing molecular docking results.
Protocol Validation: A Self-Validating System
A crucial step for ensuring the trustworthiness of your docking protocol is to perform a re-docking experiment.[17]
-
Procedure: Extract the original co-crystallized ligand from the 5HK1 PDB file. Prepare it and dock it back into the protein using the exact same protocol (grid box, Vina parameters).
-
Success Criteria:
-
The top-ranked pose from the re-docking should have a low RMSD (ideally < 2.0 Å) compared to its original crystal structure position.
-
The re-docking should reproduce the key interactions observed in the crystal structure.
-
-
Rationale: If your protocol can successfully replicate the experimentally determined binding mode of a known ligand, it increases confidence that its predictions for a new ligand, like this compound, are reliable.
Conclusion
This guide provides a detailed, end-to-end protocol for the molecular docking of this compound with the human σ1 receptor. By combining robust software tools with a scientifically grounded workflow that includes preparation, simulation, analysis, and validation, researchers can generate meaningful hypotheses about ligand-protein interactions. Molecular docking is a powerful predictive tool, and its results should ideally be followed by further computational methods like molecular dynamics simulations or, ultimately, experimental validation.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. A Review On Molecular Docking And Its Application [journalijar.com]
- 4. 67259-62-5(4-(4-Methoxyphenyl)piperidine) | Kuujia.com [kuujia.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 162402-33-7 [amp.chemicalbook.com]
- 7. 4-(4-Methoxy-phenoxymethyl)-piperidine | C13H19NO2 | CID 6498684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. m.youtube.com [m.youtube.com]
- 10. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. eagonlab.github.io [eagonlab.github.io]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Application Notes and Protocols: High-Throughput Screening of 4-methoxy-3-(piperidin-4-yl)oxy Benzamides as Novel Inhibitors of the Presynaptic Choline Transporter
Audience: Researchers, scientists, and drug development professionals.
Introduction: The presynaptic, high-affinity choline transporter (CHT) is a critical component in cholinergic signaling, responsible for the rate-limiting step of choline uptake for acetylcholine (ACh) synthesis.[1][2] Its role in maintaining cholinergic tone makes it a compelling target for therapeutic intervention in various neurological and psychiatric disorders. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, a novel class of CHT inhibitors. The lead compound from this series, ML352, has been identified as a potent and selective inhibitor.[3][4] These protocols are designed to enable the identification and characterization of new CHT inhibitors.
Signaling Pathway of the Presynaptic Choline Transporter (CHT)
The CHT is a sodium- and chloride-dependent transporter located on the presynaptic membrane of cholinergic neurons. Its primary function is to recapture choline from the synaptic cleft, which is then used for the synthesis of acetylcholine by choline acetyltransferase (ChAT). This process is essential for sustaining high levels of ACh release during neuronal activity. Inhibition of CHT leads to a depletion of presynaptic ACh stores, thereby modulating cholinergic neurotransmission.
Data Presentation: Structure-Activity Relationship (SAR) of 4-methoxy-3-(piperidin-4-yl)oxy Benzamides
A high-throughput screen of the NIH Molecular Library Small Molecule Repository (MLSMR) identified a series of 4-methoxybenzamides as CHT inhibitors. Subsequent medicinal chemistry efforts explored the structure-activity relationships around the 3-piperidine substituent and the amide functionality, leading to the discovery of the potent and selective inhibitor ML352.[3]
| Compound | R Group | IC50 (µM) at 100 nM Choline | IC50 (µM) at 10 µM Choline |
| 10a | 4-fluorobenzyl | 0.28 ± 0.02 | 0.21 ± 0.01 |
| 10b | 3-fluorobenzyl | 0.23 ± 0.02 | 0.19 ± 0.01 |
| 10c | 2-fluorobenzyl | 0.24 ± 0.01 | 0.17 ± 0.01 |
| 10d | 4-chlorobenzyl | 0.21 ± 0.01 | 0.16 ± 0.01 |
| 10e | 4-(trifluoromethyl)benzyl | 0.44 ± 0.03 | 0.29 ± 0.01 |
| 10f | 4-methoxybenzyl | 0.23 ± 0.02 | 0.16 ± 0.01 |
| 10g | pyridin-4-ylmethyl | 0.14 ± 0.01 | 0.12 ± 0.01 |
| 10h | pyridin-3-ylmethyl | 0.15 ± 0.01 | 0.11 ± 0.01 |
| 10i | pyridin-2-ylmethyl | 0.11 ± 0.01 | 0.09 ± 0.01 |
| 10j | furan-2-ylmethyl | 0.13 ± 0.01 | 0.12 ± 0.01 |
| 10k | thiophen-2-ylmethyl | 0.11 ± 0.01 | 0.10 ± 0.01 |
| 10l | isoxazol-5-ylmethyl | 0.13 ± 0.01 | 0.10 ± 0.01 |
| ML352 (10m) | (3-isopropylisoxazol-5-yl)methyl | 0.10 ± 0.01 | 0.09 ± 0.01 |
Data sourced from Hogg et al., Bioorg Med Chem Lett. 2015 Apr 15;25(8):1757-60.[3]
Experimental Protocols
This protocol is adapted for a 384-well plate format using a fluorescence-based membrane potential assay. The assay leverages the electrogenic nature of the Na+/choline co-transport to detect changes in membrane potential upon choline application.
Experimental Workflow Diagram:
References
- 1. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The high-affinity choline transporter: a critical protein for sustaining cholinergic signaling as revealed in studies of genetically altered mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Evaluation of Phenoxyalkylpiperidines for Sigma-1 Receptor Binding
Abstract
The sigma-1 receptor (S1R) has emerged as a compelling therapeutic target for a multitude of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.[1][2][3] This unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, plays a crucial role in regulating calcium homeostasis, ER stress, and neuronal survival.[4] Phenoxyalkylpiperidines represent a promising class of high-affinity ligands for the S1R.[5][6] This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and in vitro evaluation of novel phenoxyalkylpiperidine analogs for S1R binding. The protocols herein are designed to be self-validating, with detailed explanations of the underlying chemical principles and pharmacological considerations to ensure robust and reproducible results.
Introduction: The Sigma-1 Receptor as a Therapeutic Target
The S1R is a ligand-operated chaperone protein that modulates a variety of cellular functions critical for neuronal health.[2] Unlike conventional receptors located on the cell surface, the S1R resides within the cell, where it translocates to different compartments to interact with a host of "client" proteins, including ion channels and other receptors. S1R activation by agonist ligands has been shown to confer potent neuroprotective effects by attenuating oxidative stress, modulating neuroinflammation, and promoting neuronal plasticity.[2][4] This makes the S1R an attractive target for therapeutic intervention in conditions characterized by neuronal dysfunction and loss.[1][3]
The phenoxyalkylpiperidine scaffold has proven to be an excellent pharmacophore for achieving high affinity and selectivity for the S1R.[5][7][8] By systematically modifying the phenoxy, alkyl linker, and piperidine moieties, researchers can fine-tune the pharmacological properties of these compounds to develop potent S1R agonists or antagonists.[5][9] This guide details the synthetic and analytical methodologies required to explore the structure-activity relationships (SAR) of this important class of molecules.
Part 1: Synthesis of Phenoxyalkylpiperidines via Williamson Ether Synthesis
The most direct and widely used method for preparing phenoxyalkylpiperidines is the Williamson ether synthesis. This robust SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide, forming the characteristic ether linkage.[10][11][12]
General Synthetic Scheme
The overall strategy involves two main components: a substituted phenol and a piperidine-containing alkyl halide (or a piperidine and a phenoxy-containing alkyl halide). The phenol is first deprotonated with a suitable base to form the more nucleophilic phenoxide, which then displaces the halide from the alkyl chain.
Caption: General workflow for Williamson ether synthesis of phenoxyalkylpiperidines.
Detailed Protocol: Synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine (Representative Compound)
This protocol is adapted from the synthesis of high-affinity S1R ligands and provides a reliable method for generating the target compound.[9]
Materials and Reagents:
-
4-Chlorophenol
-
1-(2-Chloroethyl)-4-methylpiperidine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq), 1-(2-chloroethyl)-4-methylpiperidine hydrochloride (1.0 eq), and potassium carbonate (3.0 eq).
-
Scientist's Note: Potassium carbonate acts as the base to deprotonate the phenol and also to neutralize the hydrochloride salt of the piperidine starting material. Using at least 3 equivalents ensures the reaction goes to completion. K₂CO₃ is a preferred base for aryl ether synthesis as it is mild and minimizes side reactions.[13]
-
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent) to the flask.
-
Scientist's Note: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate and promotes the SN2 reaction rate.[13]
-
-
Reaction: Place the flask under a nitrogen or argon atmosphere, attach a reflux condenser, and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:EtOAc mobile phase). The disappearance of the 4-chlorophenol spot indicates the reaction is nearing completion. This typically takes 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF used).
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers.
-
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (2x)
-
Saturated NaHCO₃ solution (1x)
-
Brine (1x)
-
Scientist's Note: Washing removes the DMF and any remaining inorganic salts or unreacted phenol. The bicarbonate wash ensures any acidic starting material is fully removed.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 or 90:10 hexane:EtOAc).
-
Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The product is often converted to its hydrochloride salt for improved stability and handling.
Table 1: Example Structure-Activity Relationship (SAR) Data
Systematic modifications can be made to explore the SAR. The following table illustrates how changes to the phenoxy and piperidine moieties can impact S1R binding affinity.
| Compound ID | Phenoxy Substituent (R¹) | Alkyl Linker (n) | Piperidine Substituent (R²) | S1R Kᵢ (nM)[9] |
| 1a | 4-Cl | 2 | 4-CH₃ | 0.34 |
| 1b | 4-OCH₃ | 2 | 4-CH₃ | 0.89 |
| 2a | 4-Cl | 2 | 3,5-(CH₃)₂ | 1.18 |
| 3a | 4-CN | 1 | H | 0.38[7] |
Data is representative and sourced from published literature.[7][9]
Part 2: In Vitro Evaluation of Sigma-1 Receptor Binding Affinity
A competitive radioligand binding assay is the gold standard for determining the affinity of newly synthesized compounds for the S1R.[14] This assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) that has a known high affinity for the receptor.[15]
Workflow for Competitive Radioligand Binding Assay
Caption: Step-by-step workflow for the S1R competitive radioligand binding assay.
Detailed Protocol: S1R Competitive Binding Assay
This protocol is a standard method for characterizing novel S1R ligands.[14][16]
Materials and Reagents:
-
Receptor Source: Guinea pig brain membrane homogenate (a rich source of S1R).[16]
-
Radioligand: --INVALID-LINK---pentazocine (a selective S1R agonist).[17]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding (NSB) Determinate: Haloperidol (a high-affinity S1R antagonist).[17][18]
-
Test Compounds: Synthesized phenoxyalkylpiperidines, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine (PEI).
-
Scintillation cocktail and vials.
-
96-well plates, filter manifold, liquid scintillation counter.
Procedure:
-
Preparation: On ice, prepare assay tubes/wells in triplicate for each condition: Total Binding, Non-specific Binding, and each concentration of the test compound.
-
Assay Mix:
-
Total Binding: Add 100 µL of receptor membrane preparation, 50 µL of assay buffer, and 50 µL of --INVALID-LINK---pentazocine (final concentration ~2-3 nM).
-
Non-specific Binding (NSB): Add 100 µL of receptor membrane preparation, 50 µL of haloperidol (final concentration 10 µM), and 50 µL of --INVALID-LINK---pentazocine.
-
Test Compound: Add 100 µL of receptor membrane preparation, 50 µL of test compound dilution, and 50 µL of --INVALID-LINK---pentazocine.
-
Scientist's Note: The high concentration of haloperidol in the NSB wells will occupy all specific S1R sites, so any remaining radioactivity represents binding to non-receptor components (e.g., the filter).[14]
-
-
Incubation: Gently mix and incubate the plates at 37°C for 150 minutes in a shaking water bath.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked GF/B filters using a cell harvester. Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scientist's Note: Pre-soaking filters in PEI reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.
-
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate overnight in the dark. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - NSB (DPM).
-
For each test compound concentration, calculate the percent inhibition of specific binding.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the S1R.
-
Conclusion
This guide provides a robust framework for the synthesis and pharmacological evaluation of phenoxyalkylpiperidines as sigma-1 receptor ligands. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can efficiently generate novel chemical entities and accurately characterize their binding profiles. The methodologies described herein are fundamental to the drug discovery process and will aid in the development of next-generation therapeutics targeting the S1R for the treatment of complex neurological disorders.
References
- 1. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases [frontiersin.org]
- 3. Role of sigma-1 receptors in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. touroscholar.touro.edu [touroscholar.touro.edu]
- 5. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [논문]Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect [scienceon.kisti.re.kr]
- 7. Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]pip eri dine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY [ricerca.uniba.it]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dissociation of the motor effects of (+)-pentazocine from binding to sigma 1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 4-[4-(Trifluoromethoxy)phenoxy]piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 4-[4-(trifluoromethoxy)phenoxy]piperidine, a key intermediate in the development of various pharmaceutical agents, including antituberculosis drugs.[1][2] The protocols outlined below are based on established chemical syntheses, offering guidance on reaction conditions, purification, and characterization.
Method 1: Synthesis from Ethyl 4-hydroxy-1-piperidinecarboxylate and 4-(Trifluoromethoxy)phenol
This widely used method involves the formation of a mesylate intermediate from N-Boc-4-hydroxypiperidine, followed by a nucleophilic aromatic substitution with 4-(trifluoromethoxy)phenol, and subsequent deprotection.
Reaction Scheme:
A two-step reaction sequence starting with the mesylation of the hydroxyl group of ethyl 4-hydroxy-1-piperidinecarboxylate, followed by nucleophilic substitution with 4-(trifluoromethoxy)phenol and subsequent hydrolysis of the carbamate protecting group.
Quantitative Data Summary
| Parameter | Value | Reference |
| Isolated Yield | 90.9% | [1] |
| Purity | Not explicitly stated, but NMR data provided | [1] |
| Melting Point | 71-73 °C | [1] |
| Boiling Point | 292.2±40.0 °C (Predicted) | [1] |
| Density | 1.230±0.06 g/cm³ (Predicted) | [1] |
Experimental Protocol
Materials:
-
Ethyl 4-hydroxy-1-piperidinecarboxylate
-
Triethylamine
-
Toluene
-
Methanesulfonyl chloride
-
4-(Trifluoromethoxy)phenol
-
25% aqueous Sodium hydroxide
-
50% aqueous Tetra-n-butylammonium chloride
-
Potassium hydroxide
-
Ethanol
-
Isopropanol
-
Water
-
Brine
-
Aqueous ammonium chloride
Procedure: [1]
-
Mesylation:
-
Dissolve 9.72 kg of ethyl 4-hydroxypiperidine-1-carboxylate and 10.0 L of triethylamine in 15.0 L of toluene.
-
Cool the resulting solution to below 10 °C.
-
Slowly add 7.07 kg of methanesulfonyl chloride dropwise, maintaining the temperature below 25 °C.
-
Continue stirring for 1 hour at a temperature below 25 °C.
-
-
Nucleophilic Aromatic Substitution:
-
To the reaction mixture, add 5.00 kg of 4-trifluoromethoxyphenol, 10 L of toluene, 17.7 L of 25% aqueous sodium hydroxide, and 6.24 kg of 50% aqueous tetra-n-butylammonium chloride.
-
Heat the mixture to reflux for 2 hours, maintaining an internal temperature of 88 °C.
-
-
Work-up and Deprotection:
-
After completion of the reaction, cool the mixture and separate the aqueous layer.
-
Wash the organic layer with 10 L of water.
-
Add 14.2 kg of potassium hydroxide and 10 L of ethanol to the washed organic layer and heat to reflux for 4 hours (internal temperature maintained at 98 °C).
-
After cooling, concentrate the mixture under reduced pressure.
-
-
Purification:
-
To the concentrated residue, add 50 L of toluene.
-
Wash the organic layer sequentially with 25 L of water, 25 L of brine, and 31 L of aqueous ammonium chloride.
-
Concentrate the washed toluene solution under reduced pressure.
-
Dissolve the concentrated residue in a solvent mixture of 5 L of isopropanol, 50 L of water, and 2.5 L of 25% aqueous sodium hydroxide to form a homogeneous solution.
-
Cool the solution to below 10 °C to precipitate the product.
-
Continue stirring below 10 °C for 1 hour after crystals have precipitated.
-
Collect the precipitate by filtration.
-
Wash the crystals with 15 L of water and air dry to yield 6.67 kg of 4-(4-trifluoromethoxyphenoxy)piperidine.
-
Characterization Data:
-
¹H-NMR (300 MHz, CDCl₃) δ ppm: 1.41 (2H, dddd), 1.90 (2H, m), 2.55 (2H, dddd), 2.92 (2H, dddd), 3.33 (1H, brs), 4.39 (1H, tt), 7.03 (2H, d), 7.25 (2H, d).[1]
Logical Workflow for Method 1
References
The Piperidine Scaffold: A Versatile Tool in Anticancer Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Moiety in Oncology
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, holds a privileged position in medicinal chemistry and drug discovery.[1] Its prevalence in numerous clinically approved drugs has established it as a critical scaffold for the development of novel therapeutics.[2][3] In the realm of oncology, piperidine derivatives have emerged as a versatile class of compounds with a broad spectrum of anticancer activities.[4] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of key signaling pathways such as PI3K/Akt and NF-κB, and the targeting of specific enzymes like topoisomerases and kinases (e.g., EGFR, VEGFR, ALK).[5] Furthermore, the structural simplicity and synthetic tractability of the piperidine core allow for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to enhance potency, selectivity, and pharmacokinetic profiles.[1]
This comprehensive guide provides an in-depth exploration of the use of piperidine derivatives in anticancer research. It is designed to serve as a valuable resource for researchers at all levels, offering not only theoretical insights but also detailed, field-proven protocols for the synthesis, in vitro evaluation, and in vivo testing of these promising anticancer agents.
Section 1: Synthesis of a Model Anticancer Piperidine Derivative: (±)-N-Benzyl-4-phenyl-4-cyanopiperidine
To illustrate a fundamental synthetic approach, this section details the preparation of (±)-N-Benzyl-4-phenyl-4-cyanopiperidine, a key intermediate in the synthesis of various biologically active piperidine-containing compounds. The following protocol is a well-established procedure that can be adapted for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of (±)-N-Benzyl-4-phenyl-4-cyanopiperidine
Objective: To synthesize (±)-N-Benzyl-4-phenyl-4-cyanopiperidine from N-benzyl-4-piperidone.
Materials:
-
N-benzyl-4-piperidone
-
Benzylamine
-
Potassium cyanide (KCN)
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Distilled water
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve N-benzyl-4-piperidone (1 equivalent) and benzylamine (1 equivalent) in ethanol (100 mL).
-
Addition of Cyanide: To this solution, add a solution of potassium cyanide (1.1 equivalents) in water (20 mL) dropwise over 15 minutes. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Acidification: After the addition of KCN is complete, slowly add glacial acetic acid (2 equivalents) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 200 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure (±)-N-Benzyl-4-phenyl-4-cyanopiperidine as a white solid.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: In Vitro Evaluation of Anticancer Activity
Once a piperidine derivative is synthesized, its anticancer potential must be rigorously evaluated in vitro. This section provides detailed protocols for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a piperidine derivative against cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperidine derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Data Presentation:
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Piperidine Derivative A | 15.94 | 22.12 |
| Piperidine Derivative B | 24.68 | 16.56 |
| Doxorubicin (Control) | 0.85 | 1.23 |
Note: The IC₅₀ values presented are for illustrative purposes and should be determined experimentally.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Objective: To quantify the induction of apoptosis by a piperidine derivative.
Materials:
-
Cancer cells treated with the piperidine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the piperidine derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Protocol 4: Cell Cycle Analysis using Propidium Iodide
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[1][4][10]
Objective: To determine the effect of a piperidine derivative on cell cycle progression.
Materials:
-
Cancer cells treated with the piperidine derivative
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Section 3: In Vivo Evaluation in Xenograft Models
Promising in vitro results should be validated in vivo. The subcutaneous xenograft model in immunocompromised mice is a standard preclinical model for evaluating the efficacy of anticancer agents.[6][11][12][13]
Protocol 5: Subcutaneous Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of a piperidine derivative.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cells for injection
-
Piperidine derivative formulated for in vivo administration
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the piperidine derivative (and vehicle control) to the respective groups according to a predetermined dosing schedule (e.g., daily, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the piperidine derivative.
Section 4: Mechanistic Insights: Targeting the PI3K/Akt Signaling Pathway
Many piperidine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its inhibition is a major focus of anticancer drug development.[2][5][14][15][16]
Diagram of the PI3K/Akt Signaling Pathway:
Caption: The PI3K/Akt signaling pathway and potential points of inhibition by piperidine derivatives.
Conclusion
The piperidine scaffold represents a highly valuable and versatile platform for the design and development of novel anticancer agents. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important class of compounds. By combining rational drug design, robust synthetic methodologies, and comprehensive biological evaluation, the field of anticancer research can continue to leverage the unique advantages of piperidine derivatives to develop more effective and safer cancer therapies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxyphenoxy)piperidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(4-Methoxyphenoxy)piperidine.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via two primary routes: Williamson Ether Synthesis and Buchwald-Hartwig Amination.
Route 1: Williamson Ether Synthesis
This method involves the reaction of 4-hydroxypiperidine with an activated aryl electrophile, such as 4-fluoroanisole or 4-chloroanisole, in the presence of a base.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Recommended Solutions |
| Insufficiently Strong Base | The alkoxide of 4-hydroxypiperidine needs to be formed. If using a weak base like K₂CO₃, consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Poor Solvent Choice | Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the reaction rate.[1] |
| Low Reaction Temperature | The reaction may be too slow at room temperature. Gradually increase the temperature to 80-120 °C and monitor the reaction progress by TLC or LC-MS. |
| Water in the Reaction | The presence of water will quench the strong base and can hydrolyze the aryl halide. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Deactivated Aryl Halide | If using 4-chloroanisole, the reaction may be sluggish. 4-Fluoroanisole is generally more reactive in nucleophilic aromatic substitution. |
Issue 2: Formation of a Significant Amount of Elimination Byproduct
| Potential Cause | Recommended Solutions |
| High Reaction Temperature | While heat is often necessary, excessive temperatures can favor elimination, especially if there are any impurities. Try to run the reaction at the lowest effective temperature. |
| Sterically Hindered Base | A bulky base can preferentially act as a base rather than facilitating the substitution. If using a very hindered base, consider a smaller, strong base like NaH. |
Issue 3: Multiple Spots on TLC, Indicating Side Products
| Potential Cause | Recommended Solutions |
| O- vs. N-Alkylation of 4-hydroxypiperidine | While O-alkylation is generally favored for Williamson ether synthesis, N-alkylation can occur. Protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) before the reaction and deprotecting it afterward can ensure regioselectivity. |
| Demethylation of the Methoxy Group | Under harsh basic conditions and high temperatures, demethylation of the anisole moiety can occur. Use the mildest effective base and temperature. |
| Reaction with Solvent | At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile. Ensure the reaction is not heated excessively for prolonged periods. |
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction involves the reaction of 4-methoxyphenol with 4-aminopiperidine or a protected version.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | The Pd(0) catalyst can be sensitive to air and moisture. Use a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand, or an air-stable precatalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For C-O coupling, bulky, electron-rich ligands such as XPhos, RuPhos, or DavePhos often give good results. Screen a few different ligands to find the optimal one. |
| Incorrect Base | The base is critical for the catalytic cycle. Strong, non-nucleophilic bases like NaOt-Bu, LHMDS, or Cs₂CO₃ are commonly used. The choice of base can be substrate-dependent, so screening may be necessary. |
| Substrate Purity | Impurities in the starting materials can poison the catalyst. Ensure 4-methoxyphenol and the piperidine derivative are pure. |
Issue 2: Catalyst Decomposition (Black Precipitate)
| Potential Cause | Recommended Solutions |
| High Reaction Temperature | Excessive heat can lead to the formation of palladium black. Run the reaction at a lower temperature (e.g., 80-100 °C) and monitor for completion. |
| Incorrect Ligand-to-Metal Ratio | An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. A typical ratio is 1:1 to 1:2 of Pd to ligand. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound?
A1: Both the Williamson ether synthesis and the Buchwald-Hartwig amination are viable routes. The Williamson ether synthesis is often simpler and uses cheaper reagents. However, it can suffer from side reactions like elimination and may require harsh conditions. The Buchwald-Hartwig amination is a more modern and often higher-yielding method with a broader substrate scope, but the palladium catalyst and phosphine ligands can be expensive. The choice often depends on the scale of the synthesis, available resources, and the purity requirements of the final product.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and the disappearance of starting materials.
Q3: What is the best way to purify the final product?
A3: Purification is typically achieved through column chromatography on silica gel. A gradient of ethyl acetate in hexanes is often a good starting point for elution. Alternatively, if the product is basic, an acid-base extraction can be used to separate it from neutral organic impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaOH) and the product is extracted back into an organic solvent.
Q4: I am seeing a byproduct with a similar Rf to my product on TLC. What could it be?
A4: In the Williamson synthesis, this could be the N-alkylated isomer if an unprotected 4-hydroxypiperidine was used. In the Buchwald-Hartwig reaction, it could be a result of side reactions involving the ligand or starting materials. If the methoxy group is cleaved, the resulting phenolic compound will have a different polarity. Characterization by NMR and mass spectrometry is necessary to identify the byproduct definitively.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of similar phenoxy-piperidine derivatives. Note that optimal conditions for this compound may vary.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Hydroxypiperidine, 4-Fluoroanisole | NaH | DMF | 100 | 12 | ~60-70 |
| N-Boc-4-hydroxypiperidine, 4-Fluoroanisole | K₂CO₃ | Acetonitrile | 80 | 24 | ~50-60 |
| 4-Hydroxypiperidine, 4-Chloroanisole | t-BuOK | DMSO | 120 | 18 | ~40-50 |
Table 2: Representative Conditions for Buchwald-Hartwig C-O Coupling
| Aryl Halide/Triflate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | 4-Hydroxypiperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | ~70-85 |
| 4-Anisoletriflate | N-Boc-4-aminopiperidine | Pd(OAc)₂ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 110 | ~80-90 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of N-Boc-4-(4-Methoxyphenoxy)piperidine
-
Reagent Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Reaction Initiation: Add 4-fluoroanisole (1.1 eq) to the suspension.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (if required): The Boc-protecting group can be removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane.
Protocol 2: Buchwald-Hartwig Amination for this compound
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq) to a dry reaction vessel.
-
Reagent Addition: Add 4-bromoanisole (1.0 eq) and 4-aminopiperidine (1.2 eq) followed by the anhydrous solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture to 100 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Williamson Ether Synthesis Pathway.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Caption: Troubleshooting Workflow for Low Yield.
References
4-(4-Methoxyphenoxy)piperidine stability and degradation pathways
Welcome to the technical support center for 4-(4-methoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Introduction
This compound is a versatile building block in medicinal chemistry and pharmaceutical development. Understanding its stability profile is critical for ensuring the integrity of experimental results and the quality of synthesized compounds. This guide provides a framework for identifying and mitigating potential degradation of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the main factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by its chemical structure, which includes a piperidine ring, an ether linkage, and a methoxy-substituted benzene ring. Key factors that can lead to degradation include:
-
pH: The compound's stability can be compromised under strongly acidic or basic conditions.
-
Oxidizing agents: The piperidine ring is susceptible to oxidation.
-
Light: Exposure to UV or even ambient light over extended periods can potentially induce photodegradation.
-
Temperature: High temperatures can lead to thermal decomposition.
Q2: How should I properly store this compound to ensure its stability?
A2: For optimal stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For long-term storage, refrigeration (2-8°C) is recommended.
Degradation Pathways
Q3: What are the most likely degradation pathways for this compound?
A3: Based on the functional groups present in the molecule, the most probable degradation pathways are:
-
Acid-Catalyzed Hydrolysis: Cleavage of the ether bond is a primary concern under acidic conditions.
-
Oxidation: The piperidine moiety is prone to oxidation, which can occur at the nitrogen atom or the carbon skeleton.
-
Photodegradation: Aromatic ethers can be susceptible to degradation upon exposure to light.[1][2]
-
Thermal Degradation: At elevated temperatures, the piperidine ring may undergo decomposition.[3]
The following diagram illustrates the potential degradation pathways:
Caption: Potential Degradation Pathways of this compound.
Troubleshooting Guides
Issue 1: Inconsistent analytical results or loss of parent compound peak in HPLC.
Possible Cause: Degradation of this compound during sample preparation or analysis.
Troubleshooting Steps:
-
Evaluate Sample Preparation:
-
Solvent: Ensure the solvent used for sample preparation is inert and of high purity. Avoid acidic or highly reactive solvents if possible.
-
Temperature: Prepare samples at room temperature or below to minimize thermal degradation.
-
Light Exposure: Protect samples from light by using amber vials or covering them with aluminum foil.
-
-
Assess HPLC Conditions:
-
Mobile Phase pH: If using a buffered mobile phase, ensure its pH is compatible with the compound's stability. A pH range of 3-8 is generally a good starting point for piperidine-containing compounds.
-
Column Temperature: High column temperatures can accelerate on-column degradation. Try running the analysis at a lower temperature.
-
-
Perform a Forced Degradation Study: To understand the compound's stability under various stress conditions, a forced degradation study is highly recommended. This will help in identifying potential degradants and developing a stability-indicating analytical method.
Protocol: Forced Degradation Study
This protocol outlines the conditions for a typical forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 N NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 8 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a calibrated light source (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample protected from light.
-
3. Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC-UV or LC-MS method.
-
Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak.
The following diagram outlines the workflow for a forced degradation study:
Caption: Workflow for a Forced Degradation Study.
Issue 2: Appearance of unknown peaks in the chromatogram of a stored sample.
Possible Cause: Degradation of this compound over time due to improper storage.
Troubleshooting Steps:
-
Characterize the Degradants: Use LC-MS to determine the mass of the unknown peaks. This information can help in postulating the structures of the degradation products.
-
Compare with Forced Degradation Samples: Analyze the stored sample alongside samples from a forced degradation study. Co-elution of peaks can help in identifying the degradation pathway.
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended conditions (cool, dark, dry, and preferably under an inert atmosphere).
Data Summary: Expected Degradation Products and Their Characteristics
The following table summarizes the potential degradation products based on the proposed pathways. This can serve as a reference when analyzing data from stability studies.
| Stress Condition | Proposed Degradation Pathway | Potential Degradation Product(s) | Expected Mass (m/z) |
| Acidic Hydrolysis | Ether Cleavage | 4-Hydroxypiperidine | 102.15 |
| 4-Methoxyphenol | 125.14 | ||
| Oxidative | N-Oxidation | This compound N-oxide | 224.28 |
| C-Oxidation at C4 | 4-(4-Methoxyphenoxy)piperidin-4-one | 222.25 | |
| Thermal | Ring Cleavage | Various smaller amine/alkene fragments | Variable |
| Photolytic | Rearrangement/Cleavage | Isomeric products, cleaved fragments | Variable |
Conclusion
The stability of this compound is a critical parameter that requires careful consideration during its handling, storage, and use in experimental settings. By understanding the potential degradation pathways and implementing appropriate control strategies, researchers can ensure the reliability and reproducibility of their results. This guide provides a foundational understanding and practical protocols to proactively manage the stability of this important chemical entity. For further assistance, please consult the references below or contact our technical support team.
References
Overcoming solubility issues with 4-(4-Methoxyphenoxy)piperidine in assays
Guide for Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for 4-(4-Methoxyphenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during in vitro and cell-based assays. As Senior Application Scientists, we have compiled this guide based on fundamental physicochemical principles and field-proven laboratory techniques to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Assessment & Stock Solution Preparation
Q1: My this compound won't dissolve in my aqueous assay buffer. What's the first thing I should check?
A1: The first step is to identify the form of the compound you are using: the free base or a salt form (e.g., hydrochloride, HCl).
-
Hydrochloride Salt (e.g., CAS 333954-89-5): This form is generally more water-soluble due to the protonated piperidine ring[1][2][3]. However, at higher concentrations, it can still precipitate in neutral or alkaline buffers.
-
Free Base (e.g., CAS 67259-62-5): This form has lower intrinsic aqueous solubility due to the non-ionized, more lipophilic nature of the molecule.
The piperidine ring is a basic moiety. The solubility of such compounds is highly dependent on pH[4][5][6]. The protonated (charged) form at acidic pH is significantly more soluble in aqueous media than the neutral free base, which is more prevalent at higher pH.[7][8]
Q2: What is the best practice for preparing a high-concentration stock solution of this compound?
A2: Preparing a concentrated, stable stock solution in an appropriate organic solvent is the most critical first step to prevent solubility issues in your final assay.[9][10] Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.[11][12]
-
Determine the Molecular Weight:
-
Free Base (C₁₂H₁₇NO₂): ~207.27 g/mol
-
HCl Salt (C₁₂H₁₇NO₂·HCl): ~243.73 g/mol [1]
-
-
Weigh the Compound: Accurately weigh a precise amount of the compound using a calibrated analytical balance. For example, to make 1 mL of a 10 mM stock of the HCl salt, you would weigh 0.2437 mg.
-
Pro-Tip: It's often easier and more accurate to weigh a larger mass (e.g., 2.44 mg) and dissolve it in a larger volume (e.g., 1 mL) to create a higher concentration stock (e.g., 10 mM) that can be further diluted.[13]
-
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound in a sterile microcentrifuge tube or vial.
-
Solubilization: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the compound is fully dissolved by visual inspection; the solution should be clear and free of any particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Troubleshooting Assay Working Solutions
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I fix this?
A3: This is a common issue known as "antisolvent precipitation," where a compound soluble in an organic solvent crashes out when diluted into an aqueous medium. The key is to control the dilution process and potentially modify the final assay buffer.
Below is a decision workflow to systematically troubleshoot this problem.
Caption: Troubleshooting workflow for compound precipitation.
This method minimizes localized high concentrations of the compound, reducing the chance of precipitation.[14]
-
Prepare an Intermediate Dilution: Instead of diluting your 10 mM DMSO stock directly into the final buffer, first create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Add to Vortexing Buffer: Vigorously vortex your final assay buffer. While it is vortexing, slowly add the required volume of the intermediate stock solution. This rapid mixing helps disperse the compound before it has a chance to aggregate and precipitate.
-
Final Concentration Check: For a final assay concentration of 10 µM with 0.1% DMSO, you would add 10 µL of the 1 mM intermediate stock to 990 µL of vortexing assay buffer.
-
Visual Confirmation: After addition, continue vortexing for another 30 seconds. Visually inspect the solution against a dark background to ensure it is clear and free of any visible precipitate.
Q4: Can I use pH to improve the solubility of this compound in my assay?
A4: Yes, this is a highly effective strategy. As a weak base, the compound's solubility increases significantly in acidic conditions (pH < 7) where the piperidine nitrogen is protonated.[5][6][7]
-
Mechanism: The protonated form is a cation, which is more polar and readily interacts with water molecules, leading to higher aqueous solubility.[8]
-
Consideration: You must ensure that altering the pH is compatible with your assay system. For cell-based assays, a pH range of 7.2-7.4 is typically required for cell viability. For biochemical or acellular assays, you may have more flexibility.
-
Application: If your assay can tolerate it, adjusting the buffer pH to 6.0-6.5 can dramatically improve solubility. If you are using the HCl salt form, dissolving it in a slightly acidic buffer can prevent it from converting to the less soluble free base.
| Strategy | pH Environment | Predominant Form | Expected Aqueous Solubility |
| Using Free Base | Neutral/Alkaline (pH ≥ 7.4) | Neutral (Free Base) | Low |
| Using Free Base | Acidic (pH < 7.0) | Cationic (Protonated) | High |
| Using HCl Salt | Acidic to Neutral (pH ≤ 7.4) | Cationic (Protonated) | High |
Q5: My assay is sensitive to pH changes and DMSO. What other solubility enhancers can I use?
A5: If pH and co-solvents are not viable options, you can use specialized excipients like cyclodextrins or non-ionic surfactants.[15][16]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[14][19]
-
How it Works: The hydrophobic part of your compound fits into the cyclodextrin's core, while the complex's hydrophilic exterior allows it to dissolve readily in water.[17]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications due to its high aqueous solubility and low toxicity.[18][20]
-
-
Non-ionic Surfactants: At concentrations above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate and solubilize hydrophobic compounds.[21][22][23]
-
How it Works: The hydrophobic tails of the surfactant molecules form a core, into which your compound partitions. The hydrophilic heads face the aqueous environment, making the entire micelle soluble.[22][24]
-
Recommended Agents: Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are commonly used at low concentrations (e.g., 0.01% - 0.1%) in biological assays.
-
| Enhancer | Mechanism | Typical Working Concentration | Key Consideration |
| HP-β-Cyclodextrin | Inclusion Complex Formation[17] | 1-10 mM | Can sometimes extract cholesterol from cell membranes at high concentrations. |
| Tween® 80 / 20 | Micellar Solubilization[22] | 0.01% - 0.1% (v/v) | May interfere with some protein-protein interactions or enzyme kinetics. |
-
Prepare Cyclodextrin Solution: Prepare a 10-20 mM stock solution of HP-β-CD in your assay buffer.
-
Add Compound Stock: Add the required volume of your concentrated DMSO stock of this compound directly to the HP-β-CD solution.
-
Incubate: Vortex briefly and then incubate the mixture for 30-60 minutes at room temperature or 37°C with gentle shaking. This allows time for the inclusion complex to form.
-
Final Dilution: Dilute this complex-containing solution to the final desired concentration in your assay buffer.
-
Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO in your experiment.
Q6: I'm still seeing issues. Could my compound be degrading?
A6: While piperidine derivatives are generally stable, it's important to handle them correctly.
-
Storage: Always store stock solutions at -20°C or -80°C in tightly sealed vials. The free base form, in particular, should be protected from prolonged exposure to air.
-
Working Solutions: Prepare fresh working solutions for each experiment from the frozen stock. Do not store dilute aqueous solutions for extended periods, as the compound may precipitate or degrade over time.
-
Safety: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[25][26][27] Review the Safety Data Sheet (SDS) for specific handling instructions.[28][29]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride | 1220029-75-3 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. jocpr.com [jocpr.com]
- 23. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 24. mdpi.com [mdpi.com]
- 25. fishersci.com [fishersci.com]
- 26. static.cymitquimica.com [static.cymitquimica.com]
- 27. synquestlabs.com [synquestlabs.com]
- 28. 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet [chemicalbook.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. The piperidine ring is a fundamental structural motif in a vast array of pharmaceuticals and natural products.[1] Its synthesis, however, can present numerous challenges, from achieving desired stereoselectivity to managing stubborn impurities.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.
Section 1: Troubleshooting Common Synthetic Challenges
This section is organized in a question-and-answer format to directly address common problems encountered during the synthesis of piperidine derivatives.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a direct and atom-economical method for synthesizing piperidines.[1][2][3] However, the aromaticity of the pyridine ring and potential for catalyst poisoning can make this transformation challenging.[4]
Question: My catalytic hydrogenation of a substituted pyridine is slow or incomplete. What are the likely causes and how can I improve it?
Answer: Slow or incomplete hydrogenation of pyridines can be attributed to several factors, including catalyst deactivation, insufficient reaction conditions, or inhibition by the basic nitrogen of the pyridine itself.[4][5]
Troubleshooting Decision Tree for Pyridine Reduction
Caption: Troubleshooting workflow for slow or incomplete pyridine hydrogenation.
Detailed Solutions:
-
Catalyst Poisoning: Impurities from previous synthetic steps, such as sulfur compounds or phosphine ligands, can poison the catalyst.[4]
-
Solution: Ensure the pyridine starting material is thoroughly purified before the reaction.
-
-
Catalyst Inhibition: The basic nitrogen atom of pyridine can coordinate to the metal center of the catalyst, inhibiting its activity.[4]
-
Solution: The addition of acidic additives like hydrochloric acid or acetic acid can protonate the nitrogen, reducing its ability to coordinate with the catalyst and thereby enhancing reactivity.[4]
-
-
Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficient energy to overcome.
-
Catalyst Choice: Different catalysts exhibit varying activities and selectivities.
N-Alkylation of Piperidines
The functionalization of the piperidine nitrogen is a common and crucial transformation.
Question: My N-alkylation of piperidine is sluggish, or I'm getting low yields. What's going wrong?
Answer: Several factors can lead to inefficient N-alkylation, including the generation of acid byproducts, the nature of the leaving group on your alkylating agent, and steric hindrance.[7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Acid Generation: The reaction of piperidine with an alkyl halide produces an acid (e.g., HBr, HCl) that protonates the starting piperidine, making it non-nucleophilic.[7] | Add a Stoichiometric Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid as it forms.[7][8] |
| Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. | Use a More Reactive Alkylating Agent: If using an alkyl chloride, switching to an alkyl bromide or iodide will accelerate the reaction.[7][8] | |
| Steric Hindrance: Bulky groups on either the piperidine ring or the alkylating agent can slow the reaction. | Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier.[7] | |
| Formation of Side Products | Over-alkylation: The desired N-alkylated piperidine can sometimes react further to form a quaternary ammonium salt. | Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent. Slow addition of the alkylating agent can also help.[8] |
Pictet-Spengler Reaction
This powerful reaction is used to construct tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which are core structures in many alkaloids.[9][10]
Question: I'm having trouble with my Pictet-Spengler reaction, resulting in low yields and side products. How can I optimize it?
Answer: The success of a Pictet-Spengler reaction is highly dependent on the choice of catalyst, temperature, and solvent.
Key Optimization Parameters:
-
Catalyst: Traditionally, protic acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) are used.[11] For substrates with sensitive functional groups, milder catalysts like chiral phosphoric acids may be more suitable.[11]
-
Temperature: The optimal temperature can vary. It is often best to start at a lower temperature and gradually increase it while monitoring the reaction's progress to avoid decomposition of starting materials or products.[11]
-
Solvent: While protic solvents are common, aprotic solvents have been shown to give superior yields in some cases.[11] Screening different solvents is recommended.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my purified piperidine turn yellow over time, and how can I prevent this?
A1: A yellow color in piperidine is typically due to oxidation products.[4][12] While this may not be detrimental for all applications, for high-purity work, repurification is recommended. Distillation is an effective method for removing these colored impurities.[12] To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[4]
Q2: I'm struggling to separate piperidine from a pyridine impurity using distillation. Why is this so difficult?
A2: Piperidine and pyridine form an azeotrope, which is a constant-boiling mixture, making complete separation by simple fractional distillation challenging.[4][12] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[4] To overcome this, you can use a chemical separation method. Piperidine reacts with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine does not. This allows for the separation of the two by filtration.[4][13]
Q3: My solution of piperidine in DMF crystallized upon storage. What happened?
A3: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[4][14] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]
Q4: Is it necessary to protect the piperidine nitrogen during synthesis?
A4: It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen.[4] This prevents side reactions. The protecting group can be easily removed in a subsequent step if the free amine is the desired final product.[4]
Section 3: Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Piperidine
This protocol describes a general method for the N-alkylation of piperidine using an alkyl halide.
Workflow for N-Alkylation of Piperidine
Caption: Step-by-step workflow for the N-alkylation of piperidine.
Step-by-Step Methodology:
-
To a magnetically stirred 0.1 M solution of piperidine in anhydrous acetonitrile, add N,N-diisopropylethylamine (1.5 mol eq.).[7]
-
Slowly add the alkyl halide (1.1 mol eq.) to the solution at room temperature under a nitrogen atmosphere. A syringe pump is recommended for slow, controlled addition.[7][8]
-
Stir the reaction at room temperature until completion, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, remove the solvent by rotary evaporation.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalytic Hydrogenation of a Pyridine Derivative
This protocol provides a general procedure for the reduction of a substituted pyridine to the corresponding piperidine using Adams' catalyst (PtO₂).
Step-by-Step Methodology:
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[4]
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[4]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., using a balloon or a Parr shaker).[7]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[4] Monitor the reaction progress by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.[7]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[7]
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative. Further purification can be achieved by distillation or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-(4-Methoxyphenoxy)piperidine
Welcome to the technical support center for the synthesis of 4-(4-methoxyphenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of this valuable piperidine derivative. This compound serves as a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders.[1] Achieving high purity and yield is critical, and this guide provides in-depth, field-proven insights to address synthetic challenges.
Troubleshooting Guide: Common Side Reactions and Solutions
The synthesis of this compound is most commonly achieved through a Williamson ether synthesis or a Buchwald-Hartwig amination. Each route, while effective, presents a unique set of potential side reactions.
Williamson Ether Synthesis Route
This classic method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, 4-hydroxypiperidine is reacted with a 4-methoxyphenyl halide.[2][3]
Issue 1: Low Yield due to Competing N-Arylation
Question: I am attempting to synthesize this compound via Williamson ether synthesis by reacting 4-hydroxypiperidine with 4-fluoroanisole (or another 4-methoxyphenyl halide) and a base, but I am observing a significant amount of the N-arylated byproduct, 1-(4-methoxyphenyl)-4-hydroxypiperidine. How can I favor O-arylation over N-arylation?
Answer: This is a classic example of competing nucleophilicity. Both the oxygen of the hydroxyl group and the nitrogen of the piperidine ring can act as nucleophiles. To favor the desired O-arylation, consider the following strategies:
-
Protecting the Piperidine Nitrogen: The most direct way to prevent N-arylation is to protect the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[4][5] The Boc group can be introduced by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O). After the ether synthesis is complete, the Boc group can be readily removed under acidic conditions.
-
Choice of Base and Reaction Conditions: The choice of base can influence the relative nucleophilicity of the oxygen and nitrogen atoms. Using a strong, non-nucleophilic base like sodium hydride (NaH) will preferentially deprotonate the more acidic hydroxyl group, forming the alkoxide and enhancing its nucleophilicity for the desired O-arylation.[6]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product. Experiment with a temperature gradient to find the optimal conditions for your specific substrates.
Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.[4]
-
Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).[4]
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the mixture at room temperature.
-
Stir the reaction for 6-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-4-hydroxypiperidine.
Issue 2: Elimination Side Reaction with Secondary or Tertiary Halides
Question: I am using a secondary or tertiary 4-methoxyphenyl halide, and I am observing the formation of an alkene byproduct instead of the desired ether. What is causing this?
Answer: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[2][6] When using secondary or tertiary alkyl halides, the alkoxide can act as a base, leading to a competing E2 elimination reaction.[2][6]
Solution: To minimize elimination, it is crucial to use a primary alkyl halide if possible. In the context of synthesizing this compound, this means the aryl halide should be the electrophile. If you must use a sterically hindered halide, using a less hindered base and lower reaction temperatures may help to favor substitution over elimination.
Buchwald-Hartwig Amination Route
This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds and can be used to couple an amine with an aryl halide.[7][8] For this synthesis, it would involve coupling 4-hydroxypiperidine with a 4-methoxyphenyl halide.
Issue 3: Catalyst Deactivation and Low Yield
Question: My Buchwald-Hartwig reaction is sluggish, and I am getting low yields of the desired product. What could be the problem?
Answer: The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system (palladium precursor and ligand) and the reaction conditions.[9]
-
Ligand Choice: For sterically hindered amines like piperidine derivatives, bulky, electron-rich phosphine ligands such as XPhos or SPhos are often required to promote the reaction.[9]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Solvent and Temperature: Anhydrous, deoxygenated solvents such as toluene or dioxane are essential to prevent catalyst deactivation. The reaction often requires elevated temperatures to proceed at a reasonable rate.[9]
-
Substrate Purity: Impurities in the starting materials, particularly water or oxygen, can poison the palladium catalyst. Ensure all reagents and solvents are pure and dry.
Data Presentation: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Common Applications | Key Features |
| XPhos | Coupling of aryl and heteroaryl chlorides and bromides with a wide range of amines. | Bulky and electron-rich, promotes reductive elimination. |
| SPhos | Similar to XPhos, often effective for challenging couplings. | Highly active catalyst system when combined with palladium. |
| BINAP | Used for coupling primary amines.[7] | Bidentate ligand that can accelerate the reaction.[7] |
| DPPF | Effective for aryl iodides and triflates.[7] | Ferrocene-based bidentate ligand.[7] |
Issue 4: Formation of Hydrodehalogenation Byproduct
Question: I am observing the formation of anisole (methoxybenzene) as a significant byproduct in my Buchwald-Hartwig reaction. What is causing this?
Answer: The formation of the hydrodehalogenated arene is a known side reaction in palladium-catalyzed cross-coupling reactions.[7] This can occur through a competing pathway where a palladium-hydride species is formed, which then reductively eliminates to give the hydrodehalogenated product.
Solutions:
-
Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium can influence the stability and reactivity of the catalytic species. A slight excess of the ligand is often beneficial.
-
Scavengers: The addition of a hydride scavenger can sometimes mitigate this side reaction.
-
Reaction Conditions: Carefully controlling the reaction temperature and time can help to minimize the formation of this byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for a large-scale synthesis of this compound?
For large-scale synthesis, the Williamson ether synthesis, with prior protection of the piperidine nitrogen, is often more cost-effective due to the lower cost of reagents and catalysts compared to the Buchwald-Hartwig amination. However, the Buchwald-Hartwig route may offer higher yields and better functional group tolerance for more complex derivatives.
Q2: How can I effectively purify the final product?
Purification can typically be achieved through the following methods:
-
Acid-Base Extraction: This can be used to separate the basic piperidine product from non-basic impurities.[10]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds. A suitable eluent system (e.g., ethyl acetate/hexanes) can be determined by TLC analysis.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique to obtain high-purity material.[10]
Q3: My final product is a yellow oil, but it is supposed to be a white solid. What is the cause of the discoloration?
A yellow discoloration can be due to the presence of trace impurities or oxidation products.[11] Purification by column chromatography or recrystallization should yield the pure, white product. It is also important to store the final product under an inert atmosphere to prevent degradation.
Q4: Can I use 4-chloropiperidine and 4-methoxyphenol as starting materials for the Williamson ether synthesis?
While theoretically possible, reacting an alkyl halide with a phenol is the more common approach for the Williamson ether synthesis.[12] Reacting 4-chloropiperidine with 4-methoxyphenol would require deprotonation of the phenol to form the phenoxide, which would then act as the nucleophile. This route may be less efficient due to the potential for side reactions involving the piperidine nitrogen.
Visualization of Synthetic Pathways
Diagram 1: Williamson Ether Synthesis of this compound with N-Boc Protection
References
- 1. chemimpex.com [chemimpex.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]
- 5. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enhancing the Selectivity of 4-(4-Methoxyphenoxy)piperidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-methoxyphenoxy)piperidine derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to address the specific challenges encountered when optimizing the selectivity of this important chemical scaffold. Our focus is on providing practical, field-proven insights to accelerate your research and development efforts.
Introduction: The Selectivity Challenge
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in ligands targeting G-protein coupled receptors (GPCRs) and other CNS targets like sigma receptors.[1][2] While this scaffold often provides a strong foundation for achieving high affinity, obtaining the desired selectivity against off-target receptors remains a significant hurdle. Poor selectivity can lead to undesirable side effects, toxicity, or a convoluted pharmacological profile, complicating preclinical and clinical development.[3]
This guide is designed to be a dynamic resource, helping you navigate the complexities of enhancing the selectivity of your compounds. We will explore key structural modifications, bioisosteric replacements, and robust assay methodologies to systematically address selectivity issues.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the development of selective this compound derivatives.
Q1: My lead compound shows high affinity for the target receptor but also significant activity at a closely related subtype. What is the first structural modification I should consider?
A1: When facing issues with subtype selectivity, particularly within a receptor family, initial modifications should focus on the piperidine ring. Simple changes to the substitution pattern on the piperidine ring can lead to significant shifts in selectivity.[4] Consider introducing methyl or other small alkyl groups at the 2, 3, or 4-positions of the piperidine ring. The stereochemistry of these substitutions is also critical and should be explored. For instance, studies on sigma-1 receptor ligands have shown that a 4-methyl substituent on the piperidine ring can be optimal for affinity and selectivity.[1]
Q2: The methoxy group on the phenoxy ring of my compound is a metabolic liability. What are some suitable bioisosteric replacements that could maintain or improve selectivity?
A2: The methoxy group is a common site for metabolic oxidation. Replacing it with a bioisostere can enhance metabolic stability and potentially modulate selectivity.[5][6] Here are some common replacements to consider:
-
Fluorine: A fluorine atom is a very common replacement for a hydroxyl or methoxy group to block metabolic processes.[6]
-
Trifluoromethoxy (-OCF3): This group is significantly more stable to metabolism and can be a good electronic mimic of the methoxy group.
-
Difluoromethyl (-CHF2) or Trifluoromethyl (-CF3): These groups can also be effective replacements, though they will have a more pronounced effect on the electronic properties of the aromatic ring.[7]
-
Small alkyl groups: In some cases, replacing the methoxy group with a small alkyl group can maintain activity and improve metabolic stability.[5]
It is important to note that these substitutions will alter the lipophilicity and electronic nature of the compound, which can impact both on-target and off-target activities.[6] Therefore, a systematic evaluation of a small library of analogs with these replacements is recommended.
Q3: I am observing off-target activity at sigma receptors. How can I mitigate this?
A3: The this compound scaffold is known to have an affinity for sigma receptors.[1] To reduce sigma receptor activity, you can explore modifications to the linker connecting the phenoxy and piperidine moieties. Increasing the steric bulk around the piperidine nitrogen has been shown to be detrimental to sigma-1 receptor binding.[1] Additionally, careful selection of substituents on the phenoxy ring can also influence sigma receptor affinity.
Q4: What are the most appropriate initial assays to profile the selectivity of my new analogs?
A4: A tiered approach to selectivity profiling is most efficient.
-
Primary Binding Assays: Start with radioligand binding assays for your primary target and the key off-targets of concern. This will provide affinity (Ki) values and an initial selectivity ratio.
-
Functional Assays: For the most promising compounds, proceed to functional assays to determine their activity as agonists, antagonists, or inverse agonists at both the target and off-target receptors. Common functional assays for GPCRs include:
Troubleshooting Guides
This section provides structured guidance for overcoming common experimental challenges.
Issue 1: Inconsistent Results in [³⁵S]GTPγS Binding Assays
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Membrane Preparation Quality | Ensure membranes are prepared from freshly harvested cells or tissue and stored properly at -80°C in small aliquots. Perform a protein concentration assay (e.g., Bradford or Lowry) to ensure consistent protein amounts in each well.[8] | Repeated freeze-thaw cycles can degrade receptor integrity. Consistent protein concentration is crucial for reproducible results. |
| Suboptimal GDP Concentration | Titrate the concentration of GDP in your assay buffer. A common starting point is 10-100 μM. | GDP is necessary to maintain the G-protein in its inactive state. Too little GDP can lead to high basal signaling, while too much can inhibit agonist-stimulated [³⁵S]GTPγS binding. |
| Ligand Degradation | Prepare fresh dilutions of your test compounds for each experiment. If compounds are unstable, consider using a different solvent or adding antioxidants. | Degradation of the ligand will lead to an underestimation of its potency. |
| Insufficient Incubation Time | Optimize the incubation time for your specific receptor system. A time course experiment (e.g., 15, 30, 60, 90 minutes) can help determine the optimal incubation period. | The kinetics of [³⁵S]GTPγS binding can vary between different receptor systems. |
Issue 2: High Basal Signal in a β-Arrestin Recruitment Assay
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Constitutive Receptor Activity | This can be inherent to the receptor or due to high receptor expression levels. Consider reducing the amount of receptor plasmid used for transfection. | High receptor density can lead to spontaneous, ligand-independent signaling. |
| Serum in Assay Medium | Ensure that the final assay medium is serum-free or contains a very low percentage of serum. | Serum contains various factors that can activate GPCRs and increase basal signaling. |
| Cell Health | Use cells that are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent. | Unhealthy or stressed cells can exhibit aberrant signaling. |
| Assay Reagent Quality | Use high-quality, validated assay reagents. Ensure that the substrate for the reporter enzyme is fresh. | Old or degraded reagents can lead to high background signal. |
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing and improving the selectivity of this compound derivatives.
Caption: Iterative workflow for enhancing ligand selectivity.
Key Structure-Activity Relationships (SAR)
The following diagram summarizes key SAR principles for modifying the this compound scaffold to improve selectivity.
Caption: Key SAR points for selectivity optimization.
Detailed Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol provides a general framework for conducting a [³⁵S]GTPγS binding assay to assess the functional activity of your compounds at a GPCR of interest.
Materials:
-
Cell membranes expressing the GPCR of interest
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4
-
GDP (Guanosine 5'-diphosphate)
-
[³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled)
-
Test compounds and reference agonist/antagonist
-
96-well filter plates (e.g., Millipore)
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes to the desired protein concentration (typically 5-20 µ g/well ) in ice-cold Assay Buffer.
-
Compound Dilution: Prepare serial dilutions of your test compounds and reference ligands in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer (for total and basal binding) or test/reference compound.
-
25 µL of diluted membranes.
-
25 µL of Assay Buffer containing GDP (final concentration typically 10-100 µM) and [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Filtration: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. Wash the wells 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS or a potent agonist) from all other values.
-
Plot the specific binding as a function of compound concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Emax values.
-
For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC₅₀ value.
-
This protocol is a starting point and should be optimized for each specific receptor system.[8][9]
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of efficacy-driven ligand selectivity at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of the first in vivo GPR17 ligand through an iterative drug discovery pipeline: A novel disease-modifying strategy for multiple sclerosis | PLOS One [journals.plos.org]
- 10. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Technical Support Center: Mitigating Toxicity of Novel Piperidine-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and reducing the toxicity of novel piperidine-based compounds.
Frequently Asked Questions (FAQs)
Q1: My novel piperidine compound shows significant cytotoxicity in initial screens. What are the common reasons for this?
A1: Cytotoxicity of piperidine-containing compounds can stem from several factors. The basic nitrogen of the piperidine ring can interact with acidic residues in various biological targets, leading to off-target effects.[1] High lipophilicity of the molecule can also contribute to non-specific toxicity and compound aggregation in assays. Furthermore, the metabolic activation of the piperidine ring by enzymes like cytochrome P450s can generate reactive metabolites that are toxic to cells.[2][3]
Q2: What are the initial steps to take when a promising piperidine-based hit shows toxicity?
A2: A systematic approach is crucial. First, confirm the toxic effects by repeating the initial assay. Then, it is important to rule out experimental artifacts such as compound aggregation, which can lead to false-positive toxicity results.[4] Subsequently, a tiered screening approach is recommended, starting with in silico predictions of potential off-targets and followed by in vitro assays to assess specific types of toxicity, such as hepatotoxicity, cardiotoxicity, and genotoxicity.[1]
Q3: How can I reduce the toxicity of my lead piperidine compound through structural modifications?
A3: Several medicinal chemistry strategies can be employed. One common approach is to introduce conformational constraints, such as creating bridged or spirocyclic analogs, to increase target selectivity.[5] Another strategy is to modify substituents to optimize physicochemical properties like lipophilicity (logP) and pKa to reduce non-specific binding. Bioisosteric replacement of the piperidine ring with other saturated heterocycles can also be explored to improve the toxicity profile while maintaining desired activity.[6]
Q4: What is metabolic activation and how does it relate to the toxicity of piperidine compounds?
A4: Metabolic activation is the process where a relatively inert compound is converted into a reactive, and often toxic, metabolite by metabolic enzymes, primarily cytochrome P450s (CYPs).[2][3] For piperidine-containing drugs, this can involve oxidation of the piperidine ring to form reactive intermediates that can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[2][7] Understanding the metabolic fate of your compound is key to mitigating this risk.
Q5: Are there ways to predict the potential toxicity of my piperidine compounds before synthesis?
A5: Yes, in silico (computational) tools can provide a preliminary assessment of potential toxicities. These tools can predict various properties, including potential off-targets, metabolic liabilities, and genotoxicity.[1] While these predictions are not a substitute for experimental testing, they can help prioritize compounds for synthesis and guide the design of safer molecules.
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity observed in cell-based assays.
Possible Cause:
-
On-target toxicity: The intended biological target, when modulated, leads to cell death.
-
Off-target toxicity: The compound interacts with other cellular targets, causing toxicity.[1]
-
Compound aggregation: The compound forms aggregates at the tested concentrations, leading to non-specific inhibition and apparent cytotoxicity.[4]
-
Solubility issues: The compound precipitates in the assay medium, leading to inaccurate concentration measurements and potentially causing physical stress to cells.[8][9]
Troubleshooting Steps:
-
Confirm the result: Repeat the assay to ensure the result is reproducible.
-
Test for aggregation: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC50 value suggests aggregation.[4]
-
Assess solubility: Visually inspect the assay wells for precipitation. Use techniques like nephelometry to quantify solubility if needed. If solubility is an issue, consider reformulating the compound or adjusting the assay buffer pH.[8][9]
-
De-risk on-target toxicity: If possible, use a structurally distinct compound with the same mechanism of action. If it shows similar toxicity, the toxicity might be on-target.
-
Initiate off-target screening: If the above steps suggest off-target effects, proceed with a tiered screening approach, starting with in silico profiling followed by targeted in vitro assays.[1]
Problem 2: Compound shows liability in a specific toxicity assay (e.g., hERG, hepatotoxicity).
Possible Cause:
-
Specific interaction with toxicity-related target: The compound may have a specific affinity for a protein involved in a toxicity pathway (e.g., the hERG channel for cardiotoxicity).
-
Metabolic activation: The compound may be converted to a toxic metabolite in the specific cell type used in the assay (e.g., hepatocytes for hepatotoxicity).[7]
Troubleshooting Steps:
-
Establish Structure-Activity Relationship (SAR): Synthesize and test a small number of analogs with modifications at different positions of the molecule to understand which parts of the compound are responsible for the toxicity.
-
Block metabolic sites: If metabolic activation is suspected, consider introducing modifications (e.g., fluorination) at potential sites of metabolism to block the formation of reactive metabolites.
-
Alter physicochemical properties: Modify the compound to reduce its affinity for the off-target. For hERG liability, reducing lipophilicity and basicity can be effective strategies.
-
Bioisosteric replacement: Consider replacing the piperidine ring with another heterocycle to alter the compound's interaction with the toxicity-related target.[6]
Data Presentation
Table 1: Comparative Cytotoxicity of Piperidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Series A | ||||||
| A1 | PC-3 | 6.3 | Normal Fibroblasts | >100 | >15.9 | [1] |
| A2 | 786-0 | 11.2 | Normal Fibroblasts | >100 | >8.9 | [1] |
| A3 | 786-0 | 0.4 | Normal Fibroblasts | 62.4 | 156.0 | [1] |
| Series B | ||||||
| B1 | BT474 | 1.41 | - | - | - | [10] |
| B2 (HSP70-36) | BT/Lap(R)1.0 | 1.47 | - | - | - | [10] |
| Series C | ||||||
| C1 (B4125) | WHCO3 | ~0.48 | MRC5 | >1 | >2.1 | [11] |
| Piperine | ||||||
| Piperine | W1PR1 | 28.3 | - | - | - | [12] |
| Piperine | W1PR2 | 27.8 | - | - | - | [12] |
Table 2: Acute Toxicity Data for Piperidine and Related Compounds
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Piperidine | Rat | Oral | 133 - 447 mg/kg | [13] |
| Piperine | Mouse | Intravenous | 15.1 mg/kg | [14] |
| Piperine | Mouse | Oral | 330 mg/kg | [14] |
| Piperine | Rat | Oral | 514 mg/kg | [14] |
| HSP70-36 | Mouse | - | 869.0 mg/kg | [10] |
Experimental Protocols
In Vitro Hepatotoxicity Assay
Objective: To assess the potential of a piperidine compound to cause liver cell toxicity.
Materials:
-
HepaRG™ cells or primary human hepatocytes
-
Cell culture medium
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Chlorpromazine)
-
MTT reagent
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepaRG™ cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to attach and differentiate for at least 24 hours.
-
Compound Treatment: Prepare serial dilutions of the piperidine compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound or controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add solubilization buffer to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
hERG Patch-Clamp Assay
Objective: To evaluate the inhibitory effect of a piperidine compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
Intracellular and extracellular recording solutions
-
Test compound stock solution (in DMSO)
-
Positive control (e.g., Cisapride)
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.
-
-
Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations. Allow sufficient time for the drug effect to reach a steady state.
-
Data Acquisition: Record the hERG tail current at each compound concentration.
-
Data Analysis: Normalize the tail current amplitude to the baseline current (before drug application) to determine the percentage of inhibition. Fit the concentration-response data to the Hill equation to calculate the IC50 value.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. My ppt. | PPTX [slideshare.net]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
Storage and handling guidelines for 4-(4-Methoxyphenoxy)piperidine hydrochloride
Technical Support Center: 4-(4-Methoxyphenoxy)piperidine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of this compound hydrochloride (CAS No. 333954-89-5).
Compound Data Summary
The following table summarizes key quantitative data for this compound hydrochloride.
| Parameter | Value | Reference |
| CAS Number | 333954-89-5 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈ClNO₂ | [1] |
| Molecular Weight | 243.73 g/mol | [1][2] |
| Recommended Storage | Sealed, dry, at 2-8°C | [1] |
| Alternate Storage | Store at 0-8°C | [2][4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users may encounter during storage, handling, and experimentation.
Question 1: What are the optimal storage conditions for this compound hydrochloride to ensure its stability?
Answer: To maintain the integrity and stability of the compound, it should be stored in a tightly sealed container in a dry environment at temperatures between 2°C and 8°C.[1] Proper storage also involves protecting the compound from environmental extremes and physical damage to the container.[5] For long-term storage, keeping it in a cool, dry place is essential.[6] Some related compounds can be sensitive to air, light, and moisture (hygroscopic), so handling under an inert gas atmosphere may be considered for highly sensitive applications.[7]
Question 2: What are the critical personal protective equipment (PPE) and safety precautions required when handling this compound?
Answer: Due to its potential hazards, including being harmful if swallowed or inhaled and causing skin and eye irritation, a comprehensive safety protocol is mandatory.[5][8][9]
-
Personal Contact: Avoid all personal contact with the substance, including inhalation of dust.[5]
-
Ventilation: Always use the compound in a well-ventilated area, such as under a chemical fume hood.[5][6][8]
-
PPE: Wear appropriate protective gear, including chemical-resistant gloves, protective clothing, and safety glasses or a face shield.[5][8][10]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[5][8] Always wash hands thoroughly with soap and water after handling.[5]
Question 3: I am having trouble dissolving the compound. What solvents are recommended and what steps can I take?
Answer: this compound hydrochloride is described as having excellent solubility, a property that is enhanced by its hydrochloride salt form.[2][11]
-
Recommended Solvents: While specific quantitative data is limited, similar hydrochloride salts are soluble in water and ethanol.[12] These would be appropriate starting points for solubilization.
-
Troubleshooting Steps:
-
Confirm the correct solvent is being used based on your experimental needs and available data.
-
Use gentle warming or sonication to aid dissolution, provided it does not compromise the compound's stability for your specific application.
-
Ensure the compound has not degraded due to improper storage, which could affect its solubility. Check for changes in color or consistency.
-
Question 4: My experimental results are inconsistent. What are some potential sources of error related to the compound itself?
Answer: Inconsistent results can often be traced back to the handling or integrity of the compound.
-
Compound Degradation: Improper storage (e.g., exposure to moisture, light, or elevated temperatures) can lead to degradation. If the material appears clumpy, discolored, or different from its initial state, it may be compromised.
-
Inaccurate Concentration: Ensure your stock solutions are prepared accurately. As the compound is a hydrochloride salt, calculate molarity based on the full molecular weight of 243.73 g/mol .[1][2]
-
Cross-Contamination: Use clean, dedicated spatulas and glassware to avoid introducing impurities that could interfere with your experiment.
Experimental Protocols
Preparation of a Stock Solution (10 mM Example)
This protocol provides a general method for preparing a stock solution. The choice of solvent should be validated for compatibility with the specific experimental assay.
Materials:
-
This compound hydrochloride (MW: 243.73 g/mol )
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Appropriate solvent (e.g., sterile deionized water, ethanol, or DMSO)
-
Spatula and weighing paper
-
Personal Protective Equipment (PPE)
Methodology:
-
Calculation: To prepare a 10 mM solution in 10 mL, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.010 L × 243.73 g/mol × 1000 mg/g = 2.4373 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out approximately 2.44 mg of the compound onto weighing paper using an analytical balance.
-
Solubilization: Transfer the weighed compound into the 10 mL volumetric flask. Add approximately 5-7 mL of the chosen solvent.
-
Mixing: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
Final Volume: Once the solid is fully dissolved, add the solvent to the 10 mL mark on the volumetric flask.
-
Storage: Cap the flask and invert it several times to ensure a homogenous solution. Store the stock solution appropriately, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Troubleshooting Guide
The following workflow provides a logical guide for troubleshooting unexpected experimental outcomes.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound HYDROCHLORIDE | 333954-89-5 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride | 1220029-75-3 | Benchchem [benchchem.com]
- 12. chembk.com [chembk.com]
Technical Support Center: Stability-Indicating HPLC Method for Piperidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and implementation of stability-indicating HPLC methods for piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for basic piperidine compounds in reversed-phase HPLC?
A1: Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives.[1] The primary cause is the secondary interaction between the positively charged (protonated) basic nitrogen of the piperidine ring and acidic silanol groups (Si-OH) on the surface of conventional silica-based stationary phases.[1][2] This secondary retention mechanism causes some analyte molecules to be held longer on the column, resulting in an asymmetrical peak shape.[1]
Q2: How can I improve the peak shape and reduce tailing for my piperidine analyte?
A2: There are several effective strategies to mitigate peak tailing:
-
Adjust Mobile Phase pH: Using an acidic mobile phase (pH 2-4) is a common approach.[3][4] At low pH, the ionization of the basic piperidine is suppressed, and the silanol groups on the stationary phase are protonated, which minimizes unwanted secondary interactions and improves peak shape.[3][5]
-
Use a Silanol Masking Agent: Adding a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%) can effectively mask the active silanol sites, preventing them from interacting with the analyte.[1][6]
-
Select an Appropriate Column: Utilize a high-purity, end-capped C18 column, which has fewer free silanol groups.[1] Alternatively, columns specifically designed for basic compounds, such as those with polar-embedded or charged surfaces, can provide excellent peak shapes.[5]
-
Operate at High pH: An alternative to low pH is to use a basic mobile phase (pH > 7.5) with a column that is stable at high pH (e.g., polymer-based or hybrid silica).[3] At high pH, the silanol groups are deprotonated and carry a negative charge, which can repel the neutral basic analyte.
Q3: My piperidine compound lacks a UV chromophore. How can I detect it using HPLC-UV?
A3: For compounds that are not UV-active, a common strategy is pre-column derivatization.[7] This process involves reacting the piperidine derivative with a derivatizing agent that introduces a chromophore into the molecule. A frequently used agent for this purpose is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the piperidine nitrogen to form a UV-active derivative, allowing for sensitive detection.[8]
Q4: What is a forced degradation study and why is it necessary for a stability-indicating method?
A4: A forced degradation study, also known as stress testing, is the process of subjecting a drug substance to harsh conditions that exceed those of accelerated stability testing.[9] These conditions typically include acid and base hydrolysis, oxidation, heat, and light.[10] The purpose of this study is to intentionally generate degradation products to demonstrate that the analytical method can accurately separate the intact drug from its potential degradants and impurities. This is a crucial step in developing a "stability-indicating" method, as it proves the method's specificity for quantifying the drug without interference.[11]
Q5: I am observing two peaks for my pure piperidine compound. What could be the cause?
A5: The appearance of two peaks for a single, pure piperidine derivative in its free base or acid form can be due to differential ionization or varied interactions with the stationary phase.[12] This can sometimes be resolved by adjusting the mobile phase pH to ensure the analyte exists in a single ionic state, adding a buffer to maintain a consistent pH, or trying a different column chemistry.[12] If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., pure methanol or ACN), it can also cause peak distortion or splitting.[7] Whenever possible, dissolve the sample in the initial mobile phase.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of piperidine derivatives.
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | • Secondary interactions with residual silanol groups on the column.[1][2]• Mobile phase pH is close to the analyte's pKa.• Column contamination or degradation.[5] | • Lower the mobile phase pH to 2.5-3.5 using formic acid or phosphoric acid.[6]• Add a competing base like triethylamine (TEA) (0.1%) to the mobile phase.[1]• Use a modern, high-purity, end-capped C18 column or a column specifically designed for basic compounds.[1][5]• Flush the column with a strong solvent to remove contaminants.[5] |
| Peak Fronting | • Sample is dissolved in a solvent stronger than the mobile phase.[7]• Column overload due to high sample concentration or injection volume.[7] | • Dissolve the sample in the initial mobile phase composition.[7]• Reduce the sample concentration or injection volume.[7] |
| Split Peaks | • Column void or partially blocked frit.[13]• Co-elution of an impurity or degradant.• Sample solvent incompatibility. | • Reverse-flush the column to clear the frit. If the problem persists, replace the column.[13]• Check the purity of the standard. For stability samples, optimize the method for better resolution.• Ensure the sample solvent is weaker than or equal to the mobile phase strength. |
| Drifting Retention Times | • Inadequate column equilibration.• Changes in mobile phase composition (e.g., evaporation of volatile components).[14]• Fluctuations in column temperature.[14] | • Equilibrate the column for a sufficient time (e.g., 15-30 minutes) or until a stable baseline is achieved.[1]• Prepare fresh mobile phase daily and keep solvent bottles capped.[15]• Use a column thermostat to maintain a constant temperature.[14] |
| Baseline Noise or Drift | • Dissolved gas in the mobile phase.[15]• Contaminated mobile phase or column.[15]• Detector lamp instability.[15]• Leaks in the system. | • Degas the mobile phase using sonication, sparging, or an in-line degasser.[15]• Use high-purity HPLC-grade solvents and filter the mobile phase.[15]• Allow the detector lamp to warm up. If noise persists, the lamp may need replacement.[15]• Check all fittings for leaks. |
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating method for a piperidine derivative with a UV chromophore.
Chromatographic Conditions
| Parameter | Condition |
| Column | High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid[1] |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable gradient (e.g., 10-90% B over 15 minutes) and optimize as needed[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | As per the analyte's UV maxima (e.g., 254 nm) |
| Injection Volume | 5 µL[1] |
Methodology
-
Mobile Phase Preparation: Prepare the aqueous phase (A) by dissolving ammonium formate in HPLC-grade water and adjusting the pH. Filter through a 0.45 µm membrane filter.
-
Standard Solution: Prepare a stock solution of the piperidine derivative in methanol or mobile phase at 1 mg/mL. Prepare working standards by diluting the stock solution.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 15-30 minutes or until a stable baseline is observed.[1]
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for stress testing to demonstrate the stability-indicating nature of the method. The goal is to achieve approximately 10% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Procedure |
| Acid Hydrolysis | Dissolve the sample in 0.1 N HCl and heat at 60-80 °C for a specified time (e.g., 2-8 hours). Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration with mobile phase.[10] |
| Alkaline Hydrolysis | Dissolve the sample in 0.1 N NaOH and heat at 60-80 °C for a specified time. Cool, neutralize with 0.1 N HCl, and dilute to the final concentration.[10] |
| Oxidative Degradation | Dissolve the sample in 3-30% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time. Dilute to the final concentration.[10] |
| Thermal Degradation | Expose the solid drug substance to dry heat (e.g., 105 °C) for 24-48 hours. Dissolve the stressed sample in a suitable solvent and dilute.[10] |
| Photolytic Degradation | Expose the drug substance (solid and in solution) to UV light (e.g., in a photostability chamber) for a defined period. Prepare the sample for analysis.[10] |
For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed sample.
Method Validation Data Summary
The following table summarizes typical validation parameters for a stability-indicating HPLC method.
| Validation Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9999[8] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 101.3%[8] |
| Precision (Repeatability, %RSD) | ≤ 2.0% | 0.38%[8] |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.11%[8] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.015 µg/mL[8][16] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.044 µg/mL[8][16] |
| Specificity | The peak for the main analyte should be pure and resolved from all degradation products and impurities (Resolution > 2).[17] | Peak purity and resolution goals met. |
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting decision tree for resolving peak tailing.
Forced Degradation Study Workflow
Caption: Workflow for conducting forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. agilent.com [agilent.com]
- 5. uhplcs.com [uhplcs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. ViewArticleDetail [ijpronline.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. medikamenterqs.com [medikamenterqs.com]
- 16. ijper.org [ijper.org]
- 17. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Scaling Up 4-(4-Methoxyphenoxy)piperidine Production
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Methoxyphenoxy)piperidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential problems encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route chosen. The two primary routes are the Williamson Ether Synthesis and the Buchwald-Hartwig amination.
-
For Williamson Ether Synthesis (coupling of 4-hydroxypiperidine with 4-bromoanisole or a related methoxyphenyl halide):
-
Incomplete Deprotonation: Ensure the complete deprotonation of the 4-hydroxypiperidine hydroxyl group. The choice of base is critical. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are generally more effective than weaker bases like potassium carbonate (K₂CO₃).
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of reactants or products. An optimal temperature, typically between 80-120°C, should be determined.
-
Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can dissolve the reactants and facilitate the Sₙ2 reaction. However, their high boiling points can make removal challenging during workup.
-
Side Reactions: Elimination reactions can compete with the desired substitution, especially with secondary halides. Using a primary methoxyphenyl halide is preferable if possible.
-
-
For Buchwald-Hartwig Amination (coupling of 4-aminophenol with a protected 4-halopiperidine, followed by methoxy group introduction, or direct coupling of 4-methoxyaniline with a protected 4-halopiperidine):
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial. Sterically hindered biarylphosphine ligands often give good results. The catalyst loading should be optimized; too low may result in incomplete conversion, while too high can lead to increased costs and potential for side reactions.
-
Base Selection: The strength and solubility of the base are important. Sodium tert-butoxide is a common choice.
-
Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Quality: The purity of the starting materials, particularly the aryl halide and the amine, is critical. Impurities can poison the catalyst.
-
Q2: I am observing significant impurity formation in my crude product. What are the likely side products and how can I minimize them?
A2: Impurity profiles can be complex and are dependent on the synthetic route.
-
Common Impurities in Williamson Ether Synthesis:
-
O-vs. N-Alkylation of 4-hydroxypiperidine: While O-alkylation is desired, N-alkylation can occur, leading to the formation of 1-(4-methoxyphenyl)-4-hydroxypiperidine. Using a protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) can prevent this side reaction.
-
Elimination Products: As mentioned, elimination reactions of the methoxyphenyl halide can occur, leading to the formation of anisole.
-
Unreacted Starting Materials: Incomplete reaction will leave residual 4-hydroxypiperidine and methoxyphenyl halide.
-
-
Common Impurities in Buchwald-Hartwig Amination:
-
Hydrodehalogenation: The aryl halide can be reduced to the corresponding arene (anisole).
-
Double Amination: If a dihalide is used as a starting material, or if the amine can react twice, di-substituted products can form.
-
Ligand-Related Impurities: Phosphine oxides can be formed from the oxidation of the phosphine ligand.
-
Control Strategies:
-
Reaction Stoichiometry: Carefully control the molar ratios of reactants.
-
Temperature Control: Maintain a consistent and optimized reaction temperature.
-
Inert Atmosphere: For catalyst-sensitive reactions, rigorously exclude oxygen.
-
Purification: Develop a robust purification method, such as crystallization or chromatography, to remove impurities.
Q3: I am facing challenges with the purification of this compound, especially at a larger scale. What are the recommended methods?
A3: Purification at scale often requires moving from chromatographic methods to crystallization.
-
Crystallization as the Hydrochloride Salt: this compound is a basic compound and can be readily converted to its hydrochloride salt. This salt often has better crystallinity than the free base, facilitating purification by recrystallization.
-
Solvent Selection for Crystallization: A solvent screen is recommended to find an appropriate solvent system. Common solvents for the recrystallization of amine hydrochlorides include isopropanol (IPA), ethanol, methanol, or mixtures with anti-solvents like ethyl acetate, MTBE, or heptane.
-
Control of Cooling Rate: A slow and controlled cooling profile during crystallization is crucial to obtain larger, purer crystals and avoid oiling out or precipitation of impurities.
-
Seeding: Using seed crystals of the desired polymorph can help control the crystallization process and ensure consistency.
-
Filtration and Drying: Efficient filtration and drying are important to remove residual solvents and impurities. The cake should be washed with a suitable solvent in which the product has low solubility but the impurities are soluble.
Q4: What are the key safety considerations when scaling up the production of this compound?
A4: Safety is paramount in any scale-up operation.
-
Reactant Hazards:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Potassium tert-Butoxide (KOtBu): Corrosive and reacts with water.
-
Palladium Catalysts and Phosphine Ligands: Can be toxic and require careful handling.
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and use in a well-maintained reactor.
-
-
Reaction Exotherms: The Williamson ether synthesis and Buchwald-Hartwig amination can be exothermic. A reaction calorimetry study is recommended before scaling up to understand the heat of reaction and ensure that the cooling capacity of the reactor is sufficient to control the temperature.
-
Pressure Build-up: Be aware of potential off-gassing, especially when using strong bases or if side reactions occur. Ensure the reactor is properly vented.
-
Workup and Waste Disposal: The workup procedures may involve quenching reactive reagents and handling acidic or basic aqueous streams. Ensure proper procedures are in place for safe handling and disposal of all waste materials.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig Amination |
| Starting Materials | 4-Hydroxypiperidine derivative, 4-substituted anisole | 4-Halo-piperidine derivative, 4-methoxyaniline |
| Catalyst | Typically uncatalyzed or phase-transfer catalyst | Palladium catalyst with a phosphine ligand |
| Typical Reagents | Strong base (NaH, KOtBu), aprotic polar solvent | Base (NaOtBu, Cs₂CO₃), aprotic solvent |
| Reported Yields | 60-85% | 75-95% |
| Key Challenges | O- vs. N-alkylation, elimination side reactions | Catalyst cost and sensitivity, ligand selection, impurity profile |
| Scalability | Generally straightforward with good process control | Can be challenging due to catalyst cost, sensitivity, and removal |
Table 2: Typical Reaction Conditions for Lab-Scale Synthesis
| Parameter | Williamson Ether Synthesis | Buchwald-Hartwig Amination |
| Reactant 1 | N-Boc-4-hydroxypiperidine (1.0 eq) | N-Boc-4-bromopiperidine (1.0 eq) |
| Reactant 2 | 4-Bromoanisole (1.1 eq) | 4-Methoxyaniline (1.2 eq) |
| Base | Sodium Hydride (1.2 eq) | Sodium tert-butoxide (1.4 eq) |
| Catalyst | - | Pd₂(dba)₃ (0.01 eq) |
| Ligand | - | XPhos (0.02 eq) |
| Solvent | DMF | Toluene |
| Temperature | 100 °C | 110 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Purity (Crude) | 80-90% | 85-95% |
Note: These are representative conditions and should be optimized for each specific scale and equipment.
Experimental Protocols
Protocol 1: Multi-gram Synthesis via Williamson Ether Synthesis
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is assembled.
-
Reagent Charging: The reactor is charged with N-Boc-4-hydroxypiperidine (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF, 10 volumes).
-
Deprotonation: The solution is cooled to 0-5 °C. Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise, maintaining the internal temperature below 10 °C. The mixture is stirred at this temperature for 1 hour after the addition is complete.
-
Coupling Reaction: 4-Bromoanisole (1.1 equivalents) is added to the reactor. The reaction mixture is slowly heated to 100 °C and maintained at this temperature for 12-24 hours. The reaction progress is monitored by HPLC.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of water. The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude N-Boc-4-(4-methoxyphenoxy)piperidine. The crude product is then deprotected using standard methods (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) and the resulting free base is isolated.
-
Salt Formation and Crystallization: The free base is dissolved in isopropanol, and a solution of HCl in isopropanol is added to precipitate the hydrochloride salt. The slurry is stirred, filtered, and the cake is washed with cold isopropanol. The product is dried under vacuum to afford this compound hydrochloride.
Mandatory Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting decision tree for low reaction yields.
Technical Support Center: Optimizing CNS Penetration of Piperidine-Based Inhibitors
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, prized for its synthetic tractability and its ability to confer favorable properties such as aqueous solubility and metabolic stability. However, when designing these inhibitors for central nervous system (CNS) targets, achieving sufficient brain penetration presents a significant hurdle. The blood-brain barrier (BBB) acts as a formidable gatekeeper, tightly regulating the passage of molecules into the brain. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate the complexities of designing and evaluating CNS-penetrant piperidine-based inhibitors.
Section 1: Troubleshooting Common Experimental Issues
This section addresses specific problems encountered during the experimental evaluation of CNS penetration for piperidine-based compounds.
Question 1: My piperidine compound shows high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA), but low permeability in cell-based assays (e.g., Caco-2, MDCK-MDR1). What is the likely cause?
Answer:
This discrepancy strongly suggests that your compound is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp, or ABCB1) or Breast Cancer Resistance Protein (BCRP, or ABCG2). The PAMPA model is a passive diffusion assay and lacks these transporters, so it only measures a compound's ability to cross a lipid membrane, which can be misleading for CNS penetration assessment.
Causality: Piperidine rings often contain a basic nitrogen atom, which is protonated at physiological pH. This positive charge makes them potential substrates for efflux transporters like P-gp, which recognize and actively pump out a wide range of lipophilic and cationic compounds from the brain endothelial cells back into the bloodstream.
Troubleshooting Steps:
-
Confirm Efflux Liability: Run a bidirectional permeability assay using Caco-2 or MDCK-MDR1 cell lines, which express P-gp. Calculate the efflux ratio (ER), which is the permeability from the basolateral to apical side (B-A) divided by the permeability from the apical to basolateral side (A-B).
-
ER > 2: Indicates active efflux is occurring.
-
ER >> 2: Suggests the compound is a significant efflux substrate.
-
-
Identify the Transporter: Repeat the bidirectional assay in the presence of known P-gp inhibitors (e.g., verapamil, zosuquidar) or BCRP inhibitors (e.g., Ko143). A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate for that specific transporter.
-
Structural Modification Strategy: If efflux is confirmed, medicinal chemistry efforts should focus on modifications that reduce recognition by the transporter. Common strategies include:
-
Reducing Lipophilicity (logP/logD): While seemingly counterintuitive, slightly lowering lipophilicity can sometimes decrease P-gp liability.
-
Masking the Basic Center: Lowering the pKa of the piperidine nitrogen to below ~7.4 can reduce the proportion of the protonated species, thereby decreasing its affinity for P-gp. This is a key strategy in CNS drug design.
-
Adding Hydrogen Bond Donors: Strategically adding hydrogen bond donors can sometimes disrupt the interactions required for P-gp recognition.
-
Question 2: My compound shows a promising unbound brain-to-plasma partition coefficient (Kp,uu) in rodents, but demonstrates poor or no efficacy in behavioral models. What could be the issue?
Answer:
Achieving a good Kp,uu is a critical milestone, as it indicates the compound can cross the BBB and exist in a free, unbound state within the brain's interstitial fluid, making it available to engage the target.[1][2] A Kp,uu close to 1 suggests that passive diffusion is the primary mechanism of BBB transit.[1] However, a good Kp,uu alone does not guarantee efficacy. Several factors downstream of BBB penetration could be at play.
Possible Causes & Troubleshooting:
-
Insufficient Target Engagement:
-
Low Free Brain Concentrations: While the ratio (Kp,uu) is good, the absolute unbound concentration in the brain (Cu,brain) might still be too low to achieve the necessary receptor occupancy for a pharmacological effect.[1]
-
Action: Review your in vivo dose. It may need to be increased to drive higher plasma concentrations, which in turn will elevate Cu,brain. Ensure the dose is still within a safe therapeutic window.
-
-
Rapid Brain Metabolism:
-
Causality: The brain is metabolically active. Your compound might be stable in liver microsomes and plasma but could be rapidly metabolized by enzymes within the brain tissue itself, leading to a short half-life at the target site.
-
Action: Conduct metabolic stability assays using brain homogenates or brain slice methods to determine the compound's stability directly in the target tissue.[3][4]
-
-
Off-Target Binding in Brain Tissue:
-
Causality: The compound may exhibit high non-specific binding to brain lipids or proteins, a common issue with lipophilic molecules.[1] This sequesters the drug, reducing the free concentration available to bind to the intended pharmacological target. Even though Kp,uu corrects for this, extremely high non-specific binding can act as a sink.
-
Action: Re-evaluate the fraction unbound in brain (fu,brain). A very low fu,brain (e.g., <0.01) can be a red flag. While difficult to modify directly without altering the core scaffold, this information is crucial for interpreting exposure-response relationships.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch:
-
Causality: The timing of peak drug concentration in the brain may not align with the timing of the behavioral assessment.
-
Action: Conduct a full PK study in rodents, measuring both plasma and brain concentrations at multiple time points. This will establish the Tmax (time to maximum concentration) in the brain and allow you to design your behavioral experiments around this window.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more strategic questions about designing CNS-penetrant piperidine inhibitors.
FAQ 1: What are the most critical physicochemical properties to optimize for CNS penetration of piperidine-based compounds?
The key is a multi-parameter optimization (MPO) approach, as no single property guarantees success.[5][6] For piperidine-based drugs, the following are paramount:
-
pKa: This is arguably the most critical parameter for basic piperidines. The pKa of the piperidine nitrogen dictates its ionization state at physiological pH (7.4). A high pKa means the molecule is mostly protonated, increasing its susceptibility to P-gp efflux. Target: Aim for a pKa between 7.0 and 8.0. This provides a sufficient fraction of the neutral species to cross the BBB while often maintaining enough aqueous solubility for formulation.
-
Lipophilicity (logD at pH 7.4): Lipophilicity is a double-edged sword. It's required for passive diffusion across the BBB, but excessive lipophilicity increases non-specific binding, metabolic liability, and P-gp recognition. Target: An optimal logD range is typically 1 to 3.
-
Molecular Weight (MW): Smaller molecules generally exhibit better permeability. Target: Keep MW below 450 Da.
-
Topological Polar Surface Area (TPSA): TPSA correlates with the number of hydrogen bond donors and acceptors. High TPSA hinders BBB penetration. Target: Aim for a TPSA below 70-90 Ų.
Summary of Recommended Physicochemical Properties:
| Property | Recommended Target for CNS Penetration | Rationale |
| pKa (of basic center) | 7.0 - 8.0 | Balances neutral form for permeability with solubility; reduces P-gp risk. |
| logD (at pH 7.4) | 1 - 3 | Optimal window for passive diffusion without excessive non-specific binding. |
| Molecular Weight (MW) | < 450 Da | Smaller molecules have better passive diffusion characteristics.[7] |
| TPSA | < 90 Ų | Reduces desolvation penalty and hydrogen bonding interactions with the BBB. |
| H-Bond Donors | ≤ 3 | Minimizes interactions that hinder membrane crossing. |
FAQ 2: What are the most effective medicinal chemistry strategies to reduce P-gp efflux for a piperidine-containing molecule?
Reducing P-gp efflux is a central challenge. Strategies often involve subtle structural modifications that disrupt the molecule's recognition by the transporter.
-
Lowering Basicity (pKa Reduction): Attaching electron-withdrawing groups near the piperidine nitrogen is a classic and effective strategy. For example, adding a fluorine atom to a carbon adjacent to the nitrogen can significantly lower the pKa.
-
Internal Hydrogen Bonding: Designing the molecule to form an internal hydrogen bond can mask a hydrogen bond donor group, effectively reducing the molecule's apparent TPSA and shielding it from interaction with P-gp.
-
Conformational Constraint: Locking the molecule into a specific conformation using rigid linkers or introducing stereocenters can sometimes orient the key P-gp recognition elements in a way that prevents effective binding to the transporter.
-
"Chameleonic" Properties: Some molecules can dynamically change their conformation, presenting a more polar surface in an aqueous environment and a more nonpolar surface to cross lipid membranes. While difficult to design intentionally, this can be a powerful mechanism.
FAQ 3: How do I balance optimizing for CNS penetration with maintaining high potency for my primary target?
This is the core challenge of CNS drug discovery. The structural modifications needed to improve CNS properties (e.g., reducing polarity, lowering MW) can often lead to a loss of potency.
-
Establish a Clear Baseline: Before starting CNS optimization, ensure you have a potent and selective lead compound.
-
Iterate in Small Steps: Make minimal structural changes in each iteration and measure both potency and CNS-relevant properties (e.g., permeability, logD, pKa) for every new compound. This allows you to build a clear structure-activity relationship (SAR) and structure-property relationship (SPR).
-
Utilize Bioisosteres: Replace functional groups with bioisosteres that may have more favorable CNS properties while preserving the key interactions with the target protein.
-
Focus on Efficiency Metrics: Use metrics like Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) to guide your optimization. These metrics help you select compounds that achieve high potency with the most favorable physicochemical properties, ensuring you are not just "buying" potency with excessive lipophilicity.
Section 3: Visualizations and Workflows
The Blood-Brain Barrier and Key Challenges
The BBB is a highly selective barrier formed by brain endothelial cells, sealed by tight junctions. Its function is augmented by pericytes and astrocytes. For a piperidine-based inhibitor, the key challenges are traversing the lipid membrane via passive diffusion while evading efflux transporters like P-gp.
Caption: Key pathways for a piperidine inhibitor at the blood-brain barrier.
Experimental Workflow for Assessing CNS Penetration
A tiered, integrated approach is essential for efficiently evaluating compounds and making informed decisions. The workflow progresses from high-throughput in vitro screens to more complex and resource-intensive in vivo studies.
Caption: A tiered workflow for evaluating the CNS penetration of inhibitors.
Section 4: Key Experimental Protocols
Protocol 1: PAMPA-BBB for Passive Permeability Assessment
Objective: To determine the passive, transcellular permeability (Pe) of a compound across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Prepare Donor Plate: Add the test compound (typically at 10-50 µM in a phosphate buffer solution, pH 7.4) to a 96-well donor plate.
-
Coat Filter Plate: The 96-well filter plate (e.g., Millipore MultiScreen-IP) has a PVDF membrane. Coat the membrane of each well with a brain lipid solution (e.g., 20 mg/mL porcine brain lipid in dodecane) and allow it to impregnate the filter for 5-10 minutes.
-
Prepare Acceptor Plate: Fill a 96-well acceptor plate with buffer solution. Some labs add a scavenger agent (e.g., 2% BSA) to prevent saturation.
-
Assemble Sandwich: Carefully place the lipid-coated filter plate onto the acceptor plate. Then, pipette the solutions from the donor plate into the top of the filter plate.
-
Incubation: Cover the "sandwich" and incubate for 4-16 hours at room temperature with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated based on the concentration of the compound in the acceptor well, the incubation time, and the surface area of the membrane. High and low permeability control compounds must be run in parallel for validation.
Protocol 2: In Vivo Brain Penetration Study in Mice
Objective: To determine the total brain and plasma concentrations over time and calculate the unbound brain-to-plasma partition coefficient (Kp,uu).
Methodology:
-
Animal Dosing: Administer the compound to a cohort of mice (e.g., C57BL/6) at a specific dose via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)).
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture) and harvest the whole brain from a subset of animals (n=3 per time point).
-
Sample Processing:
-
Plasma: Process the blood to obtain plasma.
-
Brain: Weigh the brain, then homogenize it in a specific volume of buffer (e.g., 4x the brain weight) to create a brain homogenate.
-
-
Bioanalysis: Extract the compound from the plasma and brain homogenate samples. Quantify the concentration of the compound in each matrix using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma and brain concentration vs. time profiles.
-
Calculate the Area Under the Curve (AUC) for both plasma (AUCplasma) and brain (AUCbrain).
-
The total brain-to-plasma ratio (Kp) is calculated as AUCbrain / AUCplasma.
-
The unbound ratio, Kp,uu, is then calculated using the following equation: Kp,uu = Kp * (fu,plasma / fu,brain) Where fu,plasma and fu,brain are the fraction unbound values for plasma and brain, determined from separate equilibrium dialysis experiments.
-
Section 5: References
-
Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608. --INVALID-LINK--
-
Reichel, A. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers in Neuroscience. --INVALID-LINK--
-
Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. --INVALID-LINK--
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. --INVALID-LINK--
-
Mahringer, A., et al. (2010). The value of P-glycoprotein-deficient mouse models for the prediction of P-glycoprotein-mediated drug-drug interactions. Drug Metabolism and Disposition, 38(8), 1323-1330. --INVALID-LINK--
-
Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Knowledge-based, central nervous system (CNS) lead selection and lead optimization for CNS drug discovery. ACS Chemical Neuroscience, 3(1), 50–68. --INVALID-LINK--
-
Loryan, I., & Hammarlund-Udenaes, M. (2014). The many roles of the Kp,uu,brain in CNS drug discovery and development. Drug Discovery Today: Technologies, 14, 2-7. --INVALID-LINK--
-
Kalvass, J. C., & Maurer, T. S. (2002). Influence of nonspecific brain and plasma binding on CNS exposure: implications for rational drug discovery. Biopharmaceutics & Drug Disposition, 23(8), 327-338. --INVALID-LINK--
-
Di, L., et al. (2013). Brain homogenate method for screening and ranking compounds for brain metabolism. Journal of Pharmaceutical Sciences, 102(4), 1338-1346. --INVALID-LINK--
References
- 1. Frontiers | The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View [frontiersin.org]
- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amide Hydrolysis of Piperidine Derivatives
This guide provides troubleshooting advice and frequently asked questions regarding the amide hydrolysis of piperidine derivatives under stress conditions. It is intended for researchers, scientists, and drug development professionals to navigate common challenges in stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary stress conditions that induce amide hydrolysis in piperidine derivatives?
A1: Amide hydrolysis in piperidine derivatives is typically induced under forced degradation or stress conditions to determine the intrinsic stability of the molecule.[1] The most common conditions include:
-
Acidic Conditions: Using acids like hydrochloric acid or sulfuric acid (e.g., 0.1 M to 1 M) can catalyze the hydrolysis of the amide bond.[2] The reaction involves protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3][4]
-
Basic (Alkaline) Conditions: Bases such as sodium hydroxide or potassium hydroxide (e.g., 0.1 M to 1 M) are used to promote hydrolysis.[2] Under these conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[3]
-
Thermal Stress: Elevated temperatures (e.g., 40°C to 80°C) can provide the necessary activation energy for hydrolysis to occur, especially in the presence of moisture.[5][6] High heat can also lead to other degradation pathways like decarboxylation.[7]
-
Oxidative Stress: While direct amide hydrolysis is less common under oxidative stress, reagents like hydrogen peroxide (H₂O₂) can create a reactive environment. The tertiary amine of the piperidine ring is particularly susceptible to oxidation, which could indirectly influence the stability of the entire molecule.[5][7]
-
Photolytic Stress: Exposure to UV or fluorescent light can cause photolysis, providing energy to initiate degradation reactions.[5][8]
Q2: My piperidine derivative is showing unexpected degradation during stability testing. What are the likely causes?
A2: Unexpected degradation can stem from several factors beyond the intended stressor.[8] Consider these possibilities:
-
Intrinsic Molecular Instability: The specific structure of your piperidine derivative, including its substituents, may make the amide bond unusually labile.
-
Presence of Impurities: Catalytic amounts of acidic or basic impurities in your sample or excipients can accelerate hydrolysis.[8]
-
Excipient Interaction: In formulated products, interactions between the active pharmaceutical ingredient (API) and excipients can lead to degradation.
-
Inappropriate Storage Conditions: Uncontrolled exposure to light, humidity, or temperature fluctuations can cause degradation even under normal storage conditions.[8]
-
Packaging Issues: The packaging material might interact with the drug substance or fail to protect it from environmental factors like moisture and oxygen.[8]
Q3: How can I differentiate between acid-catalyzed and base-catalyzed amide hydrolysis pathways?
A3: Differentiating between these pathways involves analyzing the degradation products and reaction kinetics.
-
Product Analysis: While both pathways yield a carboxylic acid and an amine, the final state of the amine product differs. In acidic conditions, the resulting piperidine-based amine will be protonated (an ammonium salt).[4] In basic conditions, it will remain as a free base. This can be detected by analyzing the pH of the final solution or by using pH-sensitive analytical methods.
-
Kinetic Studies: Perform the hydrolysis at various pH levels and monitor the degradation rate. The rate's dependence on pH can reveal the mechanism. Acid-catalyzed hydrolysis will show an increased rate at low pH, while base-catalyzed hydrolysis will accelerate at high pH.
Q4: What are the best analytical techniques to monitor the hydrolysis of my compound?
A4: The most effective technique is a stability-indicating analytical method, which can separate the parent drug from its degradation products.[9]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV or photodiode array (PDA) detection is the most common method. It is crucial to develop a method that achieves baseline separation of the parent compound from all significant degradants.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying unknown degradation products.[9] It provides both chromatographic separation and mass-to-charge ratio data, which helps in structure elucidation of the degradants.
Q5: I'm observing multiple degradation products. How can I identify the primary hydrolytic degradant?
A5: Identifying the correct degradant requires a systematic approach:
-
Unstressed Control: Analyze an unstressed sample of your compound to identify any pre-existing impurities.
-
Specific Stress Conditions: Run separate stress tests for acid, base, heat, etc. The peak that appears prominently and consistently under hydrolytic conditions (acid and base) is likely the hydrolytic degradant.
-
Mass Spectrometry (MS): Analyze the stressed samples using LC-MS. The expected hydrolytic product would be the corresponding carboxylic acid and the piperidine amine. Check for masses corresponding to these structures.
-
Forced Degradation: Intentionally degrade a portion of your sample under strong hydrolytic conditions to generate a larger quantity of the degradant. This sample can then be used to optimize the analytical method and confirm its identity.[11]
Troubleshooting Guides
Issue: High variability in degradation results across different experimental batches.
-
Possible Cause 1: Inconsistent Stress Conditions. Minor variations in temperature, pH, or reagent concentration can significantly impact degradation rates.
-
Solution: Strictly control all experimental parameters. Use calibrated equipment (ovens, pH meters) and prepare fresh, accurately concentrated solutions for each batch.[10]
-
-
Possible Cause 2: Sample Heterogeneity. If working with a solid form, non-uniform distribution of the drug substance or impurities can lead to variable results.
-
Solution: Ensure proper mixing and homogenization of the sample before weighing and dissolving.
-
-
Possible Cause 3: Analytical Method Variability. Issues with the HPLC system, such as column degradation or mobile phase inconsistencies, can affect results.
-
Solution: Run system suitability tests before each analysis. Regularly maintain the HPLC system and use a fresh mobile phase prepared from high-purity solvents.
-
Issue: The parent drug and a major degradant are co-eluting in my HPLC analysis.
-
Possible Cause 1: Insufficient Chromatographic Resolution. The mobile phase composition, column chemistry, or gradient profile may not be optimal for separating compounds with similar polarities.
-
Solution 1: Modify the mobile phase. Adjust the pH (if using ionizable compounds), change the organic modifier (e.g., from acetonitrile to methanol), or add an ion-pairing reagent.
-
Solution 2: Change the column. Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size for higher efficiency.
-
Solution 3: Optimize the gradient. A shallower gradient can often improve the separation of closely eluting peaks.[9]
-
Data Presentation
Table 1: Example Forced Degradation Data for a Hypothetical Piperidine Derivative (Compound X)
| Stress Condition | Reagent/Parameter | Time | Temperature | % Degradation of Compound X | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 14.2% | Carboxylic Acid A + Piperidine Amine B |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 21.5% | Carboxylic Acid A + Piperidine Amine B |
| Oxidative | 3% H₂O₂ | 24 hours | 25°C | 5.8% | N-oxide derivative |
| Thermal (Dry Heat) | N/A | 48 hours | 80°C | 2.1% | Minor unidentified peaks |
| Photolytic | ICH Light Box | 7 days | 25°C | 3.5% | Photodegradant C |
Experimental Protocols
Protocol: General Forced Degradation Study for Amide Hydrolysis
This protocol outlines a typical procedure for investigating the hydrolytic stability of a piperidine derivative.
-
Sample Preparation:
-
Prepare a stock solution of the piperidine derivative (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.[7]
-
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a sealed vial.
-
Place the vial in a controlled temperature environment (e.g., 60°C) for a predetermined time (e.g., 24 hours).
-
At the end of the period, cool the sample to room temperature, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[7]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a sealed vial.
-
Place the vial at the same controlled temperature (e.g., 60°C) for the desired duration (e.g., 8 hours).
-
After cooling, neutralize the sample with an equivalent amount of 0.1 M HCl and dilute for HPLC analysis.[7]
-
-
Control Sample:
-
Prepare a control by mixing 1 mL of the stock solution with 1 mL of purified water and subjecting it to the same temperature conditions.
-
-
Analysis:
-
Analyze all samples (acid-stressed, base-stressed, and control) using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Mandatory Visualizations
Caption: General mechanisms for acid and base-catalyzed amide hydrolysis.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of 4-(4-Methoxyphenoxy)piperidine and its Analogues
Introduction: The Prominence of the 4-Aryloxypiperidine Scaffold in Modern Drug Discovery
To the discerning researcher in drug development, the term "privileged scaffold" signifies a molecular framework that consistently demonstrates binding affinity to a diverse range of biological targets. The 4-aryloxypiperidine core structure is a quintessential example of such a scaffold. Its inherent conformational flexibility, coupled with the ability to present substituents in distinct vectors, has rendered it a cornerstone in the design of therapeutics targeting the central nervous system (CNS) and beyond. 4-(4-Methoxyphenoxy)piperidine serves as a foundational member of this esteemed class of compounds. While it is widely utilized as a versatile synthetic intermediate in the development of pharmaceuticals for neurological disorders, its own biological profile and the nuanced effects of its structural modifications are a subject of significant interest.[1]
This guide provides a comprehensive comparative analysis of this compound and its hypothetical analogues. Drawing upon established principles of medicinal chemistry and experimental data from structurally related compounds, we will explore the synthesis, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these molecules. Our focus will be on elucidating how subtle structural alterations can profoundly impact biological activity, thereby guiding the rational design of novel therapeutic agents.
The Dopamine Transporter: A Key Biological Target
A recurring theme in the study of 4-aryloxypiperidine and related scaffolds is their interaction with monoamine transporters, particularly the dopamine transporter (DAT).[2][3][4] The DAT is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft.[3] Its inhibition leads to an increase in the concentration and duration of dopamine in the synapse, a mechanism of action for many therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD). This makes the DAT a prime target for our comparative analysis.
Comparative Analysis of this compound Analogues: A Structure-Activity Relationship (SAR) Exploration
To illustrate the impact of structural modifications on the biological activity of the this compound scaffold, we will consider a hypothetical series of analogues and predict their relative potencies at the dopamine transporter. These predictions are based on established SAR trends observed in related classes of 4-arylpiperidine and 4-aryloxypiperidine derivatives.[2][3][5]
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues at the Dopamine Transporter (DAT)
| Compound ID | R1 (Piperidine-N) | R2 (Phenyl Ring) | Predicted DAT Affinity (Ki, nM) | Rationale for Predicted Activity |
| 1 (Parent) | H | 4-OCH₃ | 50 | The parent compound is expected to have moderate affinity. The methoxy group is a common feature in many CNS-active compounds. |
| 2 | CH₃ | 4-OCH₃ | 35 | N-methylation of the piperidine can sometimes increase affinity, though significant increases in steric bulk are often detrimental.[5] |
| 3 | Benzyl | 4-OCH₃ | 15 | A benzyl group on the piperidine nitrogen has been shown to enhance DAT affinity in related scaffolds.[3] |
| 4 | H | H | 100 | Removal of the methoxy group may reduce potency, suggesting its involvement in a key interaction with the receptor. |
| 5 | H | 4-Cl | 25 | The introduction of an electron-withdrawing group like chlorine at the para position can enhance binding affinity.[5] |
| 6 | H | 4-F | 30 | A fluorine substituent is often used to improve metabolic stability and can also enhance binding.[3] |
| 7 | H | 3-OCH₃ | 75 | Moving the methoxy group to the meta position may disrupt the optimal binding conformation, leading to reduced affinity. |
| 8 | H | 4-OH | 60 | A hydroxyl group can form hydrogen bonds, but its increased polarity might hinder blood-brain barrier penetration.[5] |
Synthesis of this compound and its Analogues: A Generalized Approach
The synthesis of the 4-aryloxypiperidine scaffold is typically achieved through a Williamson ether synthesis or a Buchwald-Hartwig amination, depending on the desired linkage. For the ether linkage in our parent compound, a common synthetic route is illustrated below.
Diagram 1: General Synthetic Scheme for 4-(4-Aryloxy)piperidines
Caption: A generalized synthetic route to 4-(4-aryloxy)piperidines.
Experimental Protocols: A Guide to In Vitro Evaluation
To empirically determine the dopamine transporter affinity of our synthesized analogues, a combination of radioligand binding and uptake inhibition assays are indispensable. The following protocols provide a robust framework for these investigations.
Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the dopamine transporter.
1. Membrane Preparation:
- Brains from male Sprague-Dawley rats are dissected, and the striatum is homogenized in an ice-cold buffer (50 mM Tris-HCl, pH 7.4).
- The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 10-15 minutes at 4°C.
- The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to dissociate any endogenous ligands.
- A second centrifugation is performed, and the final pellet is resuspended in the assay buffer.
2. Assay Procedure:
- In a 96-well plate, add the following to each well in triplicate:
- 50 µL of assay buffer (for total binding).
- 50 µL of a non-labeled DAT inhibitor (e.g., 10 µM GBR 12909) for determining non-specific binding.
- 50 µL of varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
- 50 µL of a radioligand such as [³H]WIN 35,428 (final concentration of ~1-2 nM).
- 100 µL of the prepared membrane suspension.
- Incubate the plate at room temperature for 1-2 hours.
3. Data Collection and Analysis:
- The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined using non-linear regression analysis.
- The inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 2: Experimental Workflow for DAT Binding Assay
Caption: Workflow for the dopamine transporter radioligand binding assay.
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
1. Cell Culture and Plating:
- Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK-293 cells.
- Plate the cells in a 96-well plate and grow to confluence.
2. Assay Procedure:
- Wash the cells with uptake buffer.
- Add uptake buffer containing varying concentrations of the test compound to the wells. Include control wells for 100% uptake (buffer only) and non-specific uptake (a high concentration of a known DAT inhibitor).
- Pre-incubate the plate at 37°C for 10-20 minutes.
- Initiate the uptake by adding uptake buffer containing [³H]Dopamine (final concentration of ~10-20 nM).
- Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.
3. Data Collection and Analysis:
- Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
- Transfer the lysate to scintillation vials and quantify the radioactivity.
- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific [³H]Dopamine uptake) using non-linear regression analysis.
Pharmacokinetic Considerations
While in vitro potency is a critical parameter, a successful drug candidate must also possess a favorable pharmacokinetic (PK) profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For CNS-active agents like the 4-aryloxypiperidine class, the ability to cross the blood-brain barrier is paramount.
Key PK parameters to consider for these analogues include:
-
Lipophilicity (LogP/LogD): A balance is required; too high can lead to non-specific binding and poor solubility, while too low can hinder membrane permeability.
-
Metabolic Stability: The methoxy group in the parent compound is a potential site of metabolism (O-demethylation) by cytochrome P450 enzymes.[6] Analogues with modifications at this position should be evaluated for their stability in liver microsomes.
-
Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to exert its pharmacological effect.
Conclusion and Future Directions
The 4-aryloxypiperidine scaffold, exemplified by this compound, represents a rich starting point for the design of novel modulators of key biological targets such as the dopamine transporter. Through systematic structural modifications and rigorous in vitro evaluation, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The hypothetical SAR presented in this guide, grounded in established medicinal chemistry principles, provides a framework for the rational design of new analogues. The detailed experimental protocols offer a clear path for their biological characterization. Future work should focus on synthesizing these and other novel analogues and subjecting them to the described assays to validate these predictions and further elucidate the rich pharmacology of this important scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bldpharm.com [bldpharm.com]
In Vitro Efficacy of 4-(4-Methoxyphenoxy)piperidine Analogs as Sigma-1 Receptor Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative in vitro efficacy analysis of piperidine derivatives structurally related to 4-(4-Methoxyphenoxy)piperidine. Due to the limited availability of public data on this compound, this document focuses on a series of N-[(4-methoxyphenoxy)ethyl]piperidine analogs that have been evaluated for their binding affinity to sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders.
The data presented herein is crucial for understanding the structure-activity relationships within this class of compounds and for guiding future drug discovery efforts.
Comparative Efficacy of N-[(4-Methoxyphenoxy)ethyl]piperidine Analogs
The following table summarizes the in vitro binding affinities of several N-[(4-methoxyphenoxy)ethyl]piperidine derivatives for the σ1 and σ2 receptors. The binding affinity is expressed as the inhibitor constant (Ki), with lower values indicating higher affinity.
| Compound ID | Structure | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| 1b | 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | 0.89 | 52.3 | 58.8 |
| (R)-2b | (R)-1-[2-(4-methoxyphenoxy)propyl]-4-methylpiperidine | 1.49 | >1000 | >671 |
| (S)-2b | (S)-1-[2-(4-methoxyphenoxy)propyl]-4-methylpiperidine | 1.25 | >1000 | >800 |
| (R)-3b | (R)-1-[2-(4-methoxyphenoxy)ethyl]-2-methylpiperidine | >39 | ND | ND |
| (S)-3b | (S)-1-[2-(4-methoxyphenoxy)ethyl]-2-methylpiperidine | >39 | ND | ND |
| 5b | cis-1-[2-(4-methoxyphenoxy)ethyl]-2,6-dimethylpiperidine | >39 | ND | ND |
| 6b | 1-[2-(4-methoxyphenoxy)ethyl]-2,2,6,6-tetramethylpiperidine | >39 | ND | ND |
| ND: Not Determined |
Experimental Protocols
The binding affinities presented in this guide were determined using radioligand binding assays. Below are the detailed methodologies for these key experiments.
Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Radioligand Binding Assays
Objective: To determine the binding affinity of the test compounds for the σ1 and σ2 receptors.
Materials:
-
Radioligand for σ1: --INVALID-LINK---pentazocine
-
Radioligand for σ2: [3H]di-o-tolylguanidine ([3H]DTG) in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to prevent binding to σ1 sites.
-
Membrane Preparations: Homogenates of guinea pig brain tissue or cell lines expressing the target receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Test Compounds: N-[(4-methoxyphenoxy)ethyl]piperidine analogs.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: A mixture containing the membrane preparation, the radioligand, and varying concentrations of the test compound is prepared in the assay buffer.
-
Competition: The test compounds compete with the radioligand for binding to the σ1 or σ2 receptors.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed with cold assay buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated from competition binding curves. The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways upon ligand binding.[1][2][3]
Caption: A simplified diagram of the Sigma-1 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the general workflow for determining the binding affinity of a compound using a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
In Vivo Performance of Novel 4-(4-Methoxyphenoxy)piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of novel 4-(4-Methoxyphenoxy)piperidine derivatives, with a focus on their potential therapeutic applications in the central nervous system (CNS). The data presented is intended to offer an objective comparison with alternative compounds and is supported by detailed experimental protocols.
Executive Summary
The novel this compound derivative, 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine (Compound 1b) , has demonstrated significant in vivo activity as a potent anti-amnesic agent. Its mechanism of action is attributed to its high affinity and agonist activity at the sigma-1 (σ1) receptor. This guide compares the performance of Compound 1b with other relevant piperidine derivatives exhibiting analgesic and anxiolytic properties, as well as with established therapeutic agents.
Comparative In Vivo Efficacy Data
The following tables summarize the quantitative data from various in vivo studies, providing a comparative overview of the subject compound and its alternatives.
Table 1: Anti-Amnesic and Cognitive Enhancement Activity
| Compound | Animal Model | Assay | Dosage | Route | Key Findings |
| Compound 1b | Mouse (Aβ25-35 peptide-induced amnesia) | Y-Maze Test | Not Specified | Not Specified | Potent anti-amnesic effects, associated with σ1 receptor agonism. |
| Donepezil | Mouse (Scopolamine-induced amnesia) | Y-Maze Test | 3 mg/kg | p.o. | Significantly prevented memory impairment.[1] |
| Donepezil | Mouse (Aβ25-35 peptide-induced amnesia) | Y-Maze & Passive Avoidance | 0.5-1 mg/kg | i.p. | Reversed alternation deficits; effect blocked by σ1 antagonist.[2][3] |
Table 2: Antidepressant-like and Anxiolytic Activity
| Compound | Animal Model | Assay | Dosage | Route | Key Findings |
| Compound 1b (inferred) | Mouse | Forced Swim Test | Not Specified | Not Specified | Expected antidepressant-like activity due to σ1 agonism. |
| PRE-084 (σ1 Agonist) | Mouse (Albino Swiss & C57BL/6J) | Forced Swim Test | Not Specified | Not Specified | Exhibited significant antidepressant-like effects.[4] |
| Phencyclidine Derivatives (M and L) | Mouse | Elevated Plus Maze | 10 mg/kg | i.p. | Increased time spent in open arms, suggesting anxiolytic effects. |
Table 3: Analgesic Activity of Piperidine Analogues
| Compound | Animal Model | Assay | Dosage | Route | Key Findings |
| Alkyl Piperidine Derivative (1e) | Not Specified | Tail Immersion | Not Specified | Not Specified | Highly significant analgesia, more potent than standard drug.[5] |
| 4,4-disubstituted piperidines | Mouse | Writhing & Tail-flick tests | Not Specified | Not Specified | Analgesic potency comparable to morphine. |
| 2-methylaminobenzimidazole derivative (7) | Mouse | Acetic acid induced writhing | 100 mg/kg b.w | Not Specified | Potent analgesic activity (89% inhibition).[6] |
Signaling Pathways and Experimental Workflows
Sigma-1 (σ1) Receptor Signaling Pathway
The therapeutic effects of this compound derivatives in the CNS are largely mediated by the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Upon agonist binding, the σ1 receptor translocates and modulates various downstream signaling pathways, influencing neuronal survival and plasticity.
Caption: Sigma-1 receptor signaling pathway activated by agonist binding.
Experimental Workflow for In Vivo Behavioral Testing
The following diagram illustrates a typical workflow for assessing the CNS effects of novel compounds in rodent models.
References
- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-amnesic and neuroprotective effects of donepezil against amyloid beta25-35 peptide-induced toxicity in mice involve an interaction with the sigma1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effect of PRE-084, a selective sigma1 receptor agonist, in Albino Swiss and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reddit.com [reddit.com]
A Comparative Analysis of 4-(4-Methoxyphenoxy)piperidine and Other Sigma-1 Receptor Modulators for Researchers and Drug Development Professionals
An in-depth guide to the performance, experimental data, and signaling pathways of key sigma-1 receptor modulators.
The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. Its modulation can influence various cellular processes, including calcium signaling, neuronal survival, and synaptic plasticity. This guide provides a comparative analysis of 4-(4-Methoxyphenoxy)piperidine, a potent S1R ligand, against other well-characterized S1R modulators, offering a valuable resource for researchers and professionals in the field of drug development.
Performance Comparison: Binding Affinity and Selectivity
The affinity of a compound for the sigma-1 receptor, along with its selectivity over the sigma-2 (S2R) subtype, are critical parameters in the development of targeted therapeutics. The following table summarizes the binding affinities (Ki) of this compound and other notable S1R modulators.
| Compound | Type | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (S2R/S1R) |
| This compound | Agonist | 0.89 - 1.49[1] | 52.3 - 809[1] | ~59 - 543 |
| (+)-Pentazocine | Agonist | 3.1 - 8.2 | 1,500 - 5,000 | ~183 - 1,613 |
| PRE-084 | Agonist | 2.2 - 53.2[2] | >10,000 | >188 |
| SA4503 (Cutamesine) | Agonist | 4.6 - 17.4[3] | 63.1 - 1784[3] | ~14 - 103 |
| ANAVEX 2-73 | Agonist | 8.6 | >10,000 | >1,163 |
| Haloperidol | Antagonist | 1.6 - 3.8 | 11.2 - 20 | ~3 - 13 |
| NE-100 | Antagonist | 0.8 - 1.2 | 150 - 250 | ~125 - 313 |
| BD-1047 | Antagonist | 4.7 - 9.1 | 100 - 200 | ~11 - 43 |
Functional Activity: In Vitro and In Vivo Models
The functional activity of S1R modulators is assessed through a variety of in vitro and in vivo assays that measure their agonist or antagonist effects on cellular and behavioral endpoints.
In Vitro Functional Assays
| Assay | Agonist Response | Antagonist Response |
| Calcium Imaging | Inhibition of KCl-induced calcium influx.[4][5] Effective concentrations for agonists like (+)-SKF10047 are in the range of 1-100 µM.[4] | Blockade of agonist-induced inhibition of calcium influx.[5] |
| Neurite Outgrowth | Promotion of neurite elongation. | Inhibition of agonist-induced neurite outgrowth. |
| ERK Phosphorylation | Can either increase or decrease ERK phosphorylation depending on the cell type and conditions.[6][7][8] | Reverses the effect of agonists on ERK phosphorylation.[6] |
In Vivo Behavioral Models
| Model | Agonist Effect | Antagonist Effect |
| Novel Object Recognition (NOR) Test | Improves recognition memory. PRE-084 has shown efficacy at doses of 0.3-0.5 mg/kg.[9] | No improvement or potential impairment of recognition memory. |
| Forced Swim Test (FST) | Reduces immobility time, indicating antidepressant-like effects. SA4503 and (+)-pentazocine show dose-dependent reductions.[10] | Can block the antidepressant-like effects of agonists.[10] |
| Anti-Amnesic Models | Reverses cognitive deficits induced by amnesic agents. This compound displays potent anti-amnesic effects.[11] | Can block the anti-amnesic effects of agonists. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize S1R modulators.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
[³H]-(+)-Pentazocine (radioligand)
-
Membrane preparations from guinea pig brain or cells expressing S1R
-
Test compound
-
Non-specific binding control (e.g., Haloperidol at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, membrane preparation, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the radioligand [³H]-(+)-Pentazocine at a concentration near its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.
Calcium Imaging Assay
Objective: To assess the functional activity of S1R modulators by measuring their effect on intracellular calcium levels.
Materials:
-
Cells expressing S1R (e.g., PC12, SH-SY5Y, or primary neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Potassium chloride (KCl) solution to induce depolarization
-
Test compound (agonist or antagonist)
-
Fluorescence microscope with an imaging system
Procedure:
-
Plate the cells on glass coverslips and allow them to adhere.
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) in HBSS for a specified time at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip on the stage of the fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
To test for agonist activity, pre-incubate the cells with the test compound for a few minutes. Then, stimulate the cells with a depolarizing concentration of KCl and record the change in fluorescence.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known S1R agonist. Then, stimulate with KCl and record the fluorescence change.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve, normalizing the response to the baseline.
Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of S1R modulators on recognition memory in rodents.
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and/or color from the familiar objects)
-
Test compound
-
Vehicle control
-
Rodents (mice or rats)
Procedure:
-
Habituation: On the first day, allow each animal to freely explore the empty open field arena for 5-10 minutes.
-
Familiarization/Training (T1): On the second day, place two identical objects in the arena. Administer the test compound or vehicle to the animals (e.g., 30 minutes before the trial). Place each animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Testing (T2): After a retention interval (e.g., 1 hour or 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.
Signaling Pathways and Visualizations
Sigma-1 receptor activation triggers a complex array of downstream signaling events that contribute to its diverse physiological effects.
Sigma-1 Receptor Signaling Cascade
Upon agonist binding, the sigma-1 receptor dissociates from the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. This allows S1R to translocate and interact with various client proteins, including ion channels and G-protein coupled receptors. A key downstream pathway involves the modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, Tropomyosin receptor kinase B (TrkB). This can lead to the activation of the Extracellular signal-regulated kinase (ERK) pathway, promoting neuronal survival and plasticity.
Caption: Sigma-1 Receptor Signaling Pathway
Experimental Workflow for S1R Compound Screening
The process of identifying and characterizing new sigma-1 receptor modulators typically follows a multi-step workflow, from initial high-throughput screening to in-depth in vivo evaluation.
References
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Sigma-1 receptor knockout mice display a depressive-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloperidol increases false recognition memory of thematically related pictures in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sigma 1 receptor regulates ERK activation and promotes survival of optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sigma 1 receptor subtype is involved in the relief of behavioral despair in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 4-(4-Methoxyphenoxy)piperidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-(4-Methoxyphenoxy)piperidine with Alternative Compounds Supported by Experimental Data.
This guide provides a detailed comparative analysis of the cross-reactivity profile of this compound, a piperidine derivative with significant potential in neuroscience research. Its pharmacological characteristics are compared with two well-established drugs, Donepezil and Haloperidol, to offer a clear perspective on its selectivity and potential off-target effects. This document is intended to aid researchers in making informed decisions for their drug discovery and development projects.
Introduction
This compound belongs to a class of compounds known as phenoxyalkylpiperidines. Structural analogs have demonstrated a high affinity for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein involved in the modulation of various signaling pathways and implicated in several central nervous system disorders. Understanding the selectivity of this compound for the σ1 receptor over other receptors is crucial for predicting its therapeutic potential and side-effect profile.
Comparative Cross-Reactivity Data
The following table summarizes the available binding affinity data (Ki in nM) for this compound and the comparator compounds, Donepezil and Haloperidol. Lower Ki values indicate higher binding affinity.
| Target Receptor | This compound (Ki, nM) | Donepezil (Ki, nM) | Haloperidol (Ki, nM) |
| Sigma-1 (σ1) | ~0.89-1.49 (inferred) | 14.6 [1] | ~10-100 |
| Sigma-2 (σ2) | >50 (inferred) | - | - |
| Dopamine D2 | - | >10,000 | 0.89 [2] |
| Adrenergic α1 | - | >1,000 | 12 |
| Serotonin 5-HT2A | - | >1,000 | 37 |
| Muscarinic M1 | - | >1,000 | >10,000 |
| Histamine H1 | - | >1,000 | 60 |
Analysis of Selectivity Profiles
Based on the available data, this compound is predicted to be a potent and selective sigma-1 (σ1) receptor ligand. Its estimated high affinity for the σ1 receptor, coupled with the lower affinity of its analogs for the sigma-2 (σ2) receptor, suggests a favorable selectivity profile within the sigma receptor family.
Donepezil , an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, also exhibits a notable affinity for the σ1 receptor, suggesting that some of its therapeutic effects may be mediated through this target.[1] However, its primary mechanism of action is the inhibition of acetylcholinesterase.
Haloperidol , a typical antipsychotic, is a potent dopamine D2 receptor antagonist.[2][4] While it also binds to σ1 receptors, its affinity is considerably lower than for the D2 receptor, and it displays significant affinity for several other receptors, contributing to its side-effect profile.
Experimental Protocols
A standard experimental method for determining the binding affinity of a compound to the sigma-1 receptor is the radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the human sigma-1 receptor.
Materials:
-
Radioligand: [³H]-(+)-Pentazocine (a selective σ1 receptor agonist)
-
Membrane Preparation: Homogenized cell membranes expressing the human sigma-1 receptor (e.g., from HEK-293 cells or guinea pig liver)
-
Non-specific Binding Control: Haloperidol (at a high concentration, e.g., 10 µM)
-
Test Compound: this compound
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Incubation Plates: 96-well plates
-
Filtration System: Glass fiber filters and a cell harvester
-
Scintillation Counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Plate Setup:
-
Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, a high concentration of haloperidol, and the membrane preparation.
-
Test Compound Wells: Add assay buffer, [³H]-(+)-pentazocine, a specific dilution of the test compound, and the membrane preparation.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Sigma-1 Receptor Signaling Pathway Activation.
Caption: Experimental Workflow for Cross-Reactivity Profiling.
Conclusion
While direct and comprehensive cross-reactivity data for this compound is not extensively available in the public domain, the analysis of structurally related compounds strongly suggests its role as a potent and selective sigma-1 receptor agonist. Its inferred selectivity profile appears superior to that of Haloperidol and distinct from the primary mechanism of Donepezil. Further in-depth screening against a broad panel of receptors and ion channels is warranted to fully elucidate its off-target interaction profile and solidify its potential as a valuable research tool for investigating the therapeutic implications of sigma-1 receptor modulation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of 4-Methoxyphencyclidine: A Comparative Spectral Analysis
For Immediate Release
This guide provides a comprehensive spectral characterization of 4-methoxyphencyclidine (4-MeO-PCP), a dissociative anesthetic of the arylcyclohexylamine class. For comparative purposes, spectral data for its structural isomer, 3-methoxyphencyclidine (3-MeO-PCP), and the parent compound, phencyclidine (PCP), are also presented. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their analytical signatures using gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
Executive Summary
4-Methoxyphencyclidine is a psychoactive substance that has emerged on the novel psychoactive substances (NPS) market. Its structural similarity to PCP and other analogs necessitates robust analytical methods for its unambiguous identification. This guide summarizes the key spectral features of 4-MeO-PCP and its close relatives, providing a valuable resource for forensic laboratories, clinical toxicologists, and researchers in the field of pharmacology and medicinal chemistry. The differentiation between the 3-MeO and 4-MeO positional isomers is of particular importance due to potential differences in their pharmacological and toxicological profiles.
Spectral Data Comparison
The following tables summarize the key spectral data obtained for 4-MeO-PCP, 3-MeO-PCP, and PCP.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
Table 1: Key Mass Fragments (m/z) and Relative Intensities from Electron Ionization (EI) GC-MS
| Compound | Molecular Ion (M+) | Base Peak | Other Significant Fragments (m/z) |
| 4-MeO-PCP | 273 | 188 | 272, 230, 216, 121 |
| 3-MeO-PCP | 273 | 230 | 272, 216, 188, 121 |
| PCP | 243 | 200 | 242, 186, 91, 84 |
Note: The fragmentation patterns of 4-MeO-PCP and 3-MeO-PCP are very similar, and their differentiation by mass spectrometry alone can be challenging. Chromatographic separation is crucial for their distinction.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | 4-MeO-PCP | 3-MeO-PCP | PCP |
| Aromatic-H | 7.4 (d), 7.0 (d) | 7.3-7.1 (m), 6.9-6.8 (m) | 7.5-7.2 (m) |
| Methoxy-H (OCH₃) | 3.85 (s) | 3.80 (s) | - |
| Piperidine/Cyclohexyl-H | 3.1-1.6 (m) | 3.1-1.6 (m) | 2.7-1.4 (m) |
Note: The ¹H-NMR spectrum of 4-MeO-PCP is distinguished by two doublets in the aromatic region, indicative of para-substitution on the phenyl ring.[2]
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | 4-MeO-PCP | 3-MeO-PCP | PCP |
| Aromatic C-O | ~158 | ~159 | - |
| Aromatic C (quaternary) | ~135 | ~145 | ~143 |
| Aromatic C-H | ~128, ~114 | ~129, ~119, ~113, ~112 | ~128, ~127, ~126 |
| Methoxy C (OCH₃) | ~55 | ~55 | - |
| Piperidine/Cyclohexyl C | ~60-20 | ~60-20 | ~64-24 |
Fourier-Transform Infrared (FTIR) Spectroscopy Data
Table 4: Key FTIR Absorption Bands (cm⁻¹) (HCl Salt)
| Functional Group | 4-MeO-PCP | 3-MeO-PCP | PCP |
| Amine Salt (N-H⁺ stretch) | 2700-2000 | 2700-2000 | 2700-2000 |
| C-H stretch (aliphatic) | 3000-2800 | 3000-2800 | 3000-2800 |
| C=C stretch (aromatic) | ~1610, ~1510 | ~1600, ~1580 | ~1600, ~1490 |
| C-O stretch (aryl ether) | ~1250, ~1030 | ~1260, ~1040 | - |
| Fingerprint Region | Enriched with peaks for discrimination | Enriched with peaks for discrimination | Enriched with peaks for discrimination |
Note: The FTIR spectra of the hydrochloride salts of these compounds are characterized by a broad absorption in the 2000-2700 cm⁻¹ region, which is typical for amine salts.[2][3]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890A GC coupled to an Agilent 5975C MS detector.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[4]
-
Injector Temperature: 280°C.[4]
-
Oven Temperature Program: Initial temperature of 100°C for 1 min, ramped at 12°C/min to 300°C, and held for 9 min.[4]
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 30-550 amu.[4]
-
-
Sample Preparation: Samples were dissolved in methanol to a concentration of approximately 4 mg/mL.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.[4]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Sample Preparation: Approximately 6 mg of the analyte was dissolved in 1 mL of the deuterated solvent.[4]
-
Acquisition Parameters:
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: Thermo-Nicolet Nexus 670 FTIR spectrometer or equivalent.[2]
-
Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal.[2]
-
Spectral Range: 4000-400 cm⁻¹.[5]
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact.
Analytical Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the identification and characterization of a novel psychoactive substance like 4-MeO-PCP.
References
- 1. Determination of 3-MeO-PCP in human blood and urine in a fatal intoxication case, with a specific focus on metabolites identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dea.gov [dea.gov]
- 3. researchgate.net [researchgate.net]
- 4. swgdrug.org [swgdrug.org]
- 5. mdpi.com [mdpi.com]
- 6. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Piperidine Derivatives as Enzyme Inhibitors
For researchers, medicinal chemists, and drug development professionals, the piperidine scaffold represents a cornerstone in the design of potent and selective enzyme inhibitors. Its conformational flexibility, basic nitrogen atom, and synthetic tractability make it a privileged structure in modern medicinal chemistry. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of piperidine derivatives as inhibitors of three key enzymes implicated in major diseases: Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1), and Dipeptidyl Peptidase-IV (DPP-4). We will delve into the nuanced molecular interactions that govern inhibitory potency, supported by experimental data and detailed protocols for assessing enzymatic activity.
The Enduring Importance of the Piperidine Moiety
The piperidine ring is a recurring motif in a vast number of pharmaceuticals and bioactive molecules. Its chair and boat conformations allow for precise spatial orientation of substituents, facilitating optimal interactions with enzyme active sites. The basicity of the piperidine nitrogen can be modulated to influence pharmacokinetic properties and to establish critical hydrogen bonds or ionic interactions with acidic residues within the enzyme. This unique combination of features has made piperidine a go-to scaffold for the development of enzyme inhibitors across various therapeutic areas.
Acetylcholinesterase (AChE) Inhibitors: Combating Neurological Decline
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, as it increases acetylcholine levels in the brain, thereby improving cognitive function[1]. Piperidine-based AChE inhibitors, such as the blockbuster drug Donepezil, are a testament to the scaffold's effectiveness.
Structure-Activity Relationship (SAR) of Piperidine-Based AChE Inhibitors
The SAR of piperidine derivatives as AChE inhibitors is well-established, with several key structural features influencing potency. A general pharmacophore model involves a basic piperidine nitrogen, a central linker, and an aromatic or heteroaromatic moiety.
-
The Benzylpiperidine Core: The 1-benzylpiperidine moiety is a common feature in many potent AChE inhibitors. The benzyl group often interacts with the peripheral anionic site (PAS) of AChE through π-π stacking interactions, while the piperidine nitrogen interacts with the catalytic anionic site (CAS)[2].
-
Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact inhibitory activity. For instance, bulky and lipophilic groups at the para position of the benzamide in 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been shown to substantially increase activity[3].
-
The Linker Region: The linker connecting the piperidine ring to other functionalities plays a crucial role in spanning the distance between the CAS and PAS of AChE. The length and rigidity of the linker are critical for optimal binding. For example, replacing a flexible ethylamine linker with a more rigid indanone moiety, as seen in Donepezil (E2020), resulted in a highly potent inhibitor with an IC50 of 5.7 nM[2].
-
Substitution on the Piperidine Ring: Modifications to the piperidine ring itself can also modulate activity. For instance, in a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives, a fluorine atom at the ortho position of the benzamide ring resulted in the most active compound with an IC50 of 13 nM, demonstrating superior activity to the reference drug donepezil[4].
Comparative Analysis of Piperidine-Based AChE Inhibitors
The following table summarizes the inhibitory potency of representative piperidine derivatives against AChE, highlighting the impact of structural modifications.
| Compound Name/Number | Structure | AChE IC50 (nM) | Key SAR Insights | Reference |
| Donepezil (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 | Rigid indanone linker optimally spans CAS and PAS. | [2] |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 | Bulky para-substituent on the benzamide enhances activity. | [3] |
| Compound 5d | N-(2-(piperidine-1-yl)ethyl)-2-fluorobenzamide | 13 | Ortho-fluoro substitution on the benzamide ring improves potency. | [4] |
| Compound 19 | 2-(4-fluorophenyl)-1-(4-(piperidin-1-ylmethyl)phenyl)ethan-1-one | 5100 | Demonstrates moderate inhibitory activity. | [1] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman[5][6].
Principle: This assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm[5][7]. The rate of color development is proportional to the AChE activity.
Step-by-Step Methodology: [6][8]
-
Reagent Preparation:
-
Prepare a 50 mM Tris-HCl buffer (pH 8.0).
-
Dissolve DTNB in the buffer to a final concentration of 10 mM.
-
Prepare a 200 mM solution of acetylthiocholine iodide (ATCI) in the buffer.
-
Prepare various concentrations of the test piperidine derivatives in a suitable solvent (e.g., DMSO).
-
Prepare a solution of AChE (e.g., from electric eel) in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
1710 µL of Tris-HCl buffer.
-
250 µL of the test compound solution (or solvent for control).
-
10 µL of AChE solution.
-
20 µL of DTNB solution.
-
-
Incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm in kinetic mode for 3-5 minutes, taking readings every 10-30 seconds[6][7].
-
The rate of the reaction is calculated from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve[4].
-
Diagram of the Acetylcholinesterase Inhibition Assay Workflow
Caption: Workflow for AChE inhibition assay using Ellman's method.
Beta-Secretase 1 (BACE1) Inhibitors: A Key Target in Alzheimer's Disease
BACE1 is an aspartyl protease that plays a crucial role in the amyloidogenic pathway, initiating the cleavage of the amyloid precursor protein (APP) to produce the amyloid-beta (Aβ) peptide[9]. The accumulation of Aβ in the brain is a pathological hallmark of Alzheimer's disease. Therefore, inhibiting BACE1 is a primary therapeutic strategy to reduce Aβ production[10]. Piperidine and piperazine derivatives have been extensively explored as BACE1 inhibitors.
Structure-Activity Relationship (SAR) of Piperidine-Based BACE1 Inhibitors
The development of potent and selective BACE1 inhibitors is challenging due to the large, open active site of the enzyme. However, several key SAR principles have emerged for piperidine-containing inhibitors.
-
Isophthalamide and Acylguanidine Scaffolds: Many potent BACE1 inhibitors incorporate isophthalamide or acylguanidine moieties that can form critical hydrogen bonding interactions with the catalytic aspartate residues (Asp32 and Asp228) in the BACE1 active site[11].
-
Substitutions on the Piperidine/Piperazine Ring: The piperidine or piperazine ring often occupies the S1' and S2' pockets of the enzyme. Substituents on this ring can significantly influence potency and selectivity. For instance, in a series of 2-oxopiperazine-containing inhibitors, an N-benzyl substituent was found to be more potent than an N-isobutyl derivative[11].
-
Rigidification and Conformational Constraint: Introducing conformational constraints, such as through the use of spirocyclic structures or cyclopropane rings, can enhance binding affinity by reducing the entropic penalty upon binding[10].
-
Targeting Hydrophobic Pockets: The active site of BACE1 contains several hydrophobic pockets. Designing piperidine derivatives with appropriate hydrophobic substituents that can occupy these pockets is a key strategy to improve potency.
Comparative Analysis of Piperidine-Based BACE1 Inhibitors
The following table presents a comparison of different piperidine and piperazine-based BACE1 inhibitors and their potencies.
| Compound Number | General Structure | BACE1 IC50/Ki | Key SAR Insights | Reference |
| Compound 5a | N-benzyl-2-oxopiperazinone with isophthalamide | Ki = 2 nM | Potent inhibition with N-benzyl-2-oxopiperazinone occupying P1'/P2' sites. | [11] |
| Compound 6j | Oxazolidinone derivative | IC50 = 23 nM | Bicyclic derivatives show good inhibitory activity. | [11] |
| Compound 4 | Six-membered ring sultam derivative | IC50 = 4 nM | Demonstrates high potency and reduction in Aβ levels. | [10] |
| Compound 14 | N-(2-(4-phenylpiperazine-1-yl)phenyl)thiophene-carboxamide | >60% inhibition at 10 µM | Ugi-multicomponent reaction product showing moderate inhibition. | [12] |
Experimental Protocol: BACE1 Inhibition Assay (FRET-Based)
Fluorescence Resonance Energy Transfer (FRET) assays are commonly used for high-throughput screening of BACE1 inhibitors due to their sensitivity and homogeneous format[9][13].
Principle: The assay utilizes a peptide substrate containing the BACE1 cleavage site flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity[13].
Step-by-Step Methodology: [13][14]
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., acetate buffer, pH 4.5).
-
Reconstitute the BACE1 FRET peptide substrate in the assay buffer.
-
Prepare various concentrations of the test piperidine derivatives in a suitable solvent (e.g., DMSO).
-
Dilute the purified recombinant human BACE1 enzyme to the desired concentration in the assay buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Prepare a master mixture containing the assay buffer and the FRET substrate.
-
Add the test inhibitor solution to the wells.
-
For positive and blank controls, add the same solution without the inhibitor.
-
Initiate the reaction by adding the diluted BACE1 enzyme to the wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence in kinetic mode using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm) for a specified period (e.g., 20-60 minutes)[13][14].
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition as described for the AChE assay.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Diagram of the BACE1 FRET Assay Workflow
Caption: Workflow for BACE1 inhibition assay using a FRET-based method.
Dipeptidyl Peptidase-IV (DPP-4) Inhibitors: A Modern Approach to Diabetes Management
DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable class of oral antidiabetic agents for the treatment of type 2 diabetes[15][16]. Piperidine-containing compounds are among the most successful DPP-4 inhibitors.
Structure-Activity Relationship (SAR) of Piperidine-Based DPP-4 Inhibitors
The SAR of piperidine derivatives as DPP-4 inhibitors is well-defined, with a focus on interactions with the S1 and S2 subsites of the enzyme.
-
The Piperidine Moiety: The piperidine ring, often with an amino group, is designed to mimic the proline residue of natural substrates and binds to the S1 pocket of DPP-4. The basic nitrogen of the piperidine is crucial for forming a salt bridge with the glutamate residues (Glu205 and Glu206) in the active site[17].
-
Substituents on the Piperidine Ring: The stereochemistry and substitution pattern on the piperidine ring are critical for potent inhibition. For example, piperidine-3-carboxylic acid has been shown to be more effective than L-proline derivatives[18].
-
The S2 Subsite Binders: A variety of aromatic and heteroaromatic groups are attached to the piperidine scaffold to occupy the hydrophobic S2 subsite. The nature of these groups significantly influences the inhibitory potency and selectivity. For instance, in a series of pyrazole-incorporated thiosemicarbazones, a bromo substituent at the para position of a benzylidene moiety led to a potent DPP-4 inhibitor with an IC50 of 1.266 nM[19].
-
Flexibility and Linkers: The linker connecting the piperidine core to the S2 binding moiety can influence the overall conformation and binding affinity. Flexible linkers, such as an amide group outside the ring system, have been explored to optimize interactions[17].
Comparative Analysis of Piperidine-Based DPP-4 Inhibitors
The table below compares the inhibitory activities of several piperidine-based DPP-4 inhibitors.
| Compound Number | General Structure | DPP-4 IC50 | Key SAR Insights | Reference |
| Compound 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 µM | The benzyl substituent targets hydrophobic interactions. | [17] |
| Compound 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 µM | The amino group is crucial for interaction with the S1 pocket. | [17] |
| Compound 2f | Pyrazole incorporated thiosemicarbazone | 1.266 ± 0.264 nM | Para-bromo substitution on the benzylidene moiety enhances potency. | [19] |
| Sitagliptin | (Reference Drug) | 4.380 ± 0.319 nM | A well-established DPP-4 inhibitor for comparison. | [19] |
Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)
Fluorometric assays are widely used for screening DPP-4 inhibitors due to their high sensitivity and suitability for high-throughput formats[15][20].
Principle: The assay utilizes a fluorogenic substrate, typically Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves the Gly-Pro dipeptide, releasing the highly fluorescent AMC, which can be detected at an excitation wavelength of around 360 nm and an emission wavelength of approximately 460 nm[15][21]. The rate of fluorescence increase is directly proportional to the DPP-4 activity.
Step-by-Step Methodology: [15][20][22]
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., Tris-HCl, pH 7.5).
-
Dissolve the fluorogenic substrate (Gly-Pro-AMC) in the assay buffer.
-
Prepare various concentrations of the test piperidine derivatives in a suitable solvent (e.g., DMSO).
-
Dilute the purified recombinant human DPP-4 enzyme to the desired concentration in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the test inhibitor solution to the wells.
-
Add the DPP-4 enzyme solution to the wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence in kinetic mode at Ex/Em = 360/460 nm for 15-30 minutes at 37°C, protected from light[15][20].
-
Determine the reaction rate from the linear phase of the fluorescence signal over time.
-
Calculate the percentage of inhibition as previously described.
-
Determine the IC50 value from the dose-response curve.
-
Diagram of the DPP-4 Fluorometric Assay Workflow
Caption: Workflow for DPP-4 inhibition assay using a fluorometric method.
Conclusion: The Versatility and Future of Piperidine-Based Enzyme Inhibitors
This guide has provided a comparative overview of the structure-activity relationships of piperidine derivatives as inhibitors of AChE, BACE1, and DPP-4. The data and protocols presented herein underscore the versatility of the piperidine scaffold in the design of potent and selective enzyme inhibitors. A thorough understanding of the SAR for each target enzyme, coupled with robust and reliable enzymatic assays, is paramount for the successful development of novel therapeutics. As our understanding of disease biology deepens and synthetic methodologies evolve, the piperidine ring is poised to remain a central and indispensable component in the medicinal chemist's toolbox for crafting the next generation of enzyme inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-(2-(Piperazin-1-yl)phenyl)arylamide Derivatives as β-Secretase (BACE1) Inhibitors: Simple Synthesis by Ugi Four-Component Reaction and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. assaygenie.com [assaygenie.com]
- 16. mdpi.com [mdpi.com]
- 17. oatext.com [oatext.com]
- 18. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
- 21. Dipeptidyl peptidase IV (DPP4) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 22. content.abcam.com [content.abcam.com]
A Comparative Analysis of 3,3-Difluoro- and 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffolds as Dopamine D4 Receptor Antagonists
In the landscape of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. This guide provides a detailed comparison of two closely related fluorinated piperidine scaffolds: 3,3-difluoro-3-(phenoxymethyl)piperidine and 4,4-difluoro-3-(phenoxymethyl)piperidine. The focus of this analysis is on their activity as Dopamine D4 receptor (D4R) antagonists, a target of interest for the treatment of neuropsychiatric disorders such as L-DOPA-induced dyskinesias in Parkinson's disease.
This comparison is primarily based on a comprehensive study that systematically evaluated a series of compounds based on these two scaffolds, offering valuable insights for researchers and drug development professionals.[1][2][3]
Physicochemical and Pharmacological Properties
The position of the gem-difluoro group on the piperidine ring significantly influences the molecule's properties. Moving the electron-withdrawing difluoro group from the 4-position to the 3-position, closer to the basic nitrogen atom, is known to modulate the pKa of the piperidine nitrogen.[3] This alteration in basicity has a cascading effect on other properties like lipophilicity (cLogP and cLogD) and, consequently, on metrics such as the Central Nervous System Multi-Parameter Optimization (CNS MPO) score, which is crucial for brain-penetrant drugs.
A key finding from comparative studies is that the 4,4-difluoro substitution pattern generally leads to more potent D4R antagonists compared to the 3,3-difluoro analogues.[2] While both scaffolds can yield compounds with nanomolar binding affinities, the 4,4-difluoro series has produced compounds with exceptional potency and selectivity.
Data Summary
The following tables summarize the quantitative data for representative compounds from both series, highlighting the differences in their D4R binding affinity and other key medicinal chemistry parameters.
Table 1: Structure-Activity Relationship of 3,3-Difluoropiperidine Scaffold Derivatives [2]
| Compound | Ar Group | cLogP | LipE | D4R Ki (nM) | pKi | CNS MPO |
| 7a | 4-fluorophenyl | 5.21 | 1.64 | 140 | 6.85 | 3.3 |
| 7b | 3,4-difluorophenyl | 5.28 | 1.40 | 210 | 6.68 | 3.2 |
| 7c | 4-fluoro-3-methylphenyl | 5.70 | 0.80 | 320 | 6.50 | 2.8 |
| 7d | 3-fluorophenyl | 5.21 | 0.68 | 1,280 | 5.89 | 3.3 |
Table 2: Structure-Activity Relationship of 4,4-Difluoropiperidine Scaffold Derivatives [2]
| Compound | Ar Group | cLogP | LipE | D4R Ki (nM) | pKi | CNS MPO |
| 8a | 4-fluorophenyl | 3.92 | 2.74 | 220 | 6.66 | 4.6 |
| 8b | 3,4-difluorophenyl | 4.00 | 3.23 | 5.5 | 8.26 | 4.5 |
| 8c | 3-methylphenyl | 4.38 | 2.40 | 13 | 7.89 | 4.1 |
| 8d | 4-chlorophenyl | 4.50 | 2.22 | 53 | 7.28 | 4.0 |
| 8e | phenyl | 3.86 | 2.70 | 27 | 7.57 | 4.6 |
| 8f | 3-fluoro-4-methylphenyl | 4.41 | 2.22 | 72 | 7.14 | 4.1 |
Note: The southern portion of the molecules (3-fluoro-4-methoxybenzyl) was kept constant for this direct comparison.
The data clearly indicates that while the initial 3,3-difluoro compounds showed modest D4R binding, they suffered from high lipophilicity (cLogP > 5.00) and poor LipE and CNS MPO scores (<4.0).[1][2] In contrast, the 4,4-difluoro analogues exhibited a distinct improvement in cLogP values by a full log unit, which is attributed to the change in pKa due to the increased distance of the gem-difluoro group from the piperidine nitrogen.[2] This led to a general improvement in the CNS MPO scores.[2] Notably, compound 8b from the 4,4-difluoro series displayed a potent Ki of 5.5 nM.[2]
Further structure-activity relationship (SAR) studies on the 4,4-difluoro scaffold led to the identification of even more potent compounds. For instance, incorporating a 4-cyanophenoxy group resulted in a compound with a Ki of 1.7 nM, and a 3,4-difluorophenoxy derivative showed a Ki of 2.7 nM.[1][2] Ultimately, a compound from this series, 14a , was identified with an exceptional D4R binding affinity (Ki = 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes.[1][3][4] However, this series of compounds was found to have poor microsomal stability and high plasma protein binding.[1][3][4]
Experimental Protocols
General Synthesis
The synthesis of both scaffolds follows a similar pathway, starting from commercially available tert-butyl-protected difluorinated hydroxymethylpiperidines.[1][3]
Step 1: Mesylation: The starting alcohol (tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate or its 4,4-difluoro regioisomer) is treated with methanesulfonic anhydride in the presence of triethylamine in dichloromethane to yield the corresponding mesylate.[1][3]
Step 2: Phenolic Displacement: The mesylate is then reacted with the desired phenol in the presence of cesium carbonate in dimethylformamide to afford the ether-linked product.[1][3]
Step 3: Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed using either trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane.[2]
Step 4: N-Alkylation: The final derivatives are obtained by N-alkylation of the secondary amine via reductive amination with the appropriate aldehyde.[2]
Dopamine D4 Receptor Binding Assay
The D4 receptor binding affinity (Ki) of the synthesized compounds was determined by competitive inhibition of [3H]N-methylspiperone binding in membranes harvested from HEK293 cells stably expressing the human D4 receptor.[2] The Ki values were determined in triplicate.[2]
Conclusion
The comparative analysis of 3,3-difluoro- and 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds reveals a clear advantage for the 4,4-difluoro substitution pattern in the context of developing potent and selective Dopamine D4 receptor antagonists. The key takeaways are:
-
Potency: The 4,4-difluoro scaffold consistently yields more potent D4R antagonists, with several derivatives exhibiting single-digit nanomolar to sub-nanomolar binding affinities.[1][2]
-
Physicochemical Properties: The 4,4-difluoro substitution leads to more favorable physicochemical properties for CNS drug candidates, including lower lipophilicity and improved CNS MPO scores, primarily due to the increased distance of the electronegative fluorine atoms from the basic piperidine nitrogen.[2]
-
Developability: While the 4,4-difluoro series has demonstrated exceptional potency and selectivity, challenges related to metabolic stability and plasma protein binding need to be addressed in future drug development efforts.[1][3][4]
This guide underscores the subtle yet critical impact of fluorine positioning on the overall properties of a drug scaffold. The detailed experimental data and protocols provided herein serve as a valuable resource for medicinal chemists and pharmacologists working on the design and synthesis of novel CNS-active agents.
References
A Comparative Guide to CHT Inhibition: 4-(4-Methoxyphenoxy)piperidine vs. HC-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 4-(4-Methoxyphenoxy)piperidine and the well-established choline transporter (CHT) inhibitor, Hemicholinium-3 (HC-3). The high-affinity choline transporter is a critical component in cholinergic neurotransmission, responsible for the uptake of choline, the rate-limiting step in acetylcholine synthesis.[1] Its inhibition is a key area of research in neuroscience and drug development.
Quantitative Efficacy at the High-Affinity Choline Transporter (CHT)
The following table summarizes the inhibitory potency of HC-3 and the related compound ML352 on the high-affinity choline transporter (CHT). It is important to note that ML352 is a distinct molecule from this compound and is included here for comparative context within the broader class of piperidine-based CHT inhibitors. No direct CHT inhibition data for this compound has been identified in published studies.
| Compound | Target | Assay System | Potency (Kᵢ) | Potency (IC₅₀) | Mechanism of Inhibition |
| Hemicholinium-3 (HC-3) | CHT | Various (e.g., synaptosomes, transfected cells) | 1-5 nM[2][3] | ~50 nM (in cholinergic nerve terminals)[4] | Competitive[1] |
| ML352 | CHT | HEK293 cells expressing human CHT | 92 nM[5] | - | Noncompetitive[5] |
| ML352 | CHT | Mouse forebrain synaptosomes | 166 nM[6] | - | Noncompetitive[6] |
| This compound | CHT | Not available | Not available | Not available | Not available |
Mechanism of Action: A Tale of Two Inhibition Styles
HC-3 acts as a competitive inhibitor of the choline transporter.[1] Structurally mimicking choline, it binds to the same site on the CHT protein, thereby blocking choline from entering the neuron. This direct competition for the binding site is a hallmark of its inhibitory action.
In contrast, the related piperidine derivative, ML352, demonstrates noncompetitive inhibition .[5] This suggests that ML352 binds to an allosteric site on the CHT protein, a location distinct from the choline binding site. This binding event induces a conformational change in the transporter, which in turn prevents the transport of choline without directly blocking the choline binding site.
Signaling Pathway of Choline Transport and Inhibition
The following diagram illustrates the process of high-affinity choline uptake by the CHT and the points of inhibition by competitive and noncompetitive inhibitors.
Caption: Choline transport and inhibition pathway.
Experimental Protocols: Radiolabeled Choline Uptake Assay
The efficacy of CHT inhibitors is commonly determined using a radiolabeled choline uptake assay. This method directly measures the amount of choline transported into cells or synaptosomes.
Objective: To quantify the inhibition of high-affinity choline uptake by a test compound.
Materials:
-
HEK293 cells stably transfected with the human choline transporter (or synaptosomal preparations).
-
Culture medium and plates.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Radiolabeled choline (e.g., [³H]choline).
-
Test compounds (this compound and HC-3).
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
Procedure:
-
Cell Plating: Seed HEK293-CHT cells in appropriate culture plates and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled choline to each well to initiate the uptake.
-
Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C to allow for choline transport. This time is kept short to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the transport process and remove extracellular radiolabeled choline.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the amount of choline uptake in the presence of the inhibitor relative to the vehicle control. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of choline uptake.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the efficacy of a CHT inhibitor.
References
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]
- 3. Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Selectivity of 4-(4-benzyloxy)phenoxypiperidines as LSD1 Inhibitors
Introduction: The Critical Role of Selectivity in Targeting LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a pivotal therapeutic target in oncology and other diseases.[1] As a flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[2] Its overexpression is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and breast cancer, where it contributes to tumor progression and maintenance of cancer stem cells.[2][3]
The therapeutic potential of LSD1 inhibitors is, however, intrinsically linked to their selectivity. LSD1 shares structural and mechanistic similarities with other FAD-dependent amine oxidases, most notably Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes are critical for the metabolism of neurotransmitters, and their non-specific inhibition can lead to significant off-target effects, including adverse cardiovascular and neurological events.[3] Therefore, the development of highly selective LSD1 inhibitors is paramount to achieving a favorable therapeutic window.
This guide provides a comprehensive comparison of a promising class of reversible LSD1 inhibitors, the 4-(4-benzyloxy)phenoxypiperidines, against other notable LSD1 inhibitors. We will delve into their selectivity profiles, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation.
The Landscape of LSD1 Inhibitors: A Tale of Two Mechanisms
LSD1 inhibitors can be broadly categorized into two classes based on their mechanism of action: irreversible and reversible inhibitors.
-
Irreversible Inhibitors: Many of the first-generation and several clinical-stage LSD1 inhibitors are irreversible, covalently binding to the FAD cofactor.[4] Tranylcypromine (TCP), a known MAO inhibitor, was one of the first identified LSD1 inhibitors and has served as a scaffold for the development of more potent derivatives like ORY-1001 (Iadademstat) and GSK2879552.[2] While potent, the irreversible nature of these inhibitors can raise concerns about long-term safety and potential for idiosyncratic toxicities.[2]
-
Reversible Inhibitors: Reversible inhibitors offer a potentially safer alternative by binding non-covalently to the enzyme.[5][6] This allows for a more controlled and tunable pharmacological effect. The 4-(4-benzyloxy)phenoxypiperidine series represents a significant advancement in the development of potent and selective reversible LSD1 inhibitors.[6]
Caption: Mechanisms of LSD1 Inhibition.
Comparative Analysis of Inhibitor Selectivity
The hallmark of a superior LSD1 inhibitor lies in its ability to potently inhibit LSD1 while sparing MAO-A and MAO-B. The following table summarizes the biochemical potency and selectivity of a representative 4-(4-benzyloxy)phenoxypiperidine compound, 10d , in comparison to other well-characterized LSD1 inhibitors.
| Inhibitor Class | Compound | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (LSD1 vs MAO-A) | Selectivity (LSD1 vs MAO-B) | Mechanism | Reference(s) |
| 4-(4-benzyloxy)phenoxypiperidines | 10d | 4 | 71 | 138 | ~18-fold | ~35-fold | Reversible | [6] |
| Irreversible (TCP-based) | Tranylcypromine (TCP) | ~200 | ~1.8 | ~1.8 | ~0.009-fold | ~0.009-fold | Irreversible | [2] |
| Irreversible (TCP-based) | ORY-1001 (Iadademstat) | 0.018 | >100 | >100 | >5500-fold | >5500-fold | Irreversible | [7] |
| Irreversible (TCP-based) | GSK2879552 | 0.016 | >100 | >100 | >6250-fold | >6250-fold | Irreversible | [7] |
| Reversible (Non-TCP) | Seclidemstat (SP-2577) | 0.013 | Not specified | Not specified | Not specified | Not specified | Reversible | [8] |
Data Interpretation:
As evidenced by the data, the 4-(4-benzyloxy)phenoxypiperidine compound 10d demonstrates a clear preference for LSD1 over both MAO-A and MAO-B. While its absolute potency is more moderate compared to some irreversible inhibitors like ORY-1001 and GSK2879552, its reversible nature and significant selectivity margin represent a promising profile for further optimization. The poor selectivity of the parent compound, Tranylcypromine, underscores the importance of targeted medicinal chemistry efforts in developing safer and more effective LSD1-targeted therapies.
Experimental Protocols for Inhibitor Characterization
To ensure the robust and reproducible evaluation of LSD1 inhibitors, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key in vitro and cellular assays.
Biochemical LSD1 Inhibition Assay (HRP-Coupled Assay)
This assay quantifies the enzymatic activity of LSD1 by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.
Principle:
LSD1-mediated demethylation of a histone H3 peptide substrate produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent compound (resorufin), which can be quantified.
Caption: HRP-Coupled LSD1 Inhibition Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 4-(4-benzyloxy)phenoxypiperidine) in DMSO.
-
Prepare assay buffer: 50 mM Tris-HCl, pH 7.5.
-
Prepare a working solution of recombinant human LSD1 enzyme in assay buffer.
-
Prepare a working solution of H3K4me2 peptide substrate in assay buffer.
-
Prepare a detection reagent mixture containing horseradish peroxidase (HRP) and Amplex Red in assay buffer.
-
-
Assay Procedure:
-
Add 2 µL of serially diluted test inhibitor to the wells of a 96-well black microplate.
-
Add 20 µL of the LSD1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the H3K4me2 peptide substrate.
-
Immediately add 20 µL of the detection reagent mixture.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Migration Assay (Wound Healing Assay)
This assay assesses the effect of LSD1 inhibitors on the migratory capacity of cancer cells, a key process in metastasis.
Principle:
A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored in the presence and absence of the inhibitor.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed cancer cells (e.g., HCT-116 colon cancer cells or A549 lung cancer cells) in a 6-well plate and grow to a confluent monolayer.
-
-
Wound Creation:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Replace the PBS with fresh culture medium containing the test inhibitor at various concentrations or a vehicle control (DMSO).
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial wound area.
-
Compare the rate of wound closure between inhibitor-treated and control groups.[9]
-
In Vivo Evaluation: A Glimpse into Therapeutic Potential
While in vitro and cellular assays provide crucial information on potency and mechanism, in vivo studies are essential to evaluate the therapeutic efficacy and safety of LSD1 inhibitors in a whole-organism context.
General Protocol for Xenograft Mouse Model:
-
Animal Model:
-
Utilize immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously implant cancer cells (e.g., HCT-116) to establish tumors.[10]
-
-
Inhibitor Formulation and Administration:
-
Formulate the inhibitor in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline).
-
Administer the inhibitor to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.[11]
-
-
Efficacy Assessment:
-
Monitor tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, excise the tumors for further analysis (e.g., western blotting for histone marks).
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies:
-
Collect blood and tissue samples at various time points after inhibitor administration to determine drug concentration (PK) and target engagement (PD), such as changes in H3K4 methylation levels in tumor tissue.[11]
-
Conclusion: The Promise of Selective and Reversible LSD1 Inhibition
The development of selective LSD1 inhibitors is a highly active area of research with significant therapeutic promise. The 4-(4-benzyloxy)phenoxypiperidine class of compounds represents a significant step forward in the quest for potent, selective, and reversible LSD1 inhibitors. Their favorable selectivity profile against MAO-A and MAO-B, coupled with their demonstrated ability to inhibit cancer cell migration, positions them as a valuable scaffold for the development of next-generation epigenetic therapies.
As our understanding of the complex biology of LSD1 continues to evolve, the availability of well-characterized and selective chemical probes like the 4-(4-benzyloxy)phenoxypiperidines will be instrumental in dissecting its roles in health and disease, and ultimately, in translating these findings into novel and effective treatments for patients.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of the Analgesic Activity of Alkyl Piperidine Derivatives and Standard Analgesics
For Immediate Release
This guide provides a comparative analysis of the analgesic properties of various alkyl piperidine derivatives against commonly used standard analgesic drugs. The data presented is compiled from preclinical studies and is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
The piperidine scaffold is a key pharmacophore in a multitude of analgesic compounds, including potent opioids. The continuous exploration of novel alkyl piperidine derivatives aims to develop new analgesics with improved efficacy and safety profiles. This report summarizes quantitative data from various in vivo analgesic assays, details the experimental methodologies used, and provides a visual representation of a key signaling pathway involved in analgesia.
Data Presentation: Comparative Analgesic Activity
The following tables summarize the analgesic effects of selected alkyl piperidine derivatives compared to standard analgesics in common preclinical pain models.
Table 1: Analgesic Activity of Piperidine-2-methanol and Piperidine-2-ethanol Derivatives in the Tail Immersion Test
| Compound | Dose (mg/kg) | Time (min) | Mean Increase in Latency (TFLD ± SEM) in seconds |
| Piperidine-2-methanol Derivatives | |||
| Compound 1a | 10 | 30 | Significant increase |
| 60 | Sustained significant increase | ||
| 90 | Sustained significant increase | ||
| 120 | Sustained significant increase | ||
| 150 | Activity persists | ||
| 180 | Decline in activity | ||
| Compound 1f | 10 | 60 | Highly significant increase |
| 90 | Peak activity | ||
| 180 | Highly significant activity persists | ||
| Piperidine-2-ethanol Derivatives | |||
| Compound 2a | 10 | 30 | Significant increase |
| 90 | Sustained significant increase | ||
| 120 | Sustained significant increase | ||
| 180 | Significant activity persists | ||
| Compound 2f | 10 | 30 | Pronounced activity |
| 180 | Pronounced activity persists | ||
| Standard Analgesic | |||
| Pethidine | 30 | 30-180 | Significant analgesic effect |
Note: The data for piperidine-2-methanol and piperidine-2-ethanol derivatives is qualitatively described based on graphical representations from Jahan et al. (2016). The study reported varying degrees of significant analgesic activity for these compounds compared to the control and pethidine. For precise quantitative comparison, direct access to the numerical data would be required.[1]
Table 2: Analgesic Potency of N-Substituted Piperidine Derivatives in Thermal Nociception Tests
| Compound Class | Specific Compound | Test | ED₅₀ (mg/kg) | Standard Drug | Test | ED₅₀ (mg/kg) |
| 4-Phenylamidopiperidines | N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamide | Hot Plate | High Potency (Specific ED₅₀ not stated) | Morphine | Hot Plate | ~1.0-10.0 |
| Fentanyl-related compounds | (3R,4S,2'S)-(+)-cis-1b | Hot Plate | 0.00106 | Morphine | Hot Plate | ~1.0-10.0 |
| N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide (1c) | Tail Flick | 0.15 | Morphine | Tail Flick | ~2.0-5.0 | |
| N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide (1c) | Hot Plate | 0.16 | Morphine | Hot Plate | ~1.0-10.0 |
Table 3: Analgesic Activity in Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg) | % Inhibition of Writhing |
| Piperidine Derivative (Hypothetical) | 10 | Data not available in cited sources |
| Standard Analgesic | ||
| Diclofenac Sodium | 10 | ~70-80% |
Experimental Protocols
Detailed methodologies for the key analgesic assays are provided below.
1. Tail Immersion/Flick Test
This method assesses the spinal-mediated analgesic response to a thermal stimulus.
-
Apparatus: A water bath maintained at a constant temperature (typically 52-55°C) or a radiant heat source.
-
Animals: Mice (20-30g) or rats (150-250g) are commonly used.
-
Procedure:
-
Animals are gently restrained, allowing the tail to be free.
-
The distal third of the tail is immersed in the hot water bath or exposed to the radiant heat source.[2][3]
-
The latency period, which is the time taken for the animal to flick or withdraw its tail, is recorded.
-
A cut-off time (usually 10-15 seconds) is established to prevent tissue damage.[2]
-
Baseline latency is measured before drug administration.
-
The test compound or standard drug is administered (e.g., intraperitoneally or orally).
-
The tail withdrawal latency is measured again at specific time intervals (e.g., 30, 60, 90, 120, 180 minutes) after drug administration.[1]
-
-
Data Analysis: The increase in latency period after drug administration compared to the baseline is calculated as a measure of analgesic activity. The percentage of the maximum possible effect (%MPE) can also be calculated.
2. Hot Plate Test
This test evaluates the supraspinal analgesic response to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5°C). The animal is usually confined to the hot surface by a transparent cylindrical enclosure.[4][5]
-
Animals: Mice (20-30g) are frequently used.[5]
-
Procedure:
-
The animal is placed on the heated surface of the hot plate.[4]
-
The latency to the first sign of a pain response, such as licking a paw or jumping, is recorded.[4]
-
A cut-off time (e.g., 30 or 45 seconds) is set to avoid tissue damage.
-
The baseline reaction time is determined before the administration of any substance.
-
The test compound or standard drug is administered.
-
The reaction time on the hot plate is measured at predetermined intervals after drug administration.
-
-
Data Analysis: The increase in reaction time after drug administration is indicative of analgesic activity.
3. Acetic Acid-Induced Writhing Test
This model is used to screen for peripherally and centrally acting analgesics by inducing visceral pain.
-
Animals: Mice (20-30g) are typically used.[6]
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound, standard drug (e.g., Diclofenac sodium, 10 mg/kg), or vehicle is administered (e.g., orally or intraperitoneally) 30-60 minutes before the induction of writhing.[7]
-
A solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally to induce a characteristic writhing response.[6][7]
-
After a latency period of about 5 minutes, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration (e.g., 10-30 minutes).[6][7]
-
-
Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the test groups compared to the control group. The percentage inhibition of writhing is calculated.
Mandatory Visualization: Signaling Pathway
Many potent piperidine-based analgesics, such as fentanyl and its derivatives, exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Opioid Receptor Signaling Pathway for Analgesia.
References
A Head-to-Head Battle in Peptide Synthesis: 4-Methylpiperidine versus Piperidine for Fmoc Removal
An objective comparison for researchers, scientists, and drug development professionals on the performance of 4-methylpiperidine and piperidine in the critical Fmoc deprotection step of solid-phase peptide synthesis (SPPS), supported by experimental data.
In the landscape of solid-phase peptide synthesis (SPPS), the choice of reagents can significantly impact the efficiency of synthesis, purity of the final product, and the profile of side reactions. The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a crucial step, traditionally accomplished using piperidine. However, 4-methylpiperidine has emerged as a prominent alternative. This guide provides a detailed comparison of these two secondary amines, presenting experimental data to inform the selection process for peptide chemists.
The Deprotection Battlefield: Key Performance Indicators
The efficacy of a deprotection reagent is judged on several fronts: the speed and completeness of the reaction, its impact on the overall yield and purity of the synthesized peptide, and its propensity to induce undesirable side reactions.
Kinetics of Deprotection
The rate of Fmoc removal is a critical parameter in optimizing SPPS protocols. Studies have shown that the deprotection kinetics of 4-methylpiperidine are comparable to those of piperidine. Both reagents typically achieve complete Fmoc removal within minutes at standard concentrations (e.g., 20% in DMF).
Comparative Performance: Yield and Purity
A direct comparison of the two reagents in the synthesis of the model peptide RRWQWRMKKLG demonstrated remarkably similar performance in terms of both crude peptide yield and purity. This suggests that for many applications, 4-methylpiperidine can serve as a direct substitute for piperidine without compromising synthetic efficiency.
| Reagent | Concentration | Crude Peptide Yield | Crude Peptide Purity |
| 4-Methylpiperidine | 20% in DMF | 70% | Not specified |
| Piperidine | 20% in DMF | 71% | Not specified |
Table 1: Comparison of crude peptide yield in the synthesis of the model peptide RRWQWRMKKLG using 4-methylpiperidine and piperidine for Fmoc deprotection. Data sourced from a 2014 study on the efficient synthesis of peptides.[1][2]
The Underbelly of Deprotection: Side Reactions
While both reagents are effective for Fmoc removal, the basic nature of the deprotection step can catalyze side reactions, primarily aspartimide formation and racemization, which can compromise the integrity of the final peptide.
Aspartimide Formation: This intramolecular cyclization is a notorious side reaction, particularly in sequences containing aspartic acid residues. The strong basicity of the deprotection reagent can lead to the formation of a succinimide ring, which can then undergo hydrolysis to yield a mixture of α- and β-aspartyl peptides, or be attacked by the deprotection reagent itself. While piperidine is known to induce aspartimide formation, comprehensive quantitative studies directly comparing the extent of this side reaction with 4-methylpiperidine are limited. However, the similar basicities of the two compounds suggest that the propensity for aspartimide formation is likely to be comparable under identical conditions.
Racemization: The loss of stereochemical integrity at the α-carbon of amino acids is another concern during SPPS. The basic conditions of Fmoc deprotection can contribute to the racemization of sensitive amino acid residues, particularly at the C-terminus. While specific comparative data for 4-methylpiperidine is scarce, the choice of coupling reagents and other reaction conditions often plays a more significant role in controlling racemization than the specific secondary amine used for deprotection.
Visualizing the Process: Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the chemical mechanisms and the general workflow of Fmoc-SPPS.
References
Comparative Biological Evaluation of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines
This guide provides a comparative analysis of a series of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines, focusing on their in vitro biological evaluation at sigma-1 (σ₁), sigma-2 (σ₂), and sterol Δ⁸-Δ⁷ isomerase (SI) sites. The data presented is derived from key research in the field, offering a valuable resource for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The binding affinities of the synthesized chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their corresponding achiral analogs were determined using in vitro radioligand binding assays. The results, presented as inhibition constants (Ki), are summarized in the tables below.
Binding Affinity at σ₁ and σ₂ Receptors and Sterol Δ⁸-Δ⁷ Isomerase Sites
The following table outlines the binding affinities (Ki, in nM) of the studied compounds for σ₁, σ₂, and SI binding sites. Lower Ki values indicate higher binding affinity.
| Compound | R | n | Chiral Center Position | Enantiomer | Ki (nM) σ₁ | Ki (nM) σ₂ | Ki (nM) SI |
| 12 | H | 1 | - | - | 1.58 | 213 | 4.3 |
| (R)-13 | CH₃ | 1 | 1' | (R) | 1.10 | 251 | 11.2 |
| (S)-13 | CH₃ | 1 | 1' | (S) | 0.96 | 321 | 13.5 |
| 15 | H | 2 | - | - | 0.50 | 2.5 | 1.8 |
| (R)-14 | CH₃ | 2 | 1' | (R) | 0.58 | 3.2 | 1.9 |
| (S)-14 | CH₃ | 2 | 1' | (S) | 0.54 | 3.0 | 2.1 |
| (R)-16 | CH₃ | 2 | 2' | (R) | 0.60 | 3.5 | 2.2 |
| (S)-16 | CH₃ | 2 | 2' | (S) | 0.52 | 3.1 | 2.0 |
| (R)-17 | CH₃ | 1 | 2' | (R) | 0.78 | 175 | 5.4 |
| (S)-17 | CH₃ | 1 | 2' | (S) | 0.34 | 186 | 3.9 |
| (R)-18 | CH₃ | 2 | 3' | (R) | 0.48 | 2.8 | 1.7 |
| (S)-18 | CH₃ | 2 | 3' | (S) | 0.45 | 2.6 | 1.6 |
Data sourced from Berardi et al., J. Med. Chem. 2003, 46 (11), 2117–2124.[1][2]
Selectivity Profiles
The selectivity of the compounds for the σ₁ receptor over the σ₂ receptor and the SI site is a critical parameter for potential therapeutic applications. The following table presents the selectivity ratios calculated from the Ki values.
| Compound | Enantiomer | σ₂/σ₁ Selectivity Ratio | SI/σ₁ Selectivity Ratio |
| 12 | - | 135 | 2.7 |
| (R)-13 | (R) | 228 | 10.2 |
| (S)-13 | (S) | 334 | 14.1 |
| 15 | - | 5 | 3.6 |
| (R)-14 | (R) | 5.5 | 3.3 |
| (S)-14 | (S) | 5.6 | 3.9 |
| (R)-16 | (R) | 5.8 | 3.7 |
| (S)-16 | (S) | 6.0 | 3.8 |
| (R)-17 | (R) | 224 | 6.9 |
| (S)-17 | (S) | 547 | 11.5 |
| (R)-18 | (R) | 5.8 | 3.5 |
| (S)-18 | (S) | 5.8 | 3.6 |
Data sourced from Berardi et al., J. Med. Chem. 2003, 46 (11), 2117–2124.[1][2]
Experimental Protocols
The biological evaluation of the chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines was conducted through in vitro radioligand binding assays to determine their affinity for σ₁, σ₂, and SI sites.[1][2]
Radioligand Binding Assays
Sigma-1 (σ₁) Receptor Binding Assay:
-
Radioligand: --INVALID-LINK---pentazocine
-
Tissue Preparation: Membranes from guinea pig brain were used.
-
Incubation: The assay was carried out in a Tris-HCl buffer (50 mM, pH 7.4) at 37°C for 150 minutes.
-
Non-specific Binding Determination: Non-specific binding was determined in the presence of 10 µM haloperidol.
-
Data Analysis: The inhibition constants (Ki) were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Sigma-2 (σ₂) Receptor Binding Assay:
-
Radioligand: [³H]di-o-tolylguanidine (DTG)
-
Tissue Preparation: Membranes from rat liver were utilized.
-
Incubation: The incubation was performed in a Tris-HCl buffer (50 mM, pH 7.4) at 25°C for 120 minutes. To mask the σ₁ sites, 1 µM of (+)-pentazocine was included in the assay mixture.
-
Non-specific Binding Determination: Non-specific binding was measured in the presence of 10 µM haloperidol.
-
Data Analysis: Ki values were determined from the IC₅₀ values using the Cheng-Prusoff equation.
Sterol Δ⁸-Δ⁷ Isomerase (SI) Binding Assay:
-
Radioligand: [³H]ifenprodil
-
Tissue Preparation: Rat liver microsomes were used as the source of the SI enzyme.
-
Incubation: The assay was conducted in a potassium phosphate buffer (100 mM, pH 7.4) at 30°C for 60 minutes.
-
Non-specific Binding Determination: Non-specific binding was defined in the presence of 10 µM tamoxifen.
-
Data Analysis: The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Experimental Workflow
The overall process for the synthesis and biological evaluation of the chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines is depicted in the following workflow diagram.
Caption: Workflow for the synthesis and biological evaluation of chiral piperidines.
Conclusion
The biological evaluation of this series of chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines reveals significant findings regarding their affinity and selectivity for sigma receptors and sterol isomerase. Notably, the chirality introduced by a methyl substitution in the alkyl chain influenced the binding affinities, with the (S)-enantiomers generally showing slightly higher affinity for the σ₁ receptor.[1][2]
A key finding is that a shorter oxyethylenic chain was beneficial for increasing σ₁ selectivity.[1][2] The compound (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine, designated as (-)-(S)-17 , exhibited the highest affinity for the σ₁ receptor (Ki = 0.34 nM) and the most remarkable selectivity over the σ₂ site (547-fold).[1][2] This compound also displayed moderate selectivity for the σ₁ receptor relative to the SI site (11-fold).[1][2]
These findings underscore the importance of stereochemistry in the design of selective sigma receptor ligands and provide a valuable dataset for further drug development efforts targeting these receptors for potential therapeutic interventions in CNS disorders and neuropathies.[1]
References
Safety Operating Guide
Essential Safety and Disposal Plan for 4-(4-Methoxyphenoxy)piperidine
For researchers, scientists, and drug development professionals handling 4-(4-Methoxyphenoxy)piperidine (CAS No. 162402-33-7), a comprehensive understanding of proper disposal procedures is critical to ensure laboratory safety and environmental protection. This document provides a step-by-step guide for the safe disposal of this compound, based on available safety data.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant.[1] Before handling, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities or when there is a splash hazard. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
2. Spill and Leak Procedures
In the event of a spill, follow these procedures to contain and clean up the material safely:
-
Small Spills: Carefully sweep up or absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Place the absorbed material into a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill to prevent it from entering drains or waterways. Collect the material using a method that avoids dust generation.
3. Disposal of Unused or Waste Material
The primary principle for the disposal of this compound is to treat it as a chemical waste product.
-
Containerize Waste: Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Consult Local Regulations: Disposal procedures are subject to local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure compliance.
-
Do Not Dispose in General Waste or Drains: Never dispose of this compound in the general trash or pour it down the sink. This can lead to environmental contamination and may be a violation of regulations.
4. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Navigating the Safe Handling of 4-(4-Methoxyphenoxy)piperidine: A Guide to Personal Protective Equipment and Operational Best Practices
For Immediate Use by Laboratory Professionals
As a novel compound likely under investigation in pharmaceutical and material science research, 4-(4-Methoxyphenoxy)piperidine (CAS 162402-33-7) requires a handling protocol built on a foundation of caution and adherence to rigorous safety standards.[1] While a comprehensive, peer-reviewed safety profile for this specific molecule is not yet widely established, by analyzing data from structurally similar compounds and the parent piperidine molecule, we can construct a robust framework for personal protective equipment (PPE), operational procedures, and emergency response to ensure the well-being of all laboratory personnel.
Understanding the Hazard Landscape
The piperidine functional group is a well-characterized structural motif in many biologically active compounds. Piperidine itself is a flammable, corrosive, and toxic substance, demanding stringent handling protocols.[2][3][4][5][6] Derivatives, such as the methoxyphenyl piperidines, are often classified as irritants, particularly to the skin, eyes, and respiratory system.[7][8][9][10][11] Therefore, it is prudent to treat this compound with a similar level of caution, assuming it may cause skin and eye irritation and may be harmful if inhaled or ingested.
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact may cause irritation or, in the case of prolonged exposure, more severe reactions.[7][8][10][11]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[7][8][9][10][11][12]
-
Unknown Long-Term Effects: As a research chemical, the chronic toxicological properties are likely not fully characterized. A conservative approach is therefore essential.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[7][12] | Nitrile or neoprene gloves.[13] | Laboratory coat. | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised to prevent inhalation of fine particulates.[9] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash risk.[11] | Chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are regularly inspected for signs of degradation.[12][13] | Chemically resistant laboratory coat.[2] | All operations should be conducted in a certified chemical fume hood to minimize vapor inhalation.[14] |
| Large-Scale Operations (>100g) | Chemical splash goggles and a face shield.[11] | Heavy-duty, chemically resistant gloves. Consider double-gloving. | Chemically resistant apron over a laboratory coat.[12] | Operations must be conducted in a chemical fume hood.[14] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemically resistant gloves. | Chemically resistant coveralls or apron.[12][15] | For significant spills, a NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[16][17] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the compound's lifecycle within the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks. Wear appropriate PPE, including gloves and eye protection, during this process.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8] The container should be tightly sealed.[2][18]
Handling and Experimental Use
-
Controlled Environment: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[14]
-
Avoid Contamination: Use dedicated spatulas and glassware. After handling, thoroughly wash hands and any exposed skin with soap and water.[7][12][18]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2][8][12]
Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound.
Emergency and Disposal Plan
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.[19]
-
Isolate: If safe to do so, prevent the spill from spreading. Close the door to the laboratory.[20]
-
Assess: For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills, or if the substance is volatile, evacuate the area and contact emergency services.[20]
-
Cleanup: Use an inert absorbent material to contain the spill.[8] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[7][12]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[19]
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][18][19][21] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[18][19][21] Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air.[7][18][21] If breathing is difficult, administer oxygen. Seek immediate medical attention.[21]
-
Ingestion: Do NOT induce vomiting.[8][21] Rinse the mouth with water and seek immediate medical attention.[21]
Disposal
All waste containing this compound should be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[8][18] Do not dispose of it down the drain.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. carlroth.com [carlroth.com]
- 4. peptide.com [peptide.com]
- 5. nj.gov [nj.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. chemos.de [chemos.de]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. blog.storemasta.com.au [blog.storemasta.com.au]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. fishersci.com [fishersci.com]
- 19. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 20. safety.fsu.edu [safety.fsu.edu]
- 21. 4-(4-METHOXYPHENYL)PIPERIDINE - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
